Product packaging for Azosulfamide(Cat. No.:CAS No. 133-60-8)

Azosulfamide

Cat. No.: B1666504
CAS No.: 133-60-8
M. Wt: 590.5 g/mol
InChI Key: JZXJPBSBIAUGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N4Na2O10S3 B1666504 Azosulfamide CAS No. 133-60-8

Properties

CAS No.

133-60-8

Molecular Formula

C18H16N4Na2O10S3

Molecular Weight

590.5 g/mol

IUPAC Name

sodium 6-acetamido-4-hydroxy-3-[(4-sulfamoylphenyl)diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C18H16N4O10S3.2Na/c1-9(23)20-14-8-13-10(6-15(14)34(27,28)29)7-16(35(30,31)32)17(18(13)24)22-21-11-2-4-12(5-3-11)33(19,25)26;;/h2-8,24H,1H3,(H,20,23)(H2,19,25,26)(H,27,28,29)(H,30,31,32);;

InChI Key

JZXJPBSBIAUGOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C=C(C(=C(C2=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)O)S(=O)(=O)O

Appearance

Solid powder

Other CAS No.

133-60-8

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

133-60-8 (di-hydrochloride salt)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Azosulfamide;  NSC 402615;  NSC-402615;  NSC402615;  Streptozon II;  Streptozon S;  Disodium Neoprontosil; 

Origin of Product

United States

Foundational & Exploratory

The Dawn of a New Era in Medicine: A Technical Guide to the Discovery and History of Azosulfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of Azosulfamide, and its parent compound Prontosil, marked a pivotal moment in the history of medicine, heralding the dawn of the antibiotic age. This technical guide provides an in-depth exploration of the discovery, history, and foundational science of this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the seminal experiments, methodologies, and the logical pathways that led to one of the most significant therapeutic breakthroughs of the 20th century.

The Discovery of Prontosil: A Serendipitous Finding

The story of this compound begins with the discovery of Prontosil, a red azo dye, in the early 1930s at the laboratories of IG Farben in Germany. A team led by pathologist Gerhard Domagk, with chemists Josef Klarer and Fritz Mietzsch, was systematically screening synthetic dyes for potential antibacterial properties.[1][2] In 1932, they synthesized a compound, later named Prontosil rubrum, which demonstrated remarkable antibacterial effects in vivo.[3] Domagk's groundbreaking work, for which he was awarded the Nobel Prize in Physiology or Medicine in 1939, was first published in his seminal 1935 paper, "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen" (A Contribution to the Chemotherapy of Bacterial Infections).[4]

A crucial and unexpected finding was that Prontosil was effective in treating bacterial infections in living organisms (in vivo) but showed no antibacterial activity in vitro.[5] This paradox was later resolved in 1935 by a team of researchers at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti. They discovered that Prontosil is a prodrug, meaning it is metabolized within the body into its active, colorless form: sulfanilamide.[2] This discovery was a fundamental leap in understanding drug action and metabolism.

This compound: The Soluble Formulation

This compound, also known as Prontosil Solubile, is the water-soluble sodium salt of a sulfonamide dye closely related to Prontosil.[2] Its enhanced solubility made it more suitable for clinical applications, particularly for administration by injection.

Mechanism of Action: A Competitive Inhibition Pathway

The antibacterial activity of this compound, through its metabolic product sulfanilamide, lies in its ability to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folate). Folate is an essential coenzyme for the synthesis of nucleic acids (DNA and RNA) and certain amino acids in bacteria.

By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfanilamide binds to the enzyme's active site, thereby blocking the production of dihydrofolic acid. This disruption of the folate synthesis pathway ultimately inhibits bacterial growth and replication. Mammalian cells are unaffected because they do not synthesize their own folate and instead obtain it from their diet. This selective toxicity is a cornerstone of the therapeutic success of sulfonamides.

Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Natural Substrate DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (Folate) DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids BacterialGrowth Bacterial Growth and Replication NucleicAcids->BacterialGrowth Sulfanilamide Sulfanilamide (from this compound) Sulfanilamide->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfanilamide, the active metabolite of this compound.

Experimental Protocols

Synthesis of Prontosil

The synthesis of Prontosil is a classic example of diazotization followed by an azo coupling reaction.[1][6]

Materials:

  • Sulfanilamide

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO2)

  • m-Phenylenediamine

  • Sodium acetate trihydrate

  • Sodium bicarbonate

  • Ethanol

  • Water

Procedure:

  • Diazotization of Sulfanilamide:

    • Dissolve sulfanilamide in dilute hydrochloric acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a chilled aqueous solution of sodium nitrite while maintaining the low temperature. This reaction forms the diazonium salt of sulfanilamide.

  • Preparation of the Coupling Agent:

    • Dissolve m-phenylenediamine in an aqueous solution of sodium acetate trihydrate.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the m-phenylenediamine solution with constant stirring.

    • Adjust the pH to approximately 8.0 with sodium bicarbonate to facilitate the coupling reaction.

    • The formation of the red azo dye, Prontosil, will be observed as a precipitate.

  • Isolation and Purification:

    • Filter the crude Prontosil precipitate using a Buchner funnel.

    • Wash the precipitate with cold water until the filtrate is neutral.

    • Recrystallize the crude product from a hot ethanol-water mixture to obtain purified Prontosil.

Prontosil_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Isolation & Purification Sulfanilamide Sulfanilamide HCl_NaNO2 HCl, NaNO2 (0-5°C) Sulfanilamide->HCl_NaNO2 DiazoniumSalt Diazonium Salt HCl_NaNO2->DiazoniumSalt Coupling Coupling Reaction (pH ~8) DiazoniumSalt->Coupling mPhenylenediamine m-Phenylenediamine mPhenylenediamine->Coupling CrudeProntosil Crude Prontosil (Precipitate) Coupling->CrudeProntosil Filtration Filtration & Washing CrudeProntosil->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization PureProntosil Purified Prontosil Recrystallization->PureProntosil

Caption: Workflow for the synthesis of Prontosil.

Early In Vivo Antibacterial Activity Assays

The initial experiments by Gerhard Domagk that demonstrated the antibacterial efficacy of Prontosil were conducted in mice infected with hemolytic streptococci.

Experimental Model:

  • Animal Model: Mice.[7]

  • Infectious Agent: A virulent strain of hemolytic Streptococcus.[8]

  • Infection Protocol: Mice were infected via intraperitoneal injection with a lethal dose of the bacterial culture.[7]

Treatment Protocol:

  • Test Compound: Prontosil, administered orally or subcutaneously.

  • Control Group: Infected mice that did not receive treatment.

  • Dosage and Timing: In some of the early experiments, a single dose of Prontosil was administered shortly after infection.[7]

Endpoint:

  • Survival of the mice over a period of several days.

Quantitative Data from Early Studies

The following tables summarize the quantitative data from some of the seminal early studies on Prontosil.

Table 1: Domagk's Initial Mouse Protection Test (1932) [7]

Treatment GroupNumber of MiceTreatmentOutcome
112Single dose of Prontosil post-infectionAll survived
2 (Control)14No treatmentAll died within 4 days

Table 2: Colebrook and Kenny's Mouse Protection Test with Prontosil (1936) [9]

Treatment GroupNumber of MiceTreatment ProtocolSurvival Rate
1Multiple groups7.5 mg Prontosil 1.5h post-infection, with subsequent daily doses for 6 days64%
2 (Control)Multiple groupsNo treatmentNot explicitly stated, but significantly lower than the treated group

Table 3: Colebrook and Kenny's Clinical Trial of Prontosil in Puerperal Fever (1936) [10]

Patient GroupNumber of CasesTreatmentFatality Rate
Treated38Prontosil8%
Historical Control (Pre-Prontosil)38Standard care of the time26.3%
Historical Control (Pre-Prontosil)38Standard care of the time23.7%

Conclusion

The discovery of this compound and Prontosil was a landmark achievement in the history of medicine. It not only provided the first effective treatment against systemic bacterial infections but also laid the groundwork for the development of the entire class of sulfonamide drugs. The meticulous experimental work of Domagk and the insightful discovery of the prodrug mechanism by the team at the Pasteur Institute exemplify the synergy of chemistry and biology in drug discovery. This technical guide serves as a testament to their pioneering work and a resource for future generations of scientists in the ongoing battle against infectious diseases.

References

The Antibacterial Enigma of Azosulfamide: A Technical Guide to a Prodrug's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosulfamide, historically known by its trade name Prontosil, holds a pivotal place in the history of medicine as the first commercially available synthetic antibacterial agent. Its discovery in the 1930s ushered in the era of chemotherapy and laid the groundwork for the development of the sulfonamide class of drugs. This technical guide provides an in-depth exploration of the core antibacterial mechanism of this compound, focusing on its unique nature as a prodrug. The guide will detail the metabolic activation required to elicit its therapeutic effect and the subsequent molecular interactions that lead to the inhibition of bacterial growth. Experimental protocols for elucidating this mechanism are also provided, along with quantitative data for its active metabolite and visualizations of the key pathways.

Core Mechanism: The Prodrug Concept

A perplexing observation that defined the early research on this compound was its potent antibacterial activity in vivo (in living organisms) contrasted with its complete lack of activity in vitro (in a laboratory setting)[1]. This disparity led to the groundbreaking discovery that this compound is, in fact, a prodrug[1][2]. It is administered in an inactive form and requires metabolic conversion within the body to its active therapeutic agent.

The activation of this compound occurs primarily through the action of azoreductases, enzymes produced by bacteria in the gut microbiome[3][4]. These enzymes cleave the characteristic azo bond (-N=N-) of the this compound molecule, releasing the active metabolite, sulfanilamide [1][2][5]. It is sulfanilamide that exerts the antibacterial effect.

This compound This compound (Prontosil) (Inactive Prodrug) Metabolism Metabolic Activation (Azoreductases from gut microbiota) This compound->Metabolism In vivo administration Sulfanilamide Sulfanilamide (Active Metabolite) Metabolism->Sulfanilamide Azo bond cleavage

Figure 1: Metabolic Activation of this compound.

Molecular Mechanism of Action of Sulfanilamide

The antibacterial action of sulfanilamide, the active form of this compound, is a classic example of competitive inhibition. Sulfanilamide is a structural analog of para-aminobenzoic acid (PABA), an essential substrate for the bacterial enzyme dihydropteroate synthase (DHPS)[1][6][7].

In the bacterial folic acid synthesis pathway, DHPS catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate. Folic acid is a crucial precursor for the synthesis of nucleotides (purines and pyrimidines), which are the building blocks of DNA and RNA[6][7].

Due to its structural similarity to PABA, sulfanilamide competes for the active site of DHPS. When sulfanilamide binds to the enzyme, it prevents PABA from binding, thereby inhibiting the synthesis of dihydropteroate and, consequently, folic acid[1][8]. This disruption of the folic acid pathway leads to the cessation of DNA and RNA synthesis, ultimately halting bacterial growth and replication. This mode of action is bacteriostatic, meaning it inhibits bacterial proliferation rather than directly killing the bacteria[6].

The selective toxicity of sulfanilamide arises from the fact that humans do not synthesize their own folic acid; they obtain it from their diet. Therefore, the inhibition of this pathway does not affect human cells[1].

cluster_folate_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine Pyrophosphate DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Further enzymatic steps Nucleotides Purines & Pyrimidines Folic_Acid->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Growth Bacterial Growth & Replication DNA_RNA->Growth Sulfanilamide Sulfanilamide (from this compound) Inhibition Competitive Inhibition Sulfanilamide->Inhibition Inhibition->DHPS Blocks PABA binding

Figure 2: Inhibition of Folic Acid Synthesis by Sulfanilamide.

Quantitative Data

As this compound (Prontosil) is inactive in vitro, direct quantitative measures of its antibacterial activity, such as Minimum Inhibitory Concentration (MIC) and enzyme inhibition constants (IC50, Ki) against DHPS, are not applicable. The clinically relevant data pertains to its active metabolite, sulfanilamide. The following tables summarize the antibacterial spectrum and typical MIC values for sulfanilamide against susceptible microorganisms. It is important to note that resistance to sulfonamides is now widespread.

Table 1: Antibacterial Spectrum of Sulfanilamide (Active Metabolite of this compound)

Bacterial GroupGeneral SusceptibilityExamples of Susceptible Organisms (Historically)
Gram-positive cocciBroad activityStreptococcus pyogenes, Staphylococcus aureus (many strains now resistant)
Gram-negative bacteriaSome activityNot effective against Enterobacteriaceae

Note: The antibacterial spectrum of sulfonamides has been significantly limited by the development of widespread resistance.

Table 2: Representative Minimum Inhibitory Concentration (MIC) Ranges for Sulfanilamide

OrganismMIC Range (µg/mL)
Streptococcus pyogenes8 - 64
Escherichia coli (susceptible strains)16 - >256
Staphylococcus aureus (susceptible strains)16 - 128

Data is illustrative and can vary significantly based on the bacterial strain and testing methodology. Widespread resistance means many clinical isolates will have much higher MICs.

Experimental Protocols

To investigate the unique prodrug mechanism of this compound, a series of specific experimental protocols are required.

Protocol 1: Demonstration of In Vivo Efficacy and In Vitro Inactivity

Objective: To confirm the prodrug nature of this compound.

Methodology:

  • In Vivo Efficacy Model:

    • Induce a systemic infection in a suitable animal model (e.g., mice) with a susceptible bacterial strain (e.g., Streptococcus pyogenes).

    • Administer this compound orally to one group of infected animals and a vehicle control to another group.

    • Monitor survival rates and bacterial load in target organs (e.g., spleen, blood) over a set period.

    • Expected Outcome: The this compound-treated group will show a significantly higher survival rate and lower bacterial load compared to the control group.

  • In Vitro Susceptibility Testing:

    • Perform a standard broth microdilution or agar dilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound against the same bacterial strain used in the in vivo model.

    • Expected Outcome: this compound will show no inhibition of bacterial growth, resulting in a very high or undetermined MIC value.

cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment Mouse_Infection Infect mice with Streptococcus pyogenes Treatment Oral administration of This compound Mouse_Infection->Treatment Outcome_Vivo High survival rate, low bacterial load Treatment->Outcome_Vivo MIC_Assay MIC assay of this compound against S. pyogenes Outcome_Vitro No inhibition of growth, high MIC MIC_Assay->Outcome_Vitro

Figure 3: Experimental Workflow to Demonstrate Prodrug Nature.
Protocol 2: In Vitro Metabolic Activation Assay

Objective: To demonstrate the conversion of this compound to sulfanilamide by bacterial enzymes.

Methodology:

  • Prepare an anaerobic culture of a representative gut bacterium (e.g., Bacteroides fragilis).

  • Create a cell-free extract containing the bacterial azoreductases.

  • Incubate this compound with the cell-free extract under anaerobic conditions.

  • At various time points, take samples and analyze for the presence of this compound and sulfanilamide using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Controls: Include a reaction with heat-inactivated enzyme extract and a reaction without the enzyme extract.

  • Expected Outcome: The concentration of this compound will decrease over time with a corresponding increase in the concentration of sulfanilamide in the presence of the active enzyme extract. No conversion will be observed in the control reactions.

Protocol 3: Dihydropteroate Synthase (DHPS) Inhibition Assay with Sulfanilamide

Objective: To determine the inhibitory activity of sulfanilamide on the DHPS enzyme.

Methodology:

  • Purify the DHPS enzyme from a susceptible bacterial strain (e.g., E. coli or S. aureus).

  • Perform an enzymatic assay to measure DHPS activity. A common method is a coupled spectrophotometric assay where the production of dihydropteroate is linked to the oxidation of NADPH by dihydrofolate reductase (DHFR), which can be monitored by the decrease in absorbance at 340 nm.

  • Set up reaction mixtures containing the DHPS enzyme, its substrates (PABA and dihydropteridine pyrophosphate), the coupling enzyme (DHFR), and NADPH.

  • Add varying concentrations of sulfanilamide to the reaction mixtures.

  • Measure the initial reaction rates and calculate the percentage of inhibition at each sulfanilamide concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • To determine the inhibition constant (Ki) and the mode of inhibition (competitive), perform kinetic studies by measuring reaction rates at various substrate (PABA) and inhibitor (sulfanilamide) concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

  • Expected Outcome: Sulfanilamide will inhibit DHPS activity in a concentration-dependent manner, and kinetic analysis will demonstrate competitive inhibition with respect to PABA.

Conclusion

This compound represents a landmark in the history of antimicrobial chemotherapy, not only for its therapeutic efficacy but also for the pioneering concept of prodrug activation it introduced. Its mechanism of action is a two-step process: in vivo metabolic cleavage of its azo bond by gut microbiota to release the active agent, sulfanilamide, followed by the competitive inhibition of dihydropteroate synthase in the bacterial folic acid synthesis pathway. This intricate mechanism underscores the importance of considering host-drug-microbe interactions in drug development. While the clinical utility of this compound and other early sulfonamides has diminished due to widespread bacterial resistance, the fundamental principles of its action continue to inform the design of novel antimicrobial agents and prodrug strategies.

References

An In-Depth Technical Guide to the Core Differences Between Azosulfamide and Prontosil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of Azosulfamide and Prontosil, two historically significant sulfonamide-based antibacterial agents. We delve into their distinct chemical structures, physicochemical properties, and the nuances of their mechanisms of action as prodrugs. This document outlines comprehensive experimental protocols for their synthesis, in vitro antibacterial susceptibility testing, and in vivo efficacy evaluation in a murine infection model. All quantitative data is summarized for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of these pioneering antimicrobial compounds.

Introduction

The discovery of sulfonamides marked a watershed moment in medicine, heralding the dawn of the antibiotic era. Prontosil, the first commercially successful antibacterial agent, demonstrated the revolutionary potential of synthetic compounds to combat systemic bacterial infections.[1][2] Its development spurred the synthesis of numerous derivatives, including this compound, also known as Disodium Neoprontosil.[3] While both compounds share a common heritage as azo dyes and function as prodrugs, they possess distinct chemical and physical properties that influence their biological activity and potential applications. This guide aims to provide a comprehensive technical overview of the key differences between this compound and Prontosil, offering valuable insights for researchers in antimicrobial drug discovery and development.

Chemical and Physical Properties

This compound and Prontosil, while both belonging to the azo-sulfonamide class of compounds, exhibit significant differences in their molecular structure, which in turn affects their physicochemical properties. Prontosil is a simpler molecule, whereas this compound is a more complex, polysulfonated naphthalene derivative. These structural distinctions have a direct impact on properties such as molecular weight, solubility, and polarity.

PropertyThis compound (Disodium Neoprontosil)Prontosil
IUPAC Name sodium (E)-6-acetamido-4-hydroxy-3-((4-sulfamoylphenyl)diazenyl)naphthalene-2,7-disulfonate[3]4-[(2,4-Diaminophenyl)azo]benzenesulfonamide[1]
CAS Number 133-60-8[3]103-12-8[1]
Molecular Formula C₁₈H₁₄N₄Na₂O₁₀S₃[3]C₁₂H₁₃N₅O₂S[1]
Molecular Weight 588.48 g/mol [3]291.33 g/mol [1]
Appearance Dark red crystalline powder[4]Reddish-orange crystalline solid[5]
Solubility Soluble in water[4]Practically insoluble in organic solvents[4]

Mechanism of Action: A Tale of Two Prodrugs

Both this compound and Prontosil are classified as prodrugs, meaning they are inactive in their administered form and require metabolic activation in vivo to exert their antibacterial effect.[2][3] The core of their antimicrobial activity lies in the metabolic cleavage of the azo bond (-N=N-).

This reductive cleavage, primarily carried out by azoreductases present in the liver and gut microbiota, releases the active therapeutic agent: sulfanilamide .[2]

Prontosil Prontosil / this compound (Prodrug) Metabolism Metabolic Activation (Azo Reductases) Prontosil->Metabolism In vivo Sulfanilamide Sulfanilamide (Active Drug) Metabolism->Sulfanilamide Azo bond cleavage DHPS Dihydropteroate Synthase (DHPS) Sulfanilamide->DHPS Competitive Inhibition PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Bacterial_Growth Bacterial Growth Inhibition Folic_Acid->Bacterial_Growth

Metabolic Activation and Mechanism of Action of Prontosil and this compound.

Sulfanilamide is a structural analog of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. By competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), sulfanilamide blocks the folic acid synthesis pathway.[2] This disruption of folate metabolism ultimately inhibits bacterial growth and replication, as folic acid is crucial for the synthesis of nucleotides and certain amino acids. A key advantage of this mechanism is its selectivity for bacteria, as humans obtain folic acid from their diet and lack the DHPS enzyme.

Antibacterial Spectrum

Experimental Protocols

Synthesis

5.1.1. Synthesis of Prontosil

The synthesis of Prontosil is a well-established two-step process involving diazotization followed by an azo coupling reaction.

  • Step 1: Diazotization of Sulfanilamide. Sulfanilamide is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt of sulfanilamide. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt.

  • Step 2: Azo Coupling. The freshly prepared diazonium salt solution is then slowly added to a cooled solution of m-phenylenediamine. The azo coupling reaction proceeds to yield Prontosil as a reddish-orange precipitate. The product can then be purified by recrystallization.

5.1.2. Synthesis of this compound (Disodium Neoprontosil)

A specific, detailed laboratory synthesis protocol for this compound was not found in the reviewed literature. However, based on its chemical structure, sodium (E)-6-acetamido-4-hydroxy-3-((4-sulfamoylphenyl)diazenyl)naphthalene-2,7-disulfonate, a plausible synthetic route would involve:

  • Step 1: Diazotization of Sulfanilamide. This step is identical to the synthesis of Prontosil, where sulfanilamide is converted to its diazonium salt.

  • Step 2: Azo Coupling with a Naphthalene Derivative. The diazonium salt of sulfanilamide would then be coupled with 6-acetamido-4-hydroxy-naphthalene-2,7-disulfonic acid (a derivative of H-acid). This coupling reaction would form the azo linkage and result in the final this compound molecule. The use of the disodium salt of the naphthalene derivative would lead to the formation of the disodium salt of this compound.

In Vitro Antibacterial Susceptibility Testing

The antibacterial efficacy of this compound and Prontosil can be quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution MIC Assay [1][7]

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Streptococcus pyogenes) is grown on an appropriate agar medium. A few colonies are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Drug Dilutions: A series of two-fold serial dilutions of this compound and Prontosil are prepared in sterile 96-well microtiter plates using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation: Each well containing the drug dilution is inoculated with the prepared bacterial suspension. Control wells, including a growth control (no drug) and a sterility control (no bacteria), are also included. The plates are incubated at 35-37°C for 18-24 hours.

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the drug that completely inhibits visible bacterial growth.

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Bacterial_Culture Bacterial Culture (e.g., S. pyogenes) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Drug_Stock Drug Stock Solution (this compound/Prontosil) Serial_Dilution Serial Dilution of Drug in 96-well plate Drug_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate at 37°C for 18-24h Inoculation->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Experimental Workflow for MIC Determination.
In Vivo Efficacy Evaluation

A murine model of skin infection is a suitable in vivo system to compare the therapeutic efficacy of this compound and Prontosil.

Protocol: Murine Superficial Skin Infection Model [8]

  • Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.

  • Skin Preparation: An area on the back of each mouse is shaved, and the stratum corneum is disrupted by tape-stripping to allow for bacterial colonization.

  • Infection: A suspension of a pathogenic strain of Staphylococcus aureus or Streptococcus pyogenes is applied topically to the disrupted skin area.

  • Treatment: After a set period to allow for the establishment of infection (e.g., 4 hours), the infected area is treated topically with a formulation containing either this compound, Prontosil, or a vehicle control. Treatment can be applied one or more times daily for a specified duration (e.g., 3-5 days).

  • Efficacy Assessment: At the end of the treatment period, the mice are euthanized, and the infected skin tissue is excised. The tissue is homogenized, and serial dilutions are plated on appropriate agar media to determine the number of viable bacteria (colony-forming units, CFU) per gram of tissue. A significant reduction in the CFU count in the treated groups compared to the vehicle control group indicates in vivo efficacy.

Conclusion

This compound and Prontosil, while both foundational molecules in the history of antimicrobial chemotherapy, are chemically distinct entities. Prontosil is the archetypal sulfonamide prodrug, a simpler molecule that paved the way for a new class of therapeutics. This compound, or Disodium Neoprontosil, represents a more complex, polysulfonated derivative, likely developed to improve properties such as water solubility. Their shared mechanism of action, reliant on the in vivo liberation of sulfanilamide, dictates a similar antibacterial spectrum. The experimental protocols detailed herein provide a framework for the direct, comparative evaluation of these and other novel sulfonamide-based drug candidates. A thorough understanding of the structure-activity relationships and metabolic activation of these pioneering compounds continues to be relevant for the rational design of new anti-infective agents.

References

Azosulfamide: An In-depth Technical Guide on its Role as a Sulfonamide Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Azosulfamide and its role as a sulfonamide antibiotic. This compound, an azo derivative of sulfanilamide, represents an early class of synthetic antimicrobial agents. This document details its mechanism of action, antimicrobial spectrum, and the methodologies used to evaluate its efficacy. Due to the limited availability of specific quantitative data for this compound, representative data from its closely related parent compound, Prontosil, and other sulfonamides are presented to illustrate its expected antimicrobial activity. This guide also includes detailed experimental protocols for antimicrobial susceptibility testing and a visual representation of the sulfonamide mechanism of action to support further research and development in this area.

Introduction

This compound is an azo compound that possesses antibacterial effects analogous to sulfanilamide. Historically, the development of sulfonamides marked a pivotal moment in medicine, representing the first class of broadly effective systemic antibacterial agents. This compound is a derivative of this class, characterized by an azo linkage. A notable precursor with a similar structure is Prontosil, the first commercially available antibiotic, which was discovered to be a prodrug metabolized in vivo to the active compound, sulfanilamide.[1] Like other sulfonamides, this compound's therapeutic action is based on its ability to interfere with the metabolic pathways of bacteria.

Mechanism of Action

The antibacterial activity of this compound, like all sulfonamides, is based on its structural similarity to para-aminobenzoic acid (PABA). PABA is an essential precursor for the synthesis of folic acid in bacteria. Folic acid, in turn, is a vital coenzyme for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids, which are the building blocks of DNA and proteins.

The key enzyme in the bacterial folic acid synthesis pathway is dihydropteroate synthase (DHPS). Sulfonamides act as competitive inhibitors of this enzyme. Due to their structural resemblance to PABA, they bind to the active site of DHPS, thereby preventing the normal substrate (PABA) from binding. This competitive inhibition blocks the synthesis of dihydropteroic acid, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid (the active form of folic acid). The disruption of this pathway leads to a depletion of essential metabolites, which inhibits bacterial growth and replication, resulting in a bacteriostatic effect.

It is important to note that this mechanism of action is selective for bacteria, as humans and other mammals do not synthesize their own folic acid and instead obtain it from their diet. This metabolic difference is the basis for the selective toxicity of sulfonamides against bacteria.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of sulfonamides in the bacterial folic acid synthesis pathway.

Sulfonamide_Mechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Condensation Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Catalyzes Reduction Nucleotides Nucleotide Synthesis Tetrahydrofolic_Acid->Nucleotides Amino_Acids Amino Acid Synthesis Tetrahydrofolic_Acid->Amino_Acids DNA_Protein DNA & Protein Synthesis Nucleotides->DNA_Protein Amino_Acids->DNA_Protein This compound This compound (metabolized to Sulfanilamide) This compound->DHPS Competitive Inhibition

Sulfonamide Inhibition of Folic Acid Synthesis

Quantitative Data on Antimicrobial Activity

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Sulfonamide Derivatives

Bacterial StrainSulfonamide DerivativeMIC (µg/mL)Reference
Staphylococcus aureusN-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid32 - 512[2][3][4]
Staphylococcus aureusN-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid64 - 512[2][3][4]
Escherichia coliSulfamethoxazole≥512[5]
Bacillus subtilisbis(azolyl)sulfonamidoacetamidesLow (comparable to chloramphenicol)[6]

Table 2: Representative Zone of Inhibition of Sulfonamide Derivatives

| Bacterial Strain | Sulfonamide Derivative | Disk Concentration (µg) | Zone of Inhibition (mm) | Reference | | :--- | :--- | :--- | :--- | | Staphylococcus aureus | N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | 500 | ~15-22 |[7] | | Staphylococcus aureus | Azo-azomethine compounds | Not Specified | Moderate to Good |[8] | | Escherichia coli | Azo-Sulfa-Based Disperse Dyes | Not Specified | Moderate |[9] |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial activity of sulfonamides like this compound.

Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 10 µL of the final diluted inoculum to each well, including a positive control well (containing only MHB and inoculum) and a negative control well (containing only MHB).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Kirby-Bauer Disk Diffusion Method

This protocol is a widely used method for qualitative antimicrobial susceptibility testing.

Objective: To determine the susceptibility of a bacterium to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates (150 mm diameter)

  • Bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Preparation of this compound Disks: Aseptically apply a defined amount of this compound solution to sterile filter paper disks and allow them to dry.

  • Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Application of Disks:

    • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone is indicative of the bacterium's susceptibility to the compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for antimicrobial susceptibility testing.

AST_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Disk Diffusion Assay cluster_analysis Data Analysis & Interpretation Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Prep_Compound Prepare this compound Stock Solution & Dilutions Start->Prep_Compound Inoculate_Plate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate_Plate Inoculate_Agar Inoculate MHA Plate with Bacterial Lawn Prep_Inoculum->Inoculate_Agar Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Compound->Serial_Dilution Prep_Disks Prepare this compound- Impregnated Disks Prep_Compound->Prep_Disks Serial_Dilution->Inoculate_Plate Incubate_Plate_MIC Incubate Plate (16-20h at 35°C) Inoculate_Plate->Incubate_Plate_MIC Read_MIC Read MIC (Lowest concentration with no growth) Incubate_Plate_MIC->Read_MIC Analyze_Results Analyze and Compare Results Read_MIC->Analyze_Results Place_Disks Place Disks on Agar Prep_Disks->Place_Disks Inoculate_Agar->Place_Disks Incubate_Plate_Disk Incubate Plate (16-18h at 35°C) Place_Disks->Incubate_Plate_Disk Measure_Zones Measure Zones of Inhibition (mm) Incubate_Plate_Disk->Measure_Zones Measure_Zones->Analyze_Results Report Report Findings Analyze_Results->Report

Antimicrobial Susceptibility Testing Workflow

Conclusion

This compound, as a member of the sulfonamide class of antibiotics, functions through the well-established mechanism of competitive inhibition of dihydropteroate synthase, leading to the disruption of bacterial folic acid synthesis. While specific quantitative efficacy data for this compound is scarce, the provided representative data for related compounds and detailed experimental protocols offer a solid foundation for its further investigation. The methodologies outlined in this guide provide a framework for researchers to systematically evaluate the antimicrobial potential of this compound and other novel sulfonamide derivatives. Continued research in this area is valuable for understanding the evolution of antibiotic resistance and for the potential development of new therapeutic agents.

References

In-Vitro Preliminary Assessment of Azosulfamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosulfamide, also known as soluble prontosil, is a historically significant azo-sulfonamide compound noted for its antibacterial properties.[1][2][3] As one of the earliest synthetic antibacterial agents, its study paved the way for the development of the broader class of sulfa drugs.[4] This document provides a technical guide to the preliminary in-vitro evaluation of this compound, based on the well-established methodologies used for sulfonamides. Due to the historical nature of this compound, this guide presents representative data and protocols from studies on other sulfonamides to illustrate the core principles of its in-vitro assessment.

The primary mechanism of action for sulfonamides, including this compound, is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[5][6][7][8] This pathway is essential for the synthesis of nucleotides, and its disruption leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[6][9] Mammalian cells are unaffected as they do not synthesize their own folic acid, instead acquiring it from their diet, which explains the selective toxicity of these drugs towards bacteria.[6][10]

Quantitative Data Summary

The following tables summarize representative quantitative data for antibacterial activity and cytotoxicity, as is standard for the preliminary in-vitro assessment of antibacterial compounds. These values are illustrative and represent typical findings for the sulfonamide class.

Table 1: Antibacterial Activity of Representative Sulfonamides (Minimum Inhibitory Concentration, MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12][13]

CompoundStaphylococcus aureus (Gram-positive) (μg/mL)Escherichia coli (Gram-negative) (μg/mL)Pseudomonas aeruginosa (Gram-negative) (μg/mL)
Sulfamethoxazole16 - >10008 - 512>1000
Sulfadiazine64 - 12831.251 - 64
Sulfacetamide6.25 - 50Not widely reportedNot widely reported
Note: Data compiled from multiple studies and may vary based on specific strains and experimental conditions.[9][14]
Table 2: Illustrative Cytotoxicity of Novel Sulfonamide Derivatives (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a drug that is required for 50% inhibition of a cell population in vitro. This is a measure of the drug's potential toxicity to mammalian cells. The data below is from studies on novel sulfonamide derivatives against human cancer cell lines.[15]

Cell LineCompound A IC₅₀ (μM)Compound B IC₅₀ (μM)
MDA-MB-468 (Breast Cancer)< 30< 30
MCF-7 (Breast Cancer)< 128< 100
HeLa (Cervical Cancer)< 360145 - 360
Note: This data is illustrative of how cytotoxicity for sulfonamide-based compounds is presented and is not specific to this compound.[15]

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The Broth Microdilution Method is a standard procedure for determining the MIC of an antimicrobial agent.[9][11][13]

Objective: To determine the lowest concentration of a sulfonamide that inhibits the visible growth of a target bacterium.

Materials:

  • Test sulfonamide compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[13]

  • Standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL)[13]

  • Positive control (broth with bacteria, no drug)

  • Negative control (broth only)

  • Incubator (37°C)

Procedure:

  • Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test sulfonamide in a suitable solvent. b. Perform serial two-fold dilutions of the stock solution in MHB across the wells of a 96-well plate to achieve a range of final concentrations.[16]

  • Inoculation: a. Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland standard. b. Add a standardized volume of the bacterial suspension to each well containing the antimicrobial dilutions, as well as the positive control well. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.[13]

  • Incubation: a. Incubate the microtiter plate at 37°C for 18-24 hours.[17]

  • Data Interpretation: a. Following incubation, visually inspect the wells for turbidity (an indication of bacterial growth). b. The MIC is recorded as the lowest concentration of the sulfonamide at which there is no visible growth.[9][12]

Protocol for In-Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to infer cell viability and cytotoxicity.

Objective: To determine the concentration at which a sulfonamide exhibits a 50% inhibitory effect (IC₅₀) on the viability of a mammalian cell line.

Materials:

  • Test sulfonamide compound

  • Mammalian cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: a. Prepare serial dilutions of the test sulfonamide in complete cell culture medium. b. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include untreated cells as a control.

  • Incubation: a. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

  • MTT Addition and Solubilization: a. Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate. b. Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the in-vitro study of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 1. Prepare Stock Solution of Drug serial_dil 2. Perform Serial Dilutions in Broth stock->serial_dil inoculate 4. Inoculate Microplate (Drug Dilutions + Bacteria) serial_dil->inoculate inoculum 3. Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate 5. Incubate at 37°C for 18-24h inoculate->incubate read_plate 6. Visually Inspect for Turbidity incubate->read_plate determine_mic 7. Determine MIC (Lowest concentration with no visible growth) read_plate->determine_mic Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroate DHPS->DHP Product DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide This compound (Sulfonamide) Sulfonamide->DHPS Competitive Inhibition

References

Spectroscopic Analysis of Azosulfamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the characterization of Azosulfamide and related sulfonamide-containing azo compounds. Due to the limited availability of specific data for a discrete compound named "this compound," this paper synthesizes information from analogous structures to present a predictive spectroscopic profile. It details the principles and expected outcomes for Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses. Standardized experimental protocols are provided, and quantitative data is summarized for comparative purposes. This document is intended to serve as a practical resource for researchers engaged in the synthesis, identification, and analysis of this class of molecules.

Introduction

Azosulfamides, which incorporate both the sulfonamide functional group and an azo linkage, are of interest in medicinal chemistry and drug development. The combination of these two pharmacophores can lead to novel therapeutic properties. Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of these compounds. This guide outlines the key spectroscopic methods employed for this purpose.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing the electronic transitions within this compound. The azo group (-N=N-) acts as a chromophore, and its conjugation with aromatic rings gives rise to characteristic absorption bands in the UV-visible region.

Expected Spectral Characteristics

Azo compounds typically exhibit two main absorption bands:

  • A high-intensity π → π* transition: Usually observed in the UV region.

  • A lower-intensity n → π* transition: Typically appears at longer wavelengths in the visible region, responsible for the color of the compound.

The position and intensity of these bands can be influenced by the substitution pattern on the aromatic rings and the solvent polarity.

Quantitative Data
Transition Typical Wavelength Range (λmax) Molar Absorptivity (ε) Notes
π → π220-300 nmHigh ( > 10,000 L mol⁻¹ cm⁻¹)Influenced by aromatic system conjugation.
n → π350-550 nmLow to Medium (100 - 1,000 L mol⁻¹ cm⁻¹)Responsible for the visible color.[1]
Experimental Protocol: UV-Vis Analysis
  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer is required.[2]

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or water).

    • Perform serial dilutions to obtain a concentration that yields an absorbance within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Data Acquisition:

    • Record the spectrum over a wavelength range of 200-800 nm.

    • Use a matched quartz cuvette containing the solvent as a blank.

    • Identify the wavelength of maximum absorbance (λmax) for each transition.

  • Analysis:

    • Determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key functional groups include the sulfonamide (SO₂NH), azo (-N=N-), and aromatic rings.

Expected Spectral Characteristics

The IR spectrum of an this compound would be expected to show characteristic absorption bands for its constituent functional groups.

Quantitative Data
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Sulfonamide)Stretching3400 - 3300Medium
C-H (Aromatic)Stretching3100 - 3000Medium to Weak
C=C (Aromatic)Stretching1600 - 1450Medium to Strong
N=N (Azo)Stretching1458 - 1411Weak to Medium[3]
S=O (Sulfonamide)Asymmetric Stretching1350 - 1310Strong[4]
S=O (Sulfonamide)Symmetric Stretching1160 - 1140Strong[4]
S-N (Sulfonamide)Stretching930 - 910Medium[4]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

Expected Spectral Characteristics

The NMR spectra of this compound will show distinct signals for the aromatic protons and carbons, as well as for the amine proton of the sulfonamide group. The chemical shifts will be influenced by the electronic effects of the azo and sulfonamide groups. The formation of an azo linkage can cause a downfield shift of the aromatic proton signals.[5]

Quantitative Data

¹H NMR:

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
SO₂NH 8.0 - 11.0Singlet (broad)1H
Aromatic H 6.5 - 8.5Doublet, Triplet, MultipletVaries

¹³C NMR:

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic C 110 - 160
C -S (Aromatic)130 - 150
C -N (Aromatic)140 - 160
Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.

  • Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Assign the signals to the respective protons and carbons based on their chemical shifts, multiplicities, and correlation spectra (e.g., COSY, HSQC) if available.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Fragmentation patterns can provide valuable structural information. Electrospray ionization (ESI) is a common technique for sulfonamides.[6]

Expected Fragmentation Pathways

A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂).[7] This can lead to the formation of a characteristic [M+H-64]⁺ ion in the positive ion mode.[7] Other fragmentations may involve the cleavage of the S-N bond or fragmentation of the aromatic rings.

Quantitative Data
Ion Description Expected m/z
[M+H]⁺Protonated moleculeMolecular Weight + 1
[M+Na]⁺Sodiated adductMolecular Weight + 23
[M+H-SO₂]⁺Loss of sulfur dioxide[M+H]⁺ - 64
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A mass spectrometer capable of high-resolution measurements, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled to a suitable ionization source (e.g., ESI).

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (typically in the low µg/mL range) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion and common adducts.

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

  • Analysis:

    • Determine the accurate mass of the molecular ion and calculate the elemental composition.

    • Analyze the fragmentation pattern to confirm the structure of the molecule.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis This compound Synthesis purification Purification synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis ir IR Spectroscopy purification->ir nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms structure Structure Confirmation uv_vis->structure ir->structure nmr->structure ms->structure

Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound.

Hypothetical Signaling Pathway Inhibition

Many sulfonamide-based drugs act as inhibitors of specific enzymes or signaling pathways. The following diagram illustrates a hypothetical mechanism where this compound inhibits a generic kinase signaling pathway.

signaling_pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition receptor Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation substrate Substrate Protein kinase2->substrate Phosphorylation response Cellular Response substrate->response This compound This compound This compound->kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Conclusion

The spectroscopic analysis of this compound relies on a combination of techniques to provide a comprehensive structural characterization. UV-Vis spectroscopy confirms the presence of the conjugated azo system, while IR spectroscopy identifies the key sulfonamide and aromatic functional groups. NMR spectroscopy provides detailed information on the atomic connectivity and chemical environment, and mass spectrometry confirms the molecular weight and provides fragmentation data for structural verification. The protocols and expected data presented in this guide serve as a valuable resource for researchers working with this class of compounds.

References

An In-depth Technical Guide to the Solubility of Azosulfamide in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Azosulfamide (also known as Neoprontosil or Prontosil Soluble). Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide synthesizes qualitative descriptions from various sources and provides a detailed experimental protocol for determining solubility.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For ionizable compounds like this compound, solubility can be significantly influenced by the pH of the aqueous medium.

This compound: A Profile

This compound is a sulfonamide antibacterial agent. It is the disodium salt of 4-hydroxy-3-((4-sulfamoylphenyl)azo)-6-acetamido-2,7-naphthalenedisulfonic acid. Its structure as a salt enhances its aqueous solubility compared to its free acid form.

Solubility Profile of this compound

Published data on the quantitative solubility of this compound is scarce. However, qualitative descriptions and data from commercial suppliers provide valuable insights.

3.1. Aqueous Solubility

3.2. Organic Solvent Solubility

This compound is generally reported to be "practically insoluble" in most common organic solvents. This is expected given its highly polar and ionic nature.

One notable exception is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO, a polar aprotic solvent widely used in preclinical drug discovery for solubilizing compounds for in vitro assays.

Table 1: Summary of this compound Solubility

Solvent ClassSolventSolubility (Qualitative)Solubility (Quantitative)
Aqueous Water, Aqueous BuffersSoluble, Readily Soluble[1]Data not available
Organic Dimethyl Sulfoxide (DMSO)SolubleCapable of forming solutions of at least 50 mM¹
Most other organic solventsPractically InsolubleData not available

¹ Based on data from commercial suppliers for the preparation of stock solutions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound.

4.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical method.

4.2. Materials and Equipment

  • This compound powder

  • Selected solvents (e.g., purified water, phosphate buffer pH 7.4, DMSO, ethanol)

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

4.3. Procedure

  • Preparation of Solvent: Prepare the desired solvent systems. For aqueous solubility, buffered solutions (e.g., phosphate-buffered saline, pH 7.4) are recommended to control for pH effects.

  • Addition of Solute: Add an excess amount of this compound to a pre-weighed vial. The excess solid should be clearly visible.

  • Addition of Solvent: Add a known volume of the chosen solvent to the vial.

  • Equilibration: Seal the vials and place them in a shaker or on a stirrer at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • UV-Vis Spectrophotometry: Prepare a calibration curve of this compound in the same solvent at known concentrations. Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve and measure its absorbance. Calculate the concentration of the original supernatant.

    • HPLC: Develop and validate an HPLC method for the quantification of this compound. Inject a known volume of the diluted, filtered supernatant and determine the concentration based on a standard curve.

  • Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature and pH.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow Workflow for Solubility Determination start Start add_excess Add Excess this compound to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate with Agitation (Constant Temperature) add_solvent->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify Concentration (UV-Vis or HPLC) filter->quantify end End quantify->end

Workflow for Solubility Determination

Conclusion

While precise quantitative solubility data for this compound in various solvents is not extensively documented in publicly available scientific literature, qualitative evidence strongly indicates high solubility in aqueous solutions and DMSO, with poor solubility in other organic solvents. For researchers requiring precise solubility data for specific applications, the provided experimental protocol for the shake-flask method offers a robust and reliable approach for its determination. The generation of such data would be a valuable contribution to the scientific community, aiding in the further development and understanding of this and related compounds.

References

In-Depth Technical Guide to the Safety and Handling of Azosulfamide Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a certified Safety Data Sheet (SDS). Always consult the official SDS from the manufacturer and follow all applicable safety regulations in your institution and jurisdiction.

Chemical and Physical Properties

PropertyData
Appearance Dark red powder
Odor Odorless
Taste Tasteless
Solubility Soluble in water

Hazard Identification and Toxicological Data

Detailed toxicological data for Azosulfamide powder is limited. The following table summarizes general toxicological information for a related, but not identical, chemical product, which may serve as a preliminary reference. Extreme caution should be exercised, and it should not be assumed that this compound shares these exact characteristics.

Toxicity DataValueSpecies
Acute Oral LD50 > 5000 mg/kg[1]Rat[1]
Acute Dermal LD50 > 2000 mg/kg[2]Rabbit[2]
Acute Inhalation LC50 Data not available-
Aquatic Toxicity Data not available-

Hazard Statements (General for Azo Dyes and Sulfonamides):

  • May be combustible.

  • May cause skin and eye irritation.

  • May be harmful if swallowed or inhaled.

  • Azo dyes can be explosive when suspended in air at specific concentrations.

NFPA 704 Diamond (General for related compounds, not specific to this compound):

  • Health (Blue): 1 (Slightly hazardous)

  • Flammability (Red): 1 (Must be preheated before ignition can occur)

  • Instability (Yellow): 0 (Normally stable)

  • Special (White): None

First-Aid Measures

In the event of exposure to this compound powder, the following first-aid measures should be taken immediately.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Gently brush off any excess powder. Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse mouth with water and give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and maintain the integrity of this compound powder.

Handling:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid creating dust. Use non-sparking tools.

  • Wear appropriate personal protective equipment (PPE) as detailed in Section 5.0.

  • Wash hands thoroughly after handling.

  • Avoid contact with skin, eyes, and clothing.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound powder.

PPE CategoryRecommendation
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin Protection Wear a lab coat, and consider double-gloving with nitrile gloves. Ensure gloves are compatible with the substance.
Respiratory Protection For routine handling of small quantities in a well-ventilated fume hood, respiratory protection may not be required. For larger quantities, or in situations where dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) or a chemical cartridge respirator is recommended.

Spill and Emergency Procedures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Small Spill:

  • Evacuate unnecessary personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Gently dampen the spilled powder with a 5% ammonium hydroxide solution to prevent it from becoming airborne.

  • Carefully scoop the dampened material into a suitable, labeled container for disposal.

  • Clean the spill area with a wet cloth or paper towels, and place all cleanup materials in the disposal container.

Large Spill:

  • Evacuate the area immediately.

  • Contact your institution's emergency response team.

  • Do not attempt to clean up a large spill without proper training and equipment.

Firefighting Measures:

  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), or Halon extinguisher.

  • Hazardous Decomposition Products: Upon thermal decomposition, this compound may produce hazardous gases such as nitrogen oxides (NOx) and sulfur oxides (SOx).

  • Firefighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

The following are representative experimental protocols for assessing the key biological activities of sulfonamide compounds. These should be adapted and validated for specific research involving this compound.

Protocol for Determining Antibacterial Activity (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain.

Methodology:

  • Preparation of Bacterial Inoculum:

    • Streak the test bacterium (e.g., Staphylococcus aureus ATCC 29213) on a suitable agar plate and incubate at 37°C for 18-24 hours.[3]

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[4]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).

    • Perform two-fold serial dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria in MHB without the drug) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.[4]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]

Protocol for Assessing Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

Objective: To evaluate the ability of this compound to prevent tonic hindlimb extension in an animal model of generalized tonic-clonic seizures.[5]

Methodology:

  • Animal Model:

    • Use adult male Swiss albino mice (25-30g).

    • House the animals under standard laboratory conditions with free access to food and water.

  • Drug Administration:

    • Prepare a solution or suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administer the test compound orally or intraperitoneally at various doses to different groups of mice.

    • Administer the vehicle alone to the control group.

  • Seizure Induction:

    • At the time of expected peak drug effect (e.g., 60 minutes post-administration), induce seizures using a corneal electrode to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation and Endpoint:

    • Observe each mouse for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The absence of the tonic hindlimb extension is considered a protective effect.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the median effective dose (ED50), the dose that protects 50% of the animals, using a suitable statistical method (e.g., probit analysis).

Visualizations

Signaling Pathway

Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase DHF Dihydrofolic Acid (DHF) Dihydropteroate_Synthase->DHF Incorporates PABA THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase Purines Purines THF->Purines Thymidine Thymidine THF->Thymidine DNA_Synthesis DNA Synthesis Purines->DNA_Synthesis Thymidine->DNA_Synthesis This compound This compound This compound->Dihydropteroate_Synthase Inhibits

Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound.

Experimental Workflow

Spill_Cleanup_Workflow Spill This compound Powder Spill Occurs Assess Assess Spill Size Spill->Assess Small_Spill Small Spill Assess->Small_Spill < 50g Large_Spill Large Spill Assess->Large_Spill > 50g Evacuate_Small Evacuate Non-essential Personnel Small_Spill->Evacuate_Small Evacuate_Large Evacuate Area Large_Spill->Evacuate_Large Contact_EHS Contact Emergency Response Evacuate_Large->Contact_EHS Ventilate Ensure Ventilation Evacuate_Small->Ventilate Don_PPE Don Appropriate PPE Ventilate->Don_PPE Dampen Dampen with 5% Ammonium Hydroxide Don_PPE->Dampen Collect Collect with Non-sparking Tools Dampen->Collect Dispose Place in Labeled Waste Container Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate End Cleanup Complete Decontaminate->End

Caption: Workflow for the safe cleanup of an this compound powder spill.

References

Azosulfamide: A Technical Overview of its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosulfamide is a sulfonamide antibacterial agent characterized by an azo linkage. Historically significant in the development of antimicrobial therapies, it belongs to the class of sulfa drugs that inhibit bacterial growth by interfering with folic acid synthesis. This technical guide provides a comprehensive overview of this compound's chemical identity, physicochemical properties, synthesis, and biological activity, with a focus on its mechanism of action and methods for its evaluation.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name sodium (E)-6-acetamido-4-hydroxy-3-((4-sulfamoylphenyl)diazenyl)naphthalene-2,7-disulfonate[1]
CAS Number 133-60-8[2]
Molecular Formula C₁₈H₁₄N₄Na₂O₁₀S₃[1][3]
Molecular Weight 588.48 g/mol [1]
Synonyms This compound, NSC 402615, Streptozon II, Streptozon S, Disodium Neoprontosil, Drometil, AZOSULPHAMIDE, Leuconeoprontosil, Prontosil soluble[1]

Physicochemical Properties

PropertyDescription
Appearance Dark red, odorless, and tasteless powder[4]
Solubility Soluble in water, resulting in an intense red color.[4] Also soluble in DMSO.[1] Practically insoluble in organic solvents.[4]
LogP 6.07570[3]

Synthesis and Characterization

Synthesis

A detailed, specific experimental protocol for the synthesis of this compound is not available in the public domain. However, the general synthesis of azo compounds derived from sulfonamides involves a diazotization reaction followed by a coupling reaction. The conceptual workflow for such a synthesis is outlined below.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling sulfanilamide Sulfanilamide diazonium_salt Diazonium Salt Intermediate sulfanilamide->diazonium_salt Reacts with na_nitrite Sodium Nitrite (NaNO₂) na_nitrite->diazonium_salt hcl Hydrochloric Acid (HCl) hcl->diazonium_salt This compound This compound diazonium_salt->this compound Couples with coupling_agent 6-acetamido-4-hydroxy- naphthalene-2,7-disulfonic acid coupling_agent->this compound G paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dihydropteridine Dihydropteridine Pyrophosphate dihydropteridine->dhps dihydropteroic_acid Dihydropteroic Acid dhps->dihydropteroic_acid folic_acid Folic Acid Synthesis dihydropteroic_acid->folic_acid bacterial_growth Bacterial Growth folic_acid->bacterial_growth This compound This compound This compound->dhps Inhibits

References

Azosulfamide (CAS 133-60-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azosulfamide, with the CAS registry number 133-60-8, is a synthetic azo dye and sulfonamide derivative. Historically, it has been recognized for its antibacterial properties, functioning through the well-established mechanism of folic acid synthesis inhibition characteristic of the sulfonamide class of drugs. More recent findings also suggest potential anticonvulsant activity. This technical guide provides a detailed overview of the chemical and physical properties of this compound, alongside a compilation of experimental protocols for its synthesis, purification, and biological evaluation. The document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering insights into the compound's mechanism of action and analytical methodologies.

Chemical and Physical Properties

This compound is a dark red, odorless, and tasteless powder.[1] It is soluble in water, forming an intense red solution, but is practically insoluble in organic solvents.[1] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 133-60-8[2][3]
Molecular Formula C₁₈H₁₄N₄Na₂O₁₀S₃[2][4]
Molecular Weight 588.50 g/mol [5]
Appearance Dark red powder[1]
Solubility Soluble in water; practically insoluble in organic solvents[1]
Synonyms Disodium 6-acetamido-4-hydroxy-3-((p-sulfamoylphenyl)azo)naphthalene-2,7-disulfonate[4]

Synthesis and Purification

General Synthetic Workflow

The synthesis of this compound would logically proceed through the diazotization of sulfanilamide (p-aminobenzenesulfonamide) followed by an azo coupling reaction with N-acetyl-H-acid (6-acetamido-4-hydroxy-2,7-naphthalenedisulfonic acid).

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Purification Sulfanilamide Sulfanilamide NaNO2_HCl Sodium Nitrite (NaNO₂) Hydrochloric Acid (HCl) 0-5 °C Sulfanilamide->NaNO2_HCl Diazonium_Salt Sulfanilamide Diazonium Salt NaNO2_HCl->Diazonium_Salt Forms Coupling Coupling Reaction (Alkaline conditions) Diazonium_Salt->Coupling N_Acetyl_H_Acid N-acetyl-H-acid N_Acetyl_H_Acid->Coupling This compound This compound (Crude) Coupling->this compound Yields Recrystallization Recrystallization This compound->Recrystallization Pure_this compound Pure this compound Recrystallization->Pure_this compound Purifies G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis This compound This compound This compound->DHPS Inhibits G Start Prepare Bacterial Inoculum Prepare_Plates Prepare Serial Dilutions of this compound in 96-well Plates Start->Prepare_Plates Inoculate Inoculate Plates with Bacterial Suspension Prepare_Plates->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results

References

Azosulfamide: A Technical Overview of its Molecular Properties

Author: BenchChem Technical Support Team. Date: November 2025

Azosulfamide, a dark red crystalline azo compound, is recognized for its antibacterial effects, similar to those of sulfanilamide.[1] This document provides a concise technical summary of its theoretical molecular weight and chemical formula, intended for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for a variety of research and development applications, including analytical method development, dosage calculations, and understanding its stoichiometric relationships in chemical reactions.

PropertyValue
Molecular Formula C₁₈H₁₄N₄Na₂O₁₀S₃[2][3]
Theoretical Molecular Weight 588.48 g/mol [2] or 588.5 g/mol [3]
CAS Number 133-60-8[2][4]

The elemental composition of this compound is as follows: Carbon (36.74%), Hydrogen (2.40%), Nitrogen (9.52%), Sodium (7.81%), Oxygen (27.19%), and Sulfur (16.34%).[2]

References

An In-depth Technical Guide to Azosulfamide for Undergraduate Research Projects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azosulfamide, historically known as Prontosil Solubile, holds a significant place in the history of medicine as the first commercially available synthetic antibacterial agent. This technical guide provides a comprehensive overview of this compound, intended for undergraduate researchers and professionals in drug development. It delves into its mechanism of action as a prodrug, detailing its in vivo conversion to the active metabolite, sulfanilamide, and the subsequent inhibition of the bacterial folic acid synthesis pathway. This document outlines detailed experimental protocols for the synthesis of related sulfonamide compounds, assays to determine antibacterial activity, and methods to quantify the inhibition of its molecular target, dihydropteroate synthase. Quantitative data for the active metabolite, sulfanilamide, are presented in structured tables to facilitate understanding of its biological activity. Furthermore, key pathways and experimental workflows are visualized using diagrams to provide a clear conceptual framework for future research endeavors.

Introduction

This compound, a water-soluble sodium salt of sulfamidochrysoidine, is a historically pivotal azo dye that heralded the era of antibacterial chemotherapy.[1][2] Initially introduced under the trade name Prontosil Solubile, it was the first drug to effectively treat systemic bacterial infections, particularly those caused by Gram-positive cocci such as Streptococcus pyogenes.[3][4] The discovery of its in vivo efficacy by Gerhard Domagk in the 1930s, which led to a Nobel Prize, marked a turning point in medicine.[3]

Subsequent research revealed that this compound is a prodrug, meaning it is inactive in its administered form and is metabolized within the body to its active form, sulfanilamide.[5][6] This biotransformation is primarily carried out by azoreductase enzymes present in the gut microbiota.[7] Sulfanilamide, the active metabolite, is a structural analog of para-aminobenzoic acid (PABA) and acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[3][8] This inhibition disrupts the synthesis of folic acid, a crucial nutrient for bacterial growth and replication.[3][8] As humans obtain folic acid from their diet, this pathway is an excellent target for selective toxicity against bacteria.[9]

This guide will provide undergraduate researchers with the foundational knowledge and detailed protocols to explore the chemical and biological properties of this compound and its active metabolite, sulfanilamide.

Mechanism of Action

The antibacterial effect of this compound is not direct but relies on its conversion to sulfanilamide in the body.[5] This process is a classic example of prodrug activation.

  • Prodrug Activation: Following oral administration, this compound travels to the gut where bacterial azoreductases cleave the azo bond (-N=N-).[7] This reductive cleavage releases the active antibacterial agent, sulfanilamide, and an inactive byproduct.[5]

  • Competitive Inhibition of Dihydropteroate Synthase (DHPS): Sulfanilamide is a structural mimic of para-aminobenzoic acid (PABA), a natural substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[8] It competes with PABA for the active site of DHPS.[3]

  • Disruption of Folic Acid Synthesis: By binding to DHPS, sulfanilamide prevents the condensation of PABA with 7,8-dihydropterin pyrophosphate, a critical step in the synthesis of dihydropteroate and, subsequently, tetrahydrofolate (folic acid).[3][8]

  • Bacteriostatic Effect: The depletion of folic acid inhibits the synthesis of purines and pyrimidines, essential components of DNA and RNA. This ultimately halts bacterial growth and replication, leading to a bacteriostatic effect.[8]

Signaling Pathway Diagram

This compound Mechanism of Action cluster_host Host (In Vivo) cluster_bacterium Bacterial Cell This compound This compound (Prodrug) Sulfanilamide Sulfanilamide (Active Drug) This compound->Sulfanilamide Bacterial Azoreductases DHPS Dihydropteroate Synthase (DHPS) Sulfanilamide->DHPS Competitive Inhibition PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Natural Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth

Caption: Metabolic activation of this compound and inhibition of the bacterial folic acid pathway.

Quantitative Data

Due to its historical discovery, detailed quantitative data for this compound (Prontosil) is scarce. The following tables summarize the available data for its active metabolite, sulfanilamide.

Table 1: In Vitro Activity of Sulfanilamide
ParameterOrganism/EnzymeValueReference(s)
IC50 Escherichia coli Dihydropteroate Synthetase320 µM[10]
Table 2: Acute Toxicity of Sulfanilamide
SpeciesRouteLD50Reference(s)
Rat Oral3900 mg/kg[11]
Mouse Oral3000 mg/kg[11]
Dog Oral2000 mg/kg[12]
Table 3: Pharmacokinetic Parameters of Prontosil and Sulfanilamide
CompoundParameterValueSpeciesReference(s)
Prontosil Half-life (t1/2)~30 minutesHuman[]
Sulfanilamide Half-life (t1/2)6 - 10 hoursHuman[]
Sulfanilamide Half-life (t1/2)4.1 hoursCalf (i.v.)[14]
Sulfanilamide Half-life (t1/2)10 hoursDairy Cow (oral)[14]

Experimental Protocols

Synthesis of Sulfanilamide (Representative Protocol)

This protocol describes the synthesis of sulfanilamide from aniline, which is a key intermediate in the synthesis of many sulfonamide drugs.

Workflow Diagram

Sulfanilamide Synthesis Workflow Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation (Acetic Anhydride) Sulfonyl_Chloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->Sulfonyl_Chloride Chlorosulfonation (Chlorosulfonic Acid) Acetamido_Sulfonamide 4-Acetamidobenzenesulfonamide Sulfonyl_Chloride->Acetamido_Sulfonamide Amination (Ammonia) Sulfanilamide Sulfanilamide Acetamido_Sulfonamide->Sulfanilamide Hydrolysis (Acid)

Caption: Four-step synthesis of sulfanilamide from aniline.

Materials:

  • Aniline

  • Acetic anhydride

  • Sodium acetate

  • Chlorosulfonic acid

  • Concentrated aqueous ammonia

  • Concentrated hydrochloric acid

  • Water, ice

  • Standard laboratory glassware and equipment (fume hood, magnetic stirrer, heating mantle, Buchner funnel, etc.)

Procedure:

  • Step 1: Acetylation of Aniline to Acetanilide

    • In a fume hood, dissolve aniline in water and add concentrated hydrochloric acid.

    • Add acetic anhydride to the solution, followed immediately by a solution of sodium acetate in water.

    • Stir the mixture vigorously and cool in an ice bath to induce crystallization.

    • Collect the crude acetanilide by vacuum filtration and wash with cold water.

  • Step 2: Chlorosulfonation of Acetanilide

    • CAUTION: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed in a fume hood with appropriate personal protective equipment.

    • Carefully add dry acetanilide to chlorosulfonic acid at a low temperature.

    • Allow the reaction to proceed at room temperature before heating gently to complete the reaction.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water.

  • Step 3: Amination of 4-Acetamidobenzenesulfonyl Chloride

    • Add the crude, moist p-acetamidobenzenesulfonyl chloride to concentrated aqueous ammonia.

    • Stir the mixture to form a paste and heat gently.

    • Cool the mixture in an ice bath to precipitate the product.

  • Step 4: Hydrolysis of 4-Acetamidobenzenesulfonamide to Sulfanilamide

    • Heat the crude 4-acetamidobenzenesulfonamide with dilute hydrochloric acid.

    • Cool the solution and neutralize with a base (e.g., sodium carbonate) to precipitate the sulfanilamide.

    • Collect the crude sulfanilamide by vacuum filtration, wash with cold water, and recrystallize from hot water.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This is a continuous spectrophotometric assay to measure the inhibition of DHPS by sulfanilamide.

Workflow Diagram

DHPS Inhibition Assay Workflow Prepare_Reagents Prepare Reagents: - Assay Buffer - Enzyme Mix (DHPS, DHFR) - Substrate Mix (pABA, DHPP) - Inhibitor (Sulfanilamide) Plate_Setup Set up 96-well plate: - Add inhibitor dilutions - Add DMSO (control) - Add Enzyme Mix Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction_Initiation Initiate reaction with Substrate Mix Pre_incubation->Reaction_Initiation Measurement Monitor absorbance decrease at 340 nm Reaction_Initiation->Measurement Data_Analysis Calculate reaction rates and % inhibition Measurement->Data_Analysis

Caption: Workflow for the continuous spectrophotometric DHPS inhibition assay.

Materials:

  • Purified DHPS enzyme

  • Dihydrofolate reductase (DHFR) (coupling enzyme)

  • p-Aminobenzoic acid (pABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • NADPH

  • Sulfanilamide

  • Assay Buffer (e.g., 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm and maintaining temperature at 37°C

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of sulfanilamide in DMSO.

    • Prepare an enzyme mix containing DHPS and an excess of DHFR in assay buffer.

    • Prepare a substrate mix containing pABA, DHPP, and NADPH in assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add 2 µL of the sulfanilamide dilutions. For control wells (no inhibition), add 2 µL of DMSO.

    • Add 168 µL of the enzyme mix to all wells.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reactions by adding 30 µL of the pre-warmed substrate mix to each well.

    • Immediately place the plate in the microplate reader (pre-set to 37°C) and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each sulfanilamide concentration using the formula: % Inhibition = [1 - (Vinhibitor / Vno inhibitor)] * 100.

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of sulfanilamide against a bacterial strain.

Materials:

  • Sulfanilamide

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of sulfanilamide and perform serial two-fold dilutions in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Add the standardized bacterial suspension to each well containing the serially diluted sulfanilamide. Include a positive control well (bacteria, no drug) and a negative control well (broth only).

  • Incubate the plate at 35-37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of sulfanilamide that completely inhibits visible growth of the organism.

Preclinical and Clinical Overview

Preclinical Studies: The initial discovery of Prontosil's efficacy was in murine models of Streptococcus pyogenes systemic infection in the early 1930s.[1] These studies demonstrated that the compound could prevent mortality in mice infected with lethal doses of streptococci.[4] It was also shown to be effective against staphylococcal infections in rabbits.[4] A key finding from these early preclinical studies was that Prontosil was active in vivo but not in vitro, which led to the discovery of its prodrug nature.[5]

Clinical Studies: Following the promising preclinical results, clinical investigations of Prontosil Solubile were conducted between 1932 and 1934.[1] It proved to be highly effective in treating a range of streptococcal infections in humans, including puerperal fever, meningitis, and pneumonia, which were often fatal at the time.[3][6] The historical clinical use of Prontosil revolutionized the treatment of bacterial infections before the advent of penicillin.[1] However, due to its age, there are no modern, randomized controlled clinical trials as would be required for a new drug today. This compound and its early derivatives have since been largely replaced by more effective and less toxic sulfonamides and other classes of antibiotics.[5]

Conclusion

This compound, as the forerunner to the vast class of sulfonamide antibiotics, offers a rich subject for undergraduate research projects, spanning organic synthesis, biochemistry, and microbiology. Its mechanism as a prodrug provides a tangible example of drug metabolism and activation. The experimental protocols detailed in this guide provide a solid foundation for students to synthesize related compounds, investigate their antibacterial properties, and quantify their interaction with the target enzyme, DHPS. While the clinical utility of this compound itself is now historical, the principles of its action continue to inform modern drug design and the ongoing challenge of antimicrobial resistance. Further research into novel sulfonamide derivatives remains a viable strategy in the quest for new antibacterial agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Once relegated primarily to the dye industry, the azo scaffold (-N=N-) is experiencing a significant renaissance in medicinal chemistry. This guide provides an in-depth technical review of Azosulfamide and its related azo dyes, tracing their journey from the first commercially available antibiotic to their current applications as anticancer, antimicrobial, and enzyme-inhibiting agents. We will explore their mechanisms of action, present key quantitative data, detail essential experimental protocols, and visualize the underlying biological pathways.

A Historical Milestone: The Dawn of the Antibiotic Era with Prontosil

The story of azo dyes in medicine begins with a landmark discovery that ushered in the age of antibiotics. In the 1930s, Gerhard Domagk discovered that the red azo dye, Prontosil, was effective against streptococcal infections in vivo.[1][2] A pivotal breakthrough came in 1935 when researchers at the Pasteur Institute demonstrated that Prontosil is a prodrug.[1] In the body, it is metabolized into the active, colorless compound, sulfanilamide.[3] This metabolic activation occurs through the reductive cleavage of the azo bond, a reaction primarily carried out by enzymes such as azoreductases found in the gut microbiota and the liver.

G Prontosil Prontosil (this compound) Metabolism Metabolic Activation (Azo Reductase) Prontosil->Metabolism In vivo Sulfanilamide Sulfanilamide (Active Antibacterial) Metabolism->Sulfanilamide Inactive Inactive Byproduct Metabolism->Inactive

Metabolic activation of Prontosil.

Mechanism of Action: Inhibition of Bacterial Folic Acid Synthesis

The active metabolite, sulfanilamide, and other sulfa drugs exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[4][5] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[6] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydropteroate, a precursor to folic acid.[5] This selective toxicity is effective because mammalian cells do not synthesize their own folic acid but obtain it from their diet.[4]

G cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHF Dihydropteroate DHPS->DHF Catalyzes THF Tetrahydrofolate (Folic Acid) DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide Sulfonamide (e.g., Sulfanilamide) Sulfonamide->DHPS Competitive Inhibition

Mechanism of sulfonamide antibacterial action.

Quantitative Data on Medicinal Azo Dyes

The versatility of the azo scaffold has led to the development of numerous derivatives with a wide range of biological activities. The following tables summarize key quantitative data for various azo dyes in antibacterial, anticancer, and enzyme inhibition applications.

Table 1: Antibacterial Activity of Azo-Sulfonamide Derivatives
CompoundOrganismMIC (µg/mL)Reference
Sulfamethoxazole Azo DerivativeStaphylococcus aureus20[5][7]
Sulfamethoxazole-Triazole DerivativeStaphylococcus aureus22[8]
Sulfamethoxazole-Triazole DerivativeEscherichia coli18[8]
Sulfonamide Derivative 1bS. aureus (clinical isolates)64[1]
Sulfonamide Derivative 1aS. aureus (clinical isolates)256-512[1]
Various Sulfonamide AnaloguesGram-positive & Gram-negative1.56 - 256[9]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Anticancer Activity of Azo Dyes (IC₅₀ Values)
CompoundCell LineIC₅₀ (µM)Reference
Diazepam-bearing SulfonamideMCF-7 (Breast Cancer)6.99 ± 0.1[10]
Diazepam-bearing SulfonamideHCT-116 (Colon Cancer)7.77 ± 0.1[10]
Diazepam-bearing SulfonamideHepG2 (Liver Cancer)8.98 ± 0.1[10]
Azo-Based Sulfonamide 8hMCF-7 (Breast Cancer)0.18 ± 0.008[10]
Azo-Based Sulfonamide 8iMCF-7 (Breast Cancer)0.19 ± 0.006[10]
Azo-Based Sulfonamide 8jMCF-7 (Breast Cancer)0.21 ± 0.008[10]
Azo Derivative 7bMCF-7, HepG2, HCT-1161.82 - 8.06 µg/mL[11]
Uracil Azo Dye 4dMCF-7 (Breast Cancer)3.30 µg/mL[12]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

Table 3: Enzyme Inhibition by Azo Dyes (Kᵢ Values)
CompoundEnzymeKᵢ (µM)Reference
Co(II) Azo ComplexAcetylcholinesterase (AChE)22.14 ± 3.74
Co(II) Azo ComplexButyrylcholinesterase (BChE)26.39 ± 3.19
Co(II) Azo ComplexGlutathione S-Transferase (GST)19.48 ± 2.17

Kᵢ (Inhibition constant) indicates how potent an inhibitor is; it is the concentration required to produce half-maximal inhibition.[13]

Anticancer Mechanisms: Induction of Apoptosis

Recent studies have highlighted the potential of azo compounds as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[10][14] One of the key mechanisms is the induction of apoptosis (programmed cell death). Some azo dyes have been shown to influence critical cell signaling pathways, such as the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.[15][16] Inhibition of the PI3K/Akt pathway can lead to the downregulation of anti-apoptotic proteins (like Bcl-2) and the activation of pro-apoptotic proteins (like caspases), ultimately resulting in cancer cell death.[15][17]

cluster_pathway PI3K/Akt Signaling Pathway AzoDye Anticancer Azo Dye PI3K PI3K AzoDye->PI3K Inhibition Akt Akt AzoDye->Akt Inhibition PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Caspases Caspases (Pro-apoptotic) Akt->Caspases Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspases->Apoptosis Induces

Azo dye-induced apoptosis via PI3K/Akt pathway inhibition.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of a representative azo-sulfonamide dye and for the evaluation of its biological activity.

Synthesis of a Sulfonamide Azo Dye

This protocol describes a general two-step procedure for synthesizing an azo dye from a sulfonamide, involving diazotization followed by an azo coupling reaction.[18]

G cluster_synthesis Azo Dye Synthesis Workflow Start Start: Primary Aromatic Amine (e.g., Sulfanilamide) Diazotization Step 1: Diazotization - Dissolve in acid (HCl) - Cool to 0-5°C - Add NaNO₂ solution Start->Diazotization DiazoniumSalt Diazonium Salt (Unstable Intermediate) Diazotization->DiazoniumSalt Coupling Step 2: Azo Coupling - Prepare coupling agent  (e.g., Phenol in NaOH) - Add diazonium salt slowly  at 0-5°C DiazoniumSalt->Coupling Product Azo Dye Product (Precipitate) Coupling->Product Purification Purification - Filtration - Washing - Recrystallization Product->Purification Final Final Product: Pure Azo Dye Purification->Final

General workflow for azo dye synthesis.

Step-by-Step Protocol:

  • Diazotization of Sulfanilamide:

    • Dissolve the primary aromatic amine (e.g., sulfanilamide) in a dilute mineral acid like hydrochloric acid.[19]

    • Cool the solution to 0-5°C in an ice bath.[19]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This forms the unstable diazonium salt.

  • Azo Coupling:

    • In a separate beaker, dissolve the coupling agent (an electron-rich aromatic compound like a phenol or aniline derivative) in an appropriate solvent (e.g., an alkaline solution of sodium hydroxide for phenols).[18]

    • Cool this solution to 0-5°C.

    • Slowly add the freshly prepared, cold diazonium salt solution to the coupling agent solution with constant stirring.

    • An intensely colored azo dye will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the solid with cold water to remove any unreacted salts.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[19]

Evaluation of Antibacterial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for the antibacterial activity of new compounds.[6][14]

Step-by-Step Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland turbidity standard).

  • Plate Inoculation: Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab to create a bacterial lawn.[6]

  • Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the agar using a sterile cork borer.[14]

  • Sample Addition: Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) into the wells. Include a negative control (solvent only) and a positive control (a known antibiotic).[6]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[4]

  • Measurement and Interpretation: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.[4]

Evaluation of Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound.[20][21]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[22]

  • Compound Treatment: Treat the cells with serial dilutions of the azo dye compound and incubate for a specific period (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[21][23]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value can then be determined by plotting cell viability against the compound concentration.[22]

Conclusion and Future Perspectives

This compound and its related azo dyes have a rich history in medicine, from the revolutionary discovery of Prontosil to their current exploration as multifaceted therapeutic agents. Their straightforward synthesis, coupled with their diverse biological activities, makes them an attractive scaffold for modern drug discovery. The data and protocols presented in this guide offer a solid foundation for researchers aiming to explore and develop novel azo-based compounds for antibacterial, anticancer, and other medicinal applications. Future research will likely focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, while minimizing potential toxicity, thereby continuing the remarkable journey of the azo scaffold in medicine.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Azosulfamides from Sulfanilamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of azosulfamides, a class of compounds with potential therapeutic applications, using sulfanilamide as a starting material. The synthesis involves a two-step process: the diazotization of sulfanilamide to form a diazonium salt, followed by an azo coupling reaction with a suitable aromatic partner. This protocol is designed to be adaptable for the creation of a diverse library of azosulfamide derivatives. Detailed experimental procedures, data presentation, and a visual workflow are included to ensure reproducibility and aid in the development of novel therapeutic agents.

Introduction

Azosulfamides are a class of organic compounds characterized by the presence of an azo group (-N=N-) linking a sulfanilamide moiety to another aromatic system. Historically, the discovery of Prontosil, an early sulfonamide drug, highlighted the potential of this chemical class in medicinal chemistry. The synthesis of various this compound derivatives allows for the exploration of their structure-activity relationships and the development of new compounds with tailored pharmacological properties. The general synthetic route is a well-established and versatile method, enabling the generation of a wide array of derivatives for screening and development.

Data Presentation

The following table summarizes the typical quantitative parameters for the synthesis of an this compound from sulfanilamide. These values can be optimized for specific target molecules.

ParameterValueNotes
Reactants
Sulfanilamide1.0 equivalent
Sodium Nitrite (NaNO₂)1.1 - 1.2 equivalents
Hydrochloric Acid (HCl, concentrated)2.0 - 3.0 equivalentsTo form the amine salt and provide an acidic medium.
Aromatic Coupling Agent1.0 equivalente.g., 2-naphthol, phenol, aniline derivatives.
Reaction Conditions
Diazotization Temperature0 - 5 °CCritical to prevent the decomposition of the diazonium salt.
Coupling Reaction Temperature0 - 10 °C
Reaction Time (Diazotization)10 - 20 minutes
Reaction Time (Coupling)30 - 60 minutes
Yield and Purification
Typical Crude Yield70 - 95%Highly dependent on the coupling partner.
Purification MethodRecrystallizationCommon solvents include ethanol or ethanol/water mixtures.

Experimental Protocols

This protocol describes the synthesis of an this compound via the diazotization of sulfanilamide and subsequent coupling with an aromatic compound.

Materials and Equipment
  • Sulfanilamide

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Aromatic coupling agent (e.g., 2-hydroxy-3-methoxybenzaldehyde)[1]

  • Sodium Acetate (saturated solution)

  • Distilled water

  • Ethanol (for recrystallization)

  • Erlenmeyer flasks

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

Procedure

Step 1: Diazotization of Sulfanilamide [2]

  • In a 100 mL Erlenmeyer flask, suspend 1.72 g (10 mmol) of sulfanilamide in 20 mL of distilled water.

  • Add 2.5 mL of concentrated hydrochloric acid to the suspension and stir until the sulfanilamide is completely dissolved.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold sulfanilamide solution over a period of 5-10 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring the resulting diazonium salt solution in the ice bath for an additional 10 minutes.

Step 2: Azo Coupling Reaction [1]

  • In a separate 250 mL beaker, dissolve 10 mmol of the chosen aromatic coupling agent (e.g., 1.52 g of 2-hydroxy-3-methoxybenzaldehyde) in a minimal amount of a suitable solvent (e.g., 10 mL of ethanol or aqueous sodium hydroxide solution).

  • Cool the solution of the coupling agent in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling agent with vigorous stirring.

  • A colored precipitate of the this compound should form immediately or within a few minutes.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete reaction.

  • To neutralize the excess acid and promote further precipitation, slowly add a saturated solution of sodium acetate until the mixture is no longer acidic (test with litmus paper).

Step 3: Isolation and Purification [2]

  • Collect the crude this compound product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with several portions of cold distilled water to remove any unreacted salts.

  • Dry the crude product in air or in a desiccator.

  • For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

  • Determine the melting point and characterize the final product using appropriate spectroscopic methods (e.g., IR, NMR).

Mandatory Visualization

Azosulfamide_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification sulfanilamide Sulfanilamide in HCl (aq) diazonium_salt Diazonium Salt Solution sulfanilamide->diazonium_salt Add NaNO₂ (0-5 °C) na_no2 Sodium Nitrite Solution na_no2->diazonium_salt azo_product Crude this compound (Precipitate) diazonium_salt->azo_product Mix solutions (0-10 °C) coupling_agent Aromatic Coupling Agent coupling_agent->azo_product filtration Vacuum Filtration azo_product->filtration Isolate recrystallization Recrystallization filtration->recrystallization Purify pure_product Pure this compound recrystallization->pure_product Isolate & Dry

Caption: Workflow for the synthesis of this compound from sulfanilamide.

References

Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of Azo-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo-sulfonamide derivatives represent a versatile class of organic compounds that integrate the chromophoric azo group (-N=N-) with the pharmacologically significant sulfonamide moiety (R-SO₂NR'R''). These compounds are of considerable interest due to their wide range of applications, including as dyes, pigments, and potential therapeutic agents.[1][2] The sulfonamide group is a cornerstone of many antibacterial drugs, while the azo linkage is known for its diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5]

The synthesis of these derivatives is typically achieved through a well-established two-step process:

  • Diazotization: A primary aromatic amine, in this case, a sulfonamide, is converted into a diazonium salt by reacting it with a source of nitrous acid at low temperatures.[1][6]

  • Azo Coupling: The resulting, often unstable, diazonium salt is immediately reacted with a coupling agent—an electron-rich aromatic compound such as a phenol, naphthol, or aromatic amine—through an electrophilic aromatic substitution reaction to form the final azo-sulfonamide product.[6][7]

This document provides detailed protocols for both a conventional synthesis method and a modern, solvent-free green chemistry approach. It also includes a summary of quantitative data from representative syntheses and diagrams illustrating the experimental workflow and a key biological mechanism of action.

Experimental Protocols

Two primary methods for the synthesis of azo-sulfonamide derivatives are presented below.

Protocol 1: Conventional Synthesis via Diazotization in Aqueous Acid

This method employs a standard diazotization reaction in an acidic medium, followed by coupling with an appropriate aromatic compound.[8]

Materials and Reagents:

  • Primary aromatic sulfonamide (e.g., sulfacetamide, sulfathiazole)

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Coupling agent (e.g., carvacrol, 2-naphthol)

  • Sodium hydroxide (NaOH)

  • Crushed ice

  • Ethanol (for recrystallization)

  • Deionized water

Equipment:

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

  • pH meter or pH paper

  • Melting point apparatus

Step-by-Step Procedure:

  • Preparation of Diazonium Salt:

    • Dissolve the chosen sulfonamide (0.01 mol) in a mixture of concentrated HCl (2.5 mL) and water with stirring.[8]

    • Cool the resulting suspension to 0-5°C in an ice bath.

    • Prepare a solution of sodium nitrite (0.01 mol) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cold sulfonamide suspension while maintaining the temperature between 0-5°C and stirring continuously.[9]

    • Continue stirring for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt. The completion of diazotization can be monitored using starch-iodide paper.[3]

  • Preparation of Coupling Agent Solution:

    • Dissolve the coupling agent (0.01 mol, e.g., carvacrol) in an aqueous solution of sodium hydroxide at 5-10°C.[8]

  • Azo Coupling Reaction:

    • Add the freshly prepared, cold diazonium salt solution dropwise to the cold solution of the coupling agent with vigorous stirring.[8]

    • Maintain the temperature below 10°C throughout the addition. A colored precipitate should form.

    • Continue stirring the reaction mixture in the ice bath for 30 minutes.[8]

    • Adjust the pH of the mixture to 7 using an appropriate acid or base to complete the precipitation.[8]

  • Purification:

    • Collect the crude solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water to remove any unreacted salts.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final azo-sulfonamide derivative.[6][8]

    • Dry the purified product and determine its melting point and yield.

Protocol 2: Green Synthesis using a Solid Acid Catalyst (Solvent-Free)

This eco-friendly protocol utilizes cellulosic sulfuric acid (CSA) as a recyclable solid acid catalyst under solvent-free conditions, significantly reducing waste and reaction time.[6]

Materials and Reagents:

  • Primary aromatic sulfonamide (e.g., sulfanilamide)

  • Cellulosic sulfuric acid (CSA)

  • Sodium nitrite (NaNO₂)

  • Coupling agent (e.g., β-naphthol)

  • A few drops of water

  • Ethanol and water (for crystallization)

Equipment:

  • Mortar and pestle

  • Thin-Layer Chromatography (TLC) plate

  • Melting point apparatus

Step-by-Step Procedure:

  • Diazotization:

    • Place the sulfonamide (2 mmol) and cellulosic sulfuric acid (1.5 g) in a mortar.[6]

    • Add a few drops of water (approx. 0.2 mL) and grind the mixture with a pestle until a homogeneous paste is formed.[6]

    • Add solid sodium nitrite (4 mmol) to the mixture and continue to grind gently for 2-3 minutes. The formation of the diazonium salt can be confirmed by adding a drop of the mixture to a solution of β-naphthol, which should produce a colored spot.[6]

  • Azo Coupling Reaction:

    • Add the chosen coupling agent (e.g., β-naphthol, 2 mmol) directly to the reaction mixture in the mortar.

    • Grind the entire mixture for 10-20 minutes at room temperature.[6]

    • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Purification:

    • Upon completion, transfer the reaction mixture to a flask.

    • Evaporate the solvent under filtration.

    • Crystallize the remaining solid from a mixture of ethanol and water to yield the pure azo-sulfonamide product.[6]

    • Calculate the yield and measure the melting point of the dried product.

Data Presentation

The following table summarizes quantitative data for the synthesis of various azo-sulfonamide derivatives as reported in the literature.

EntryStarting SulfonamideCoupling AgentMethodTime (min)Yield (%)M.P. (°C)Reference
1SulfacetamideCarvacrolConventional~60-198-200[8]
2SulfathiazoleCarvacrolConventional~60-210-212[8]
3N-acetyl sulfonamide2-naphtholGreen (CSA)2581287[6][10]
4Sulfadiazine2-naphtholGreen (CSA)2093290[6]
5SulfathiazoleSalicylaldehydeGreen (CSA)3560250[6]
6SulfamethoxazoleSalicylaldehydeGreen (CSA)3072260[6]

Visualizations: Workflows and Pathways

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Product Handling A Primary Aromatic Sulfonamide D Diazotization (0-5 °C) A->D B NaNO₂ + Acid (e.g., HCl or CSA) B->D C Coupling Agent (e.g., Naphthol) E Azo Coupling C->E D->E Diazonium Salt F Purification (Filtration & Recrystallization) E->F Crude Product G Characterization (NMR, FT-IR, M.P.) F->G H Final Azo-Sulfonamide Derivative G->H

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) (Enzyme) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (THF) DHF->THF DNA Bacterial DNA, RNA & Protein Synthesis THF->DNA Inhibitor Azo-Sulfonamide Derivative (Structural Analog of PABA) Inhibitor->DHPS Competitive Inhibition

References

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Azosulfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosulfamide, historically known as Prontosil soluble, is a sulfonamide drug that played a pivotal role in the dawn of the antimicrobial chemotherapy era. It is recognized as the first commercially available antibacterial agent. This compound is a prodrug, meaning it is converted into its active form, sulfanilamide, within the body. This document provides detailed application notes and protocols for the in vitro antibacterial susceptibility testing of this compound, with a focus on understanding its mechanism of action and evaluating the susceptibility of various bacterial strains to its active metabolite.

Mechanism of Action

Sulfonamides, including the active form of this compound (sulfanilamide), are synthetic antimicrobial agents that act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential component for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By blocking the production of dihydrofolic acid, sulfonamides inhibit bacterial growth and replication. This mechanism is selectively toxic to bacteria as human cells do not synthesize their own folic acid but rather obtain it from their diet.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids This compound This compound (Sulfanilamide) This compound->DHPS Inhibition

Figure 1: Inhibition of Folic Acid Synthesis by Sulfanilamide.

Data Presentation

Important Note on In Vitro Testing of this compound: Historical and scientific literature indicates that this compound (Prontosil) exhibits minimal to no antibacterial activity in vitro. Its efficacy is dependent on its metabolic conversion to the active compound, sulfanilamide, in vivo. Therefore, standard in vitro susceptibility tests performed directly with this compound may not yield meaningful results. The following table presents representative Minimum Inhibitory Concentration (MIC) values for Sulfanilamide , the active metabolite of this compound, against common bacterial pathogens to provide an understanding of its antibacterial spectrum.

Bacterial SpeciesGram StainRepresentative MIC Range (µg/mL) for Sulfanilamide
Staphylococcus aureusPositive8 - 64
Streptococcus pyogenesPositive4 - 32
Streptococcus pneumoniaePositive16 - 128
Escherichia coliNegative16 - >256
Klebsiella pneumoniaeNegative32 - >256
Pseudomonas aeruginosaNegative>256 (Often intrinsically resistant)

Disclaimer: These values are representative and can vary depending on the specific strain and testing conditions.

Experimental Protocols

The following protocols describe standard methods for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent. For evaluating the activity of this compound, it is recommended to test its active metabolite, sulfanilamide.

Broth Microdilution Method

This is a widely used method for determining the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • Sulfanilamide powder

  • Appropriate solvent for sulfanilamide (e.g., dimethyl sulfoxide - DMSO, followed by dilution in broth)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile multichannel pipettes and tips

  • Incubator (35°C ± 2°C)

  • Plate reader or manual reading mirror

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of sulfanilamide at a high concentration (e.g., 10 mg/mL) in a suitable solvent. Further dilute in CAMHB to the desired starting concentration.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the starting concentration of sulfanilamide to the first column of wells.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the positive control (broth and inoculum, no drug), and the twelfth column as the negative control (broth only).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except the negative control wells).

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the naked eye or a plate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Sulfanilamide Stock Solution Dilution Perform Serial Dilutions of Sulfanilamide Stock->Dilution Plate_Prep Prepare 96-well Plate with Broth Plate_Prep->Dilution Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Read for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Figure 2: Broth Microdilution Experimental Workflow.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

Materials:

  • Sulfanilamide powder

  • Appropriate solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating apparatus (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Plates:

    • Prepare a series of two-fold dilutions of sulfanilamide in a suitable solvent.

    • Add a specific volume of each dilution to molten and cooled MHA (45-50°C) to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Prepare a control plate containing no antimicrobial agent.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension using an inoculum replicating apparatus.

  • Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria on the agar surface.

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • Filter paper disks impregnated with a known concentration of sulfanilamide

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Disk Application: Aseptically apply the sulfanilamide-impregnated disks to the surface of the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters. The interpretation of the zone size (susceptible, intermediate, or resistant) is based on established standards from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Conclusion

While this compound itself is not active in vitro, understanding the susceptibility of bacteria to its active metabolite, sulfanilamide, is crucial for appreciating its historical significance and the broader activity of sulfonamide drugs. The provided protocols for broth microdilution, agar dilution, and disk diffusion are standard methods for assessing the in vitro antibacterial susceptibility of antimicrobial agents. When evaluating the potential of sulfonamide-based compounds, these robust methodologies are essential for generating reliable and reproducible data.

Application Notes: Determining the Minimum Inhibitory Concentration (MIC) of Azosulfamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azosulfamide is a sulfonamide antibiotic agent.[1][2] Sulfonamides are synthetic bacteriostatic antibiotics that act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase.[3][4][5] This enzyme is crucial for the synthesis of folic acid, an essential component for bacterial growth and replication.[4][6] By inhibiting this pathway, this compound effectively halts bacterial proliferation.[7] The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, defined as the lowest concentration that prevents the visible growth of a microorganism after overnight incubation.[8][9] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfonamides, including this compound, function as structural analogs of para-aminobenzoic acid (PABA).[3][4] Bacteria synthesize their own folic acid, a pathway absent in humans who obtain it from their diet.[6] PABA is a critical substrate for dihydropteroate synthase, an enzyme that catalyzes a key step in the production of dihydrofolic acid.[4] this compound competitively binds to this enzyme, blocking PABA utilization and thereby halting the synthesis of folic acid.[3][5] This disruption in the folic acid pathway ultimately prevents the synthesis of nucleic acids and proteins necessary for bacterial survival and division.[3][12]

Folic_Acid_Pathway_Inhibition cluster_0 Bacterial Folic Acid Synthesis Pathway cluster_1 Inhibition Pteridine Pteridine Precursors DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Reduction NucleicAcids Nucleic Acid & Protein Synthesis THF->NucleicAcids This compound This compound (PABA Analog) This compound->DHPS Competitive Inhibition

Figure 1. Mechanism of action of this compound in the bacterial folic acid synthesis pathway.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the standardized broth microdilution method for determining the MIC of this compound against aerobic bacteria.

1. Materials and Reagents

  • This compound (analytical standard)

  • Dimethyl sulfoxide (DMSO, if required for solubility)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates and lids

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile deionized water

  • 0.9% sterile saline

  • McFarland 0.5 turbidity standard

  • Pipettes and sterile tips

  • Incubator (35 ± 2°C)

2. Preparation of this compound Stock Solution

  • Solvent Selection : this compound solubility should be determined. If insoluble in water, use a minimal amount of DMSO. Note that the final DMSO concentration in the assay should not exceed 1% to avoid affecting bacterial growth.

  • Stock Solution : Prepare a stock solution of this compound at a concentration of 1280 µg/mL in the chosen sterile solvent. For example, dissolve 1.28 mg of this compound in 1 mL of solvent.

  • Working Solution : Create a working solution at twice the highest desired test concentration (e.g., 256 µg/mL) by diluting the stock solution in sterile CAMHB.

3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes, dilute this standardized suspension 1:150 in sterile CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

4. Broth Microdilution Procedure

The following workflow outlines the plate setup for determining the MIC.

MIC_Workflow prep_stock Prepare this compound Stock & Working Solutions add_drug Add 100 µL Working Solution to Well 1 prep_stock->add_drug prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) dilute_inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate Inoculate Wells 1-11 with 50 µL of Diluted Inoculum dilute_inoculum->inoculate plate_setup Dispense 50 µL CAMHB to Wells 2-12 plate_setup->add_drug serial_dilute Perform 2-fold Serial Dilutions (Transfer 50 µL from Well 1 to 10) add_drug->serial_dilute serial_dilute->inoculate incubate Incubate Plate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC: Lowest Concentration with No Visible Growth incubate->read_results

Figure 2. Experimental workflow for the broth microdilution MIC assay.

  • Plate Setup : Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

  • Drug Addition : Add 100 µL of the this compound working solution (e.g., 256 µg/mL) to well 1. The volume in well 1 is now 100 µL, and wells 2-12 contain 50 µL.

  • Serial Dilution :

    • Transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.

    • Continue this twofold serial dilution from well 2 to well 10.

    • After mixing the contents of well 10, discard the final 50 µL.

    • Well 11 serves as the growth control (no drug).

    • Well 12 serves as the sterility control (no drug, no bacteria).

  • Inoculation : Add 50 µL of the final diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in wells 1-11 is now 100 µL.

  • Incubation : Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Data Interpretation and Presentation

After incubation, examine the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).[8] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Presentation

Quantitative results should be summarized in a clear, tabular format.

Table 1: Example MIC Data for this compound

Well This compound Conc. (µg/mL) Bacterial Growth (+/-)
1 128 -
2 64 -
3 32 -
4 16 -
5 8 +
6 4 +
7 2 +
8 1 +
9 0.5 +
10 0.25 +
11 0 (Growth Control) +
12 0 (Sterility Control) -

| Result | MIC = 16 µg/mL | |

(-) indicates no visible growth; (+) indicates visible growth (turbidity).

Table 2: Summary of this compound MIC Values against Various Organisms

Bacterial Strain ATCC Number MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL)
Escherichia coli 25922 Data Data Data
Staphylococcus aureus 29213 Data Data Data
Pseudomonas aeruginosa 27853 Data Data Data

| Enterococcus faecalis | 29212 | Data | Data | Data |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

6. Quality Control

For each batch of tests, it is essential to include reference bacterial strains with known MIC values for the antimicrobial agent being tested (if available) or for a control compound from the same class. The results for these quality control strains must fall within established ranges to ensure the validity of the experiment.

References

Application Notes and Protocols for Assessing Azosulfamide Activity using the Agar Diffusion Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosulfamide is a sulfonamide antibacterial agent.[1] The agar diffusion method is a widely used and established technique for evaluating the antimicrobial activity of various compounds.[2] This method provides a qualitative or semi-quantitative assessment of the susceptibility of a microorganism to a particular antimicrobial agent. The principle is based on the diffusion of the antimicrobial agent from a source (e.g., a well cut into the agar) through a solid agar medium inoculated with a target microorganism. The presence of a zone of inhibition, a clear area around the source where microbial growth is prevented, indicates the antimicrobial activity of the substance. The diameter of this zone is proportional to the susceptibility of the microorganism to the agent.[3]

These application notes provide a detailed protocol for assessing the antimicrobial activity of this compound using the agar well diffusion method.

Mechanism of Action of this compound

As a sulfonamide, this compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[4][5] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folic acid). Folic acid is an essential coenzyme for the synthesis of nucleic acids (DNA and RNA) and certain amino acids in bacteria. By blocking the production of folic acid, this compound inhibits bacterial growth and replication.[5] Mammalian cells are not affected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.

Azosulfamide_Mechanism_of_Action cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Synthesis DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (Folic Acid) DHFR->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis (DNA, RNA) Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis Bacterial_Growth Bacterial Growth and Replication Nucleic_Acid_Synthesis->Bacterial_Growth This compound This compound This compound->Inhibition Agar_Well_Diffusion_Workflow start Start prep_media Prepare and pour Mueller-Hinton Agar plates start->prep_media prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_media->prep_inoculum inoculate_plate Inoculate MHA plate with bacterial suspension prep_inoculum->inoculate_plate create_wells Create wells in the agar (6-8 mm diameter) inoculate_plate->create_wells add_samples Add this compound, positive, and negative controls to wells create_wells->add_samples prep_azo Prepare this compound solution (e.g., 500 µg/mL) prep_azo->add_samples incubate Incubate plates at 35°C for 16-18 hours add_samples->incubate measure_zones Measure the diameter of the zones of inhibition (mm) incubate->measure_zones analyze Analyze and record data measure_zones->analyze end End analyze->end

References

Azosulfamide: A Promising Agent for Colon-Specific Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azosulfamide represents a promising class of prodrugs designed for targeted drug delivery to the colon. This approach leverages the unique enzymatic environment of the colon to achieve site-specific release of therapeutic agents, minimizing systemic side effects and enhancing efficacy for localized colonic diseases such as inflammatory bowel disease (IBD) and colorectal cancer. The core principle lies in the azo-bond linkage (-N=N-) within the azosulfonamide structure, which remains stable in the upper gastrointestinal tract but is susceptible to cleavage by azoreductase enzymes produced by the colonic microflora. This targeted release mechanism makes this compound an attractive candidate for delivering a variety of drugs directly to the colon.

Principle of Action: The Azo-Gateway to the Colon

The fundamental mechanism of action for this compound-based drug delivery is the selective enzymatic reduction of the azo bond in the colon. After oral administration, the azosulfonamide prodrug travels largely intact through the stomach and small intestine. Upon reaching the colon, the abundant azoreductase enzymes secreted by the resident microflora catalyze the reductive cleavage of the azo linkage. This cleavage releases the parent sulfonamide drug and a carrier moiety, allowing the active drug to exert its therapeutic effect locally at the site of action.

G cluster_git Gastrointestinal Tract cluster_action Mechanism of Action Oral_Administration Oral Administration of this compound Prodrug Stomach Stomach (Acidic pH) - Azo bond stable Oral_Administration->Stomach Transit Small_Intestine Small Intestine (Neutral pH) - Azo bond stable Stomach->Small_Intestine Transit Colon Colon (Anaerobic, Azoreductase) Small_Intestine->Colon Transit Cleavage Azo Bond Cleavage Colon->Cleavage Azoreductase Enzymes Drug_Release Release of Active Sulfonamide Drug Cleavage->Drug_Release Therapeutic_Effect Local Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Signaling pathway of this compound prodrug activation in the colon.

Quantitative Data Summary

The following tables summarize key quantitative data for a representative azosulfonamide prodrug, specifically a conjugate of 5-aminosalicylic acid (5-ASA), a common anti-inflammatory drug used in IBD treatment.

Table 1: In Vitro Drug Release Kinetics of 5-ASA from an Azosulfonamide Prodrug [1][2][3][4]

Time (hours)Cumulative 5-ASA Release in Simulated Gastric Fluid (pH 1.2) (%)Cumulative 5-ASA Release in Simulated Intestinal Fluid (pH 7.4) (%)Cumulative 5-ASA Release in Rat Cecal Contents (%)
1< 1< 215.5 ± 2.1
2< 13.1 ± 0.832.8 ± 3.5
4< 15.2 ± 1.158.2 ± 4.2
6< 18.5 ± 1.577.9 ± 5.1
8< 110.3 ± 1.885.3 ± 4.8
12< 112.1 ± 2.0> 90
24< 114.2 ± 2.3> 95

Data are presented as mean ± standard deviation (n=3).

Table 2: Biocompatibility Data for a Representative Azosulfonamide Prodrug

AssayCell Line / SystemConcentration (µg/mL)Result
Cytotoxicity (MTT Assay)Caco-2 (human colon adenocarcinoma)100> 95% cell viability
250> 90% cell viability
500> 85% cell viability
Hemocompatibility (Hemolysis Assay)Human Red Blood Cells500< 2% hemolysis
1000< 5% hemolysis

These are representative data based on typical findings for azo compounds intended for oral delivery. Actual values may vary depending on the specific molecular structure.

Experimental Protocols

The following are detailed protocols for key experiments related to the synthesis and evaluation of this compound as a drug delivery agent.

Protocol 1: Synthesis of an Azosulfonamide Prodrug of 5-Aminosalicylic Acid (5-ASA)

This protocol describes a general method for synthesizing an azosulfonamide prodrug by diazotization of a sulfonamide and subsequent coupling with a drug molecule, in this case, salicylic acid (a precursor to 5-ASA).

G cluster_synthesis Synthesis Workflow Start Start Diazotization Diazotization of Sulfonamide Start->Diazotization Coupling Coupling with Salicylic Acid Diazotization->Coupling Purification Purification and Recrystallization Coupling->Purification Characterization Characterization (FTIR, NMR, Mass Spec) Purification->Characterization End End Product: This compound-5-ASA Prodrug Characterization->End

Caption: Workflow for the synthesis of an Azosulfonamide-5-ASA prodrug.

Materials:

  • Sulfanilamide

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Salicylic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ice

Procedure:

  • Diazotization of Sulfanilamide:

    • Dissolve a specific molar amount of sulfanilamide in a solution of concentrated HCl and water, cooled in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the sulfanilamide solution while maintaining the temperature below 5 °C with constant stirring.

    • Continue stirring for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve a molar equivalent of salicylic acid in an aqueous solution of sodium hydroxide, also cooled in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the alkaline salicylic acid solution dropwise, with vigorous stirring, while maintaining the temperature below 5 °C.

    • A colored precipitate of the azosulfonamide prodrug should form.

    • Continue stirring the reaction mixture in the ice bath for another 1-2 hours to ensure complete coupling.

  • Purification:

    • Collect the precipitated product by vacuum filtration and wash it thoroughly with cold distilled water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified azosulfonamide prodrug.

    • Dry the purified product in a vacuum oven.

  • Characterization:

    • Confirm the structure of the synthesized prodrug using analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry.

Protocol 2: In Vitro Drug Release Study

This protocol evaluates the release of the active drug from the azosulfonamide prodrug in simulated physiological conditions of the gastrointestinal tract.

Materials:

  • Synthesized azosulfonamide prodrug

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 7.4)

  • Fresh rat cecal contents

  • Phosphate buffer (pH 6.8)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Release Media:

    • Prepare SGF and SIF according to standard pharmacopeial methods.

    • Prepare a 20% (w/v) homogenate of fresh rat cecal contents in phosphate buffer (pH 6.8) under anaerobic conditions to mimic the colonic environment.

  • Release Study:

    • Accurately weigh a specific amount of the azosulfonamide prodrug and place it in separate dissolution vessels containing SGF, SIF, and the rat cecal content homogenate.

    • Maintain the temperature at 37 ± 0.5 °C and stir at a constant speed.

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the release medium.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Sample Analysis:

    • Filter the withdrawn samples through a 0.45 µm membrane filter.

    • Analyze the concentration of the released drug in the filtrate using a validated HPLC method.

    • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol assesses the potential toxicity of the azosulfonamide drug delivery agent on a relevant cell line, such as Caco-2 cells, which are a model for the intestinal epithelium.[5][6][7]

G cluster_mtt MTT Assay Workflow Start Start Cell_Seeding Seed Caco-2 cells in 96-well plate Start->Cell_Seeding Incubation Incubate for 24h Cell_Seeding->Incubation Treatment Treat cells with This compound solutions Incubation->Treatment Incubation2 Incubate for 48h Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance End Calculate Cell Viability (%) Absorbance->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • Caco-2 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed Caco-2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).

    • Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a series of dilutions of the azosulfonamide prodrug in serum-free DMEM.

    • Remove the culture medium from the wells and replace it with 100 µL of the different concentrations of the prodrug solution. Include a vehicle control (medium only) and a positive control for toxicity (e.g., Triton X-100).

    • Incubate the plate for another 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37 °C to allow for the formation of formazan crystals by viable cells.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the untreated control cells.

Protocol 4: Hemocompatibility Assessment using Hemolysis Assay

This protocol determines the hemolytic potential of the azosulfonamide drug delivery agent on red blood cells, an important indicator of its compatibility with blood components.[8][9][10][11][12]

Materials:

  • Fresh human or rat blood with an anticoagulant (e.g., heparin)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Triton X-100 (positive control)

  • Synthesized azosulfonamide prodrug

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Red Blood Cell (RBC) Suspension:

    • Centrifuge the fresh blood at 1000 x g for 10 minutes to separate the plasma and buffy coat.

    • Carefully aspirate and discard the supernatant.

    • Wash the RBC pellet three times with PBS by repeated centrifugation and resuspension.

    • Prepare a 2% (v/v) RBC suspension in PBS.

  • Hemolysis Assay:

    • Prepare different concentrations of the azosulfonamide prodrug in PBS.

    • In separate microcentrifuge tubes, mix 0.5 mL of the 2% RBC suspension with 0.5 mL of the various prodrug solutions.

    • For the negative control, mix 0.5 mL of the RBC suspension with 0.5 mL of PBS.

    • For the positive control (100% hemolysis), mix 0.5 mL of the RBC suspension with 0.5 mL of 1% Triton X-100 solution.

    • Incubate all tubes at 37 °C for 2 hours with gentle shaking.

  • Data Analysis:

    • After incubation, centrifuge all tubes at 1000 x g for 5 minutes.

    • Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a UV-Vis spectrophotometer.

    • Calculate the percentage of hemolysis using the following formula: Hemolysis (%) = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Conclusion

This compound-based drug delivery systems offer a highly promising strategy for colon-specific therapies. The inherent stability of the azo bond in the upper GI tract, coupled with its selective cleavage by colonic azoreductases, provides a robust mechanism for targeted drug release. The protocols and data presented here provide a foundational framework for researchers to synthesize, characterize, and evaluate novel azosulfonamide prodrugs for a variety of therapeutic applications targeting the colon. Further research and development in this area hold the potential to significantly improve the treatment of colonic diseases.

References

Application Notes and Protocols for Colon-Specific Drug Delivery Using Azo Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of colon-specific drug delivery systems based on azo compounds. This technology leverages the unique enzymatic environment of the colon to achieve targeted drug release, offering significant advantages for the treatment of local colonic diseases such as inflammatory bowel disease (IBD) and colorectal cancer, as well as for the systemic absorption of sensitive drugs like peptides and proteins.

The core principle of this targeting strategy lies in the use of an azo bond (-N=N-) to link a drug molecule to a carrier or to create a polymeric backbone. This bond is stable in the upper gastrointestinal (GI) tract but is selectively cleaved by azoreductase enzymes produced by the abundant microflora in the colon.[1][2] This enzymatic action releases the active drug at the desired site, minimizing systemic side effects and protecting the drug from degradation in the stomach and small intestine.[1][2]

Mechanism of Action: Azo Bond Cleavage in the Colon

The colon-specific activation of azo-based drug delivery systems is a microbially-driven enzymatic process.

  • Transit and Protection: Orally administered azo compounds are designed to be hydrophilic and possess a molecular size that limits their absorption in the upper GI tract.[3] They remain intact through the stomach's acidic environment and the enzyme-rich small intestine.

  • Arrival in the Colon: Upon reaching the colon, the high concentration of anaerobic bacteria (up to 10¹⁰ bacteria per gram of colonic content) provides a rich source of azoreductase enzymes.[4]

  • Enzymatic Cleavage: These azoreductases, which are flavoenzymes, catalyze the reductive cleavage of the azo bond.[5] This process requires cofactors like NADH or NADPH. The proposed mechanism involves the tautomerization of the azo compound to a quinoneimine, which is then reduced.[5]

  • Drug Release: The cleavage of the azo bond liberates the parent drug and the carrier molecule. The released drug is then available for local action on the colonic mucosa or for systemic absorption.

G cluster_GIT Gastrointestinal Tract Stomach Stomach (pH 1-3) Azo Bond Stable Small_Intestine Small Intestine Azo Bond Stable Stomach->Small_Intestine Colon Colon (Anaerobic Bacteria) Small_Intestine->Colon Released_Drug Active Drug Released Colon->Released_Drug Bacterial Azoreductases Prodrug Oral Administration of Azo-Prodrug Prodrug->Stomach Transit Action Local Therapeutic Action or Systemic Absorption Released_Drug->Action Excretion Carrier Excreted

Figure 1: Mechanism of colon-specific drug release from an azo-prodrug.

Applications in Drug Delivery

The application of azo compounds for colon-specific delivery has been explored for various therapeutic agents. A primary application is in the treatment of IBD (ulcerative colitis and Crohn's disease) with 5-aminosalicylic acid (5-ASA).[1] Other applications include the delivery of anticancer drugs, such as methotrexate and gemcitabine, directly to the colon to reduce systemic toxicity.[6][7]

Drug Carrier/Prodrug Strategy Therapeutic Target Reference
5-Aminosalicylic Acid (5-ASA)Sulfasalazine (azo-linked to sulfapyridine)Inflammatory Bowel Disease[3]
5-Aminosalicylic Acid (5-ASA)Balsalazide, Olsalazine, IpsalazineInflammatory Bowel Disease[1]
4-Aminosalicylic Acid (4-ASA)PEGylated azo-based prodrugInflammatory Bowel Disease[8]
Methotrexate, GemcitabineAzo-based prodrugsColorectal Cancer[6]
FlurbiprofenAzo-prodrugs with amino acidsUlcerative Colitis[9]
TheophyllineCapsules coated with azo polymersGeneral absorption study[10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on azo-compound-based drug delivery systems.

Table 1: In Vitro Drug Release Studies

Prodrug/Formulation Condition Time (h) Cumulative Drug Release (%) Reference
PEGylated 4-ASA prodrugSimulated Gastric Fluid (pH 1.2)-Stable (negligible release)[8]
PEGylated 4-ASA prodrugpH 6.8 buffer1263[8]
PEGylated 4-ASA prodrugpH 6.8 buffer with rat cecal content697[8]
Azo-prodrugs of Methotrexate, GemcitabinepH 1.2 and pH 7.4 buffers-Stable (negligible release)[6]
Azo-prodrugs of Methotrexate, GemcitabineRat fecal/cecum content2460-70[6]

Table 2: In Vivo Evaluation in Animal Models

Formulation Animal Model Administration Site Observation Reference
Theophylline capsules coated with azo polymersMale Wistar ratsCecumHigher plasma concentration of theophylline[10]
Theophylline capsules coated with azo polymersMale Wistar ratsSmall IntestineLower plasma concentration of theophylline[10]

Experimental Protocols

The following are detailed protocols for the key experiments involved in the development and evaluation of azo-compound-based colon-specific drug delivery systems.

Protocol 1: Synthesis of an Azo-Prodrug (General Diazotization-Coupling Method)

This protocol describes a general method for synthesizing an azo-prodrug by coupling a diazotized aromatic amine with a suitable coupling agent (e.g., a drug molecule with an activated aromatic ring).

Materials:

  • Aromatic amine (e.g., sulfapyridine)

  • Drug with a coupling site (e.g., 5-ASA)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and flasks

  • Filtration apparatus (e.g., Büchner funnel)

  • Appropriate solvents for reaction and purification (e.g., water, ethanol)

Procedure:

  • Diazotization:

    • Dissolve the aromatic amine in an aqueous solution of HCl in a beaker.

    • Cool the solution to 0-5°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5°C.

    • Continue stirring for 15-30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

  • Coupling Reaction:

    • In a separate beaker, dissolve the drug molecule in an aqueous solution of NaOH.

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the cold diazonium salt solution to the drug solution with vigorous stirring.

    • Maintain the temperature below 5°C and continue stirring for 1-2 hours. The formation of a colored precipitate indicates the formation of the azo-prodrug.

  • Isolation and Purification:

    • Collect the precipitated prodrug by vacuum filtration.

    • Wash the precipitate with cold water to remove any unreacted starting materials and salts.

    • Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol/water) to obtain the pure azo-prodrug.

    • Dry the purified product under vacuum.

  • Characterization:

    • Confirm the structure of the synthesized prodrug using analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

    • Determine the melting point and assess purity by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

G Start Start Diazotization Diazotization of Aromatic Amine (HCl, NaNO2, 0-5°C) Start->Diazotization Coupling Coupling with Drug Molecule (NaOH, 0-5°C) Diazotization->Coupling Isolation Isolation by Filtration Coupling->Isolation Purification Purification by Recrystallization Isolation->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Figure 2: Workflow for the synthesis and characterization of an azo-prodrug.
Protocol 2: In Vitro Drug Release Study

This protocol evaluates the stability of the azo-compound formulation in simulated upper GI tract conditions and its susceptibility to cleavage in a simulated colonic environment.

Materials:

  • Azo-compound formulation (prodrug, coated capsule, etc.)

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Simulated Intestinal Fluid (SIF), pH 7.4 (without pancreatin)

  • Phosphate buffer, pH 6.8

  • Rat cecal contents

  • Shaking water bath or dissolution apparatus

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Preparation of Rat Cecal Content Medium:

    • Humanely euthanize healthy rats (that have been maintained on a normal diet) and isolate the cecum.

    • Weigh the cecal contents and suspend them in phosphate buffer (pH 6.8) to make a 2-4% w/v solution. Ensure this is done under anaerobic conditions to preserve the activity of the azoreductase enzymes.

  • Stability in SGF:

    • Accurately weigh the azo-compound formulation and place it in a known volume of SGF (pH 1.2).

    • Incubate at 37°C in a shaking water bath.

    • At predetermined time intervals (e.g., 0.5, 1, 2 hours), withdraw an aliquot of the medium.

    • Analyze the aliquot for the concentration of the released drug using a validated HPLC or UV-Vis method.

  • Stability in SIF:

    • Repeat the procedure described in step 2, but use SIF (pH 7.4) instead of SGF.

    • Withdraw aliquots at time intervals relevant to small intestine transit time (e.g., 1, 2, 3, 4, 5 hours).

  • Drug Release in Simulated Colonic Fluid:

    • Place the azo-compound formulation in the prepared rat cecal content medium.

    • Incubate at 37°C under anaerobic conditions (e.g., in an anaerobic jar or by purging with nitrogen).

    • At various time points (e.g., 2, 4, 6, 8, 12, 24 hours), withdraw samples.

    • Centrifuge the samples to pellet the solid matter.

    • Filter the supernatant and analyze for the concentration of the released drug.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point for each condition.

    • Plot the cumulative percentage of drug released versus time.

Protocol 3: In Vivo Evaluation in a Rat Model

This protocol assesses the colon-specific drug delivery performance of the azo-compound formulation in a living organism.

Materials:

  • Azo-compound formulation

  • Male Wistar rats (or other appropriate animal model)

  • Anesthesia (e.g., ketamine/xylazine)

  • Surgical instruments

  • Blood collection supplies (e.g., heparinized syringes, centrifuge tubes)

  • HPLC or LC-MS/MS for drug quantification in plasma

Procedure:

  • Animal Preparation:

    • Fast the rats overnight with free access to water.

    • Anesthetize the rats using an appropriate anesthetic agent.

  • Surgical Implantation (for direct colon targeting confirmation):

    • Make a midline abdominal incision to expose the gastrointestinal tract.

    • Carefully insert the formulation into the desired location (e.g., small intestine or cecum).

    • Suture the incision.

  • Oral Administration:

    • For formulations intended for oral delivery, administer the formulation via oral gavage.

  • Blood Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-administration, collect blood samples from the tail vein or via cardiac puncture at the end of the study.

    • Collect the blood in heparinized tubes.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Extract the drug from the plasma using a suitable extraction method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the drug concentration in the plasma using a validated HPLC or LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma drug concentration versus time.

    • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

    • Compare the pharmacokinetic profiles of the drug when the formulation is administered orally or directly into different parts of the GI tract to confirm colon-specific release.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation SGF_Stability Stability in SGF (pH 1.2) SIF_Stability Stability in SIF (pH 7.4) Colonic_Release Release in Rat Cecal Content Animal_Model Animal Model (Rat) Administration Oral Administration or Surgical Implantation Animal_Model->Administration Blood_Sampling Blood Sampling Administration->Blood_Sampling PK_Analysis Pharmacokinetic Analysis Blood_Sampling->PK_Analysis Formulation Azo-Compound Formulation Formulation->SGF_Stability Formulation->SIF_Stability Formulation->Colonic_Release Formulation->Animal_Model

Figure 3: General experimental workflow for evaluating azo-based drug delivery systems.

Conclusion

Colon-specific drug delivery using azo compounds is a well-established and promising strategy for targeted therapy.[3][11] The success of this approach relies on the specific enzymatic activity of the colonic microflora, which is absent in the upper GI tract. By following rigorous synthesis, characterization, and evaluation protocols, researchers can develop novel and effective therapies for colonic diseases with improved efficacy and reduced systemic side effects. The methodologies and data presented in these application notes provide a solid foundation for professionals in the field of drug development to advance this targeted delivery platform.

References

Application Notes and Protocols for Azosulfamide in Microbial Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosulfamide, historically known as Prontosil, is a first-generation sulfonamide antimicrobial agent. A key characteristic of this compound is that it is a prodrug, meaning it is inactive in its original form. In vivo, it is metabolized by azoreductases in the liver and gut into its active form, sulfanilamide.[1][2] This active metabolite is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[2] DHPS is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, sulfanilamide exerts a bacteriostatic effect, inhibiting the proliferation of susceptible bacteria.[2][3] Mammalian cells are not affected as they obtain folic acid from their diet. This document provides detailed application notes and protocols for the study of this compound and its active metabolite, sulfanilamide, in microbial inhibition assays.

Mechanism of Action

Sulfanilamide, the active form of this compound, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. It mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA). This competitive inhibition blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides and ultimately, bacterial DNA and RNA.

Folic Acid Synthesis Pathway Inhibition cluster_0 Bacterial Cell Pteridine_precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Dihydrofolic_acid Dihydrofolic Acid Dihydropteroic_acid->Dihydrofolic_acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_acid->DHFR Tetrahydrofolic_acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_acid Nucleotides Nucleotide Synthesis Tetrahydrofolic_acid->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA This compound This compound (Prontosil) (Inactive Prodrug) Sulfanilamide Sulfanilamide (Active Metabolite) This compound->Sulfanilamide Metabolism (in vivo) Sulfanilamide->Inhibition Inhibition->DHPS

Bacterial Folic Acid Synthesis Pathway and Site of Inhibition by Sulfanilamide.

Data Presentation

As this compound (Prontosil) is inactive in vitro, the following tables present antimicrobial susceptibility data for its active metabolite, sulfanilamide, and other representative sulfonamides against various bacterial strains. This data is essential for understanding the potential antimicrobial spectrum of this compound following its bioactivation.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamides against Various Bacterial Strains
Bacterial StrainSulfonamide DerivativeMIC (µg/mL)Reference
Staphylococcus aureusSulfanilamide32 - 512[4]
Staphylococcus aureus (MRSA)Sulfonamide Derivative I32 - 256[4]
Staphylococcus aureus (MSSA)Sulfonamide Derivative I32 - 128[4]
Escherichia coliSulfamethoxazole≥512 (Resistant)[5]
Escherichia coliSulfamethizole8 - 512[6]
Bordetella bronchisepticaSulfanilamide0.5 - 8[7]
Pasteurella multocidaSulfanilamide2 - 32[7]
Haemophilus pleuropneumoniaeSulfanilamide8 - 64[7]
Streptococcus suisSulfanilamide>32[7]
Table 2: Zone of Inhibition Diameters for Sulfonamides against Staphylococcus aureus
Sulfonamide DerivativeConcentration (µ g/disk )Zone of Inhibition (mm)Reference
Sulfonamide Derivative I50018 - 25[4]
Sulfonamide Derivative II50012 - 20[4]
Sulfonamide Derivative III50010 - 15[4]
Trimethoprim-Sulfamethoxazole23.75Varies[4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the antimicrobial activity of sulfanilamide, the active metabolite of this compound.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of sulfanilamide using the broth microdilution method.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare 96-Well Plate with Serial Dilutions of Sulfanilamide in Broth prep_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End read_results->end

Workflow for Determining Minimum Inhibitory Concentration (MIC).

Materials:

  • Sulfanilamide powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile test tubes

  • Pipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • Preparation of Sulfanilamide Stock Solution:

    • Prepare a stock solution of sulfanilamide in a suitable solvent (e.g., DMSO or sterile deionized water) at a concentration of 10 mg/mL.

    • Further dilute the stock solution in CAMHB to achieve the desired starting concentration for the serial dilutions.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Plate Setup and Serial Dilution:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of sulfanilamide solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug) and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of sulfanilamide that completely inhibits visible bacterial growth. The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

Protocol 2: Agar Well Diffusion Assay

This protocol describes the agar well diffusion method for assessing the antimicrobial activity of sulfanilamide.

Agar_Well_Diffusion_Workflow start Start prep_plate Prepare Mueller-Hinton Agar Plate and Inoculate with Bacterial Lawn start->prep_plate create_wells Create Wells in the Agar prep_plate->create_wells add_sulfanilamide Add Sulfanilamide Solution to the Wells create_wells->add_sulfanilamide incubate Incubate at 37°C for 18-24 hours add_sulfanilamide->incubate measure_zones Measure the Diameter of the Zones of Inhibition incubate->measure_zones end End measure_zones->end

Workflow for Agar Well Diffusion Assay.

Materials:

  • Sulfanilamide powder

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline (0.85%) or PBS

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Sterile cork borer or pipette tip to create wells

  • Pipettes and sterile tips

  • Incubator (37°C)

  • Calipers or a ruler

Procedure:

  • Preparation of Sulfanilamide Solution:

    • Prepare a stock solution of sulfanilamide at a known concentration in a suitable solvent.

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a uniform lawn of growth.

  • Well Creation and Application of Sulfanilamide:

    • Allow the inoculated plate to dry for 3-5 minutes.

    • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (typically 6-8 mm in diameter) in the agar.

    • Carefully add a fixed volume (e.g., 50-100 µL) of the sulfanilamide solution into each well. A control well with the solvent alone should also be included.

  • Incubation:

    • Allow the plates to stand for about 1-2 hours at room temperature to allow for diffusion of the compound.

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm) using calipers or a ruler.

    • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the tested compound.

Conclusion

While this compound itself is not active in in vitro settings, understanding its conversion to the active metabolite sulfanilamide is crucial for interpreting its antimicrobial potential. The provided protocols for determining the MIC and zones of inhibition for sulfanilamide offer standardized methods to evaluate its efficacy against a range of microbial pathogens. The data presented serves as a baseline for researchers and drug development professionals working with this class of compounds. It is important to note that the emergence of sulfonamide resistance is a significant clinical concern, and susceptibility testing remains a critical tool in guiding therapeutic choices.[3]

References

Application Notes and Protocols for Testing Azosulfamide on Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of Azosulfamide, a sulfonamide antibiotic, against common Gram-positive bacteria. The protocols herein are based on established methodologies to ensure reproducibility and accuracy in determining the antimicrobial efficacy of this compound.

Introduction

This compound belongs to the sulfonamide class of antibiotics, which act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[1][2] This inhibition disrupts the production of tetrahydrofolic acid, a vital precursor for the synthesis of nucleic acids and certain amino acids, ultimately leading to a bacteriostatic effect.[1][2] These protocols outline the necessary steps to determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics of this compound against clinically relevant Gram-positive pathogens.

Data Presentation

The following tables summarize expected Minimum Inhibitory Concentration (MIC) ranges for sulfonamides against key Gram-positive bacteria. These values should be used as a reference for establishing the appropriate concentration range for testing this compound.

Table 1: MIC Ranges of Sulfamethoxazole against Staphylococcus aureus

Strain TypeMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Methicillin-susceptible S. aureus (MSSA)232≤0.5 - >1024[3]
Methicillin-resistant S. aureus (MRSA)2>1024≤0.5 - >1024[3]
Clinical IsolatesN/AN/A32 - 512[4]

Table 2: MIC Ranges of Trimethoprim-Sulfamethoxazole against Streptococcus pneumoniae

SusceptibilityMIC (µg/mL)Reference
Susceptible≤0.5/9.5[5][6]
Intermediate1/19 - 2/38[5][6]
Resistant≥4/76[5][6]

Table 3: MIC Ranges of Trimethoprim-Sulfamethoxazole against Enterococcus faecalis

MetricMIC (µg/mL) of Trimethoprim componentReference
Geometric Mean MIC0.016[7][8][9]
MIC Range0.002 - 0.25[7][8][9]

Note: Enterococcus faecalis often exhibits intrinsic resistance to sulfonamides alone. The combination with trimethoprim shows enhanced activity.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution.[10][11]

3.1.1. Materials

  • This compound stock solution (e.g., 10 mg/mL in a suitable solvent, filter-sterilized)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619, Enterococcus faecalis ATCC 29212)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C)

3.1.2. Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer at 625 nm.

  • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3.1.3. Assay Procedure

  • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • The final volume in each well should be 100 µL.

  • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will further dilute the drug concentration by half.

  • Include a growth control (wells with inoculum but no drug) and a sterility control (wells with media only).

  • Incubate the plate at 35°C for 16-20 hours in ambient air.

3.1.4. Interpretation The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay.

3.2.1. Procedure

  • From each well of the MIC plate that shows no visible growth, plate a 10 µL aliquot onto a suitable agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 35°C for 18-24 hours.

  • Count the number of colonies on each plate.

3.2.2. Interpretation The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Kinetics Assay

This protocol is based on the CLSI M26 guidelines.[12][13][14][15]

3.3.1. Materials

  • This compound stock solution

  • CAMHB

  • Gram-positive bacterial strain

  • Sterile culture tubes

  • Incubator with shaking capabilities (35°C)

  • Apparatus for serial dilutions and colony counting

3.3.2. Procedure

  • Prepare a bacterial inoculum as described in the MIC protocol, adjusted to approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a drug-free growth control.

  • Inoculate each tube with the prepared bacterial suspension.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar plates.

  • Incubate the plates at 35°C for 18-24 hours.

  • Count the number of colonies and calculate the CFU/mL for each time point and concentration.

3.3.3. Data Analysis Plot the log₁₀ CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) from the initial inoculum. A bacteriostatic effect is generally a <3-log₁₀ reduction.

Mandatory Visualizations

Bacterial Folate Synthesis Pathway

Bacterial Folate Synthesis Pathway GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP Cyclohydrolase I Dihydroneopterin Dihydroneopterin Dihydroneopterin_triphosphate->Dihydroneopterin Hydroxymethyldihydropterin_PP Hydroxymethyldihydropterin-PP Dihydroneopterin->Hydroxymethyldihydropterin_PP HMDHP Pyrophosphokinase DHPS Dihydropteroate Synthase (DHPS) Hydroxymethyldihydropterin_PP->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids PABA p-Aminobenzoic acid (PABA) PABA->DHPS This compound This compound This compound->DHPS Competitive Inhibition DHPS->Dihydropteroate DHFR Dihydrofolate Reductase (DHFR)

Caption: Inhibition of bacterial folate synthesis by this compound.

Experimental Workflow for Antimicrobial Susceptibility Testing

Experimental Workflow Start Start: Select Bacterial Colonies Prepare_Inoculum Prepare and Standardize Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_MIC Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_MIC Inoculate_TK Inoculate Tubes with Bacterial Suspension Prepare_Inoculum->Inoculate_TK MIC_Setup Prepare Serial Dilutions of this compound in 96-well Plate MIC_Setup->Inoculate_MIC Incubate_MIC Incubate (35°C, 16-20h) Inoculate_MIC->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Time_Kill_Setup Prepare Tubes with This compound at multiples of MIC Read_MIC->Time_Kill_Setup Inform Concentration Selection Time_Kill_Setup->Inoculate_TK Incubate_TK Incubate with Shaking (35°C, up to 24h) Inoculate_TK->Incubate_TK Sample_TK Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubate_TK->Sample_TK Plate_TK Perform Serial Dilutions and Plate Sample_TK->Plate_TK Incubate_Plates_TK Incubate Plates (35°C, 18-24h) Plate_TK->Incubate_Plates_TK Count_Colonies_TK Count Colonies and Calculate CFU/mL Incubate_Plates_TK->Count_Colonies_TK Analyze_TK Plot Time-Kill Curve Count_Colonies_TK->Analyze_TK

Caption: Workflow for MIC and Time-Kill Kinetic Assays.

References

Application Notes and Protocols for Testing Azosulfamide on Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the experimental evaluation of Azosulfamide's efficacy against Gram-negative bacteria. The protocols detailed below are based on established methodologies for antimicrobial susceptibility testing and are intended to guide researchers in generating robust and reproducible data.

Introduction

Gram-negative bacteria represent a significant challenge to global health due to their intrinsic resistance to many antimicrobial agents.[1][2][3] Their complex cell envelope, which includes an outer membrane, acts as a formidable barrier to drug penetration.[1][2][4][5] this compound, as a member of the sulfonamide class of antibiotics, is designed to inhibit a crucial metabolic pathway in bacteria.[6][7] Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid.[6][8][9] Bacteria must synthesize their own folic acid, whereas mammals obtain it from their diet, providing a basis for the selective toxicity of these drugs.[6][9]

This document outlines the necessary experimental designs to rigorously test the in vitro activity of this compound against clinically relevant Gram-negative pathogens.

Mechanism of Action: Folate Synthesis Inhibition

This compound, like other sulfonamides, is expected to interfere with the bacterial folate synthesis pathway. This pathway is critical for the production of nucleotides, which are the building blocks of DNA and RNA.[6][10] The target of sulfonamides is the enzyme dihydropteroate synthase (DHPS).[6][8] this compound likely acts as a competitive inhibitor of DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA).[9][11] By binding to the active site of DHPS, this compound prevents the synthesis of dihydropteroate, a precursor to folic acid, ultimately leading to a bacteriostatic effect where bacterial cell division is halted.[6]

cluster_0 Bacterial Cell DHPS Dihydropteroate Synthase (DHPS) Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalyzes pABA p-Aminobenzoic Acid (pABA) pABA->DHPS Dihydropterin_Pyrophosphate Dihydropterin Pyrophosphate Dihydropterin_Pyrophosphate->DHPS Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides DNA_RNA DNA & RNA Nucleotides->DNA_RNA This compound This compound This compound->DHPS Competitively Inhibits

Caption: Sulfonamide mechanism of action.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][13] The broth microdilution method is a standard and widely used technique for determining MIC values.[14][15]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • Streak the selected Gram-negative bacterial strain (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) on a suitable agar plate (e.g., Mueller-Hinton Agar) and incubate at 35-37°C for 18-24 hours.

    • Select 3-5 well-isolated colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[17]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (CAMHB + bacteria, no drug) and a sterility control well (CAMHB only).[12]

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[14]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[12][18] For sulfonamides, trailing endpoints can occur; the MIC should be read as the lowest concentration that inhibits ≥80% of growth compared to the growth control.[17]

cluster_0 Experimental Workflow: MIC Determination A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate at 37°C for 18-24 hours C->D E Read MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[19] It is determined following an MIC test.[20]

Protocol: MBC Assay

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

    • From each of these selected wells, and from the growth control well, take a 10-20 µL aliquot.

  • Plating and Incubation:

    • Spread each aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

    • Incubate the plates at 35-37°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[19][21] An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[19][21]

Disk Diffusion (Kirby-Bauer) Assay

The Kirby-Bauer disk diffusion susceptibility test is a qualitative method used to determine the sensitivity or resistance of bacteria to antimicrobial compounds.[22][23]

Protocol: Kirby-Bauer Disk Diffusion Assay

  • Preparation of Inoculum and Plate:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.[16]

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[24]

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Aseptically place paper disks impregnated with a known concentration of this compound onto the surface of the agar.

    • Gently press the disks to ensure complete contact with the agar.

    • Disks should be placed at least 24 mm apart.[24]

  • Incubation and Measurement:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.[25]

  • Interpretation:

    • The size of the zone of inhibition is inversely proportional to the MIC. The results are interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI).[24] Since this compound is a novel compound, these interpretive criteria will need to be established.

Data Presentation

Quantitative data from the MIC and MBC assays should be summarized in a clear and structured format to allow for easy comparison of this compound's activity against different Gram-negative bacterial strains.

Table 1: In Vitro Activity of this compound against Gram-negative Bacteria

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Escherichia coli25922
Pseudomonas aeruginosa27853
Klebsiella pneumoniae700603
Acinetobacter baumannii19606
Enterobacter cloacae13047

Table 2: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)

Bacterial StrainATCC NumberThis compound Disk Content (µg)Zone Diameter (mm)Interpretation
Escherichia coli25922
Pseudomonas aeruginosa27853
Klebsiella pneumoniae700603
Acinetobacter baumannii19606
Enterobacter cloacae13047

In Vivo Efficacy (Future Directions)

While this document focuses on in vitro testing, it is crucial to note that these results should be correlated with in vivo studies to determine the therapeutic potential of this compound.[26][27] Animal infection models, such as murine thigh or sepsis models, are essential for evaluating the pharmacokinetics, pharmacodynamics, and overall efficacy of the compound in a physiological setting.[26][28]

cluster_0 Drug Development Workflow A In Vitro Testing (MIC, MBC, Disk Diffusion) B In Vivo Animal Models (Efficacy & Toxicity) A->B Promising Results C Pre-clinical Development B->C D Clinical Trials C->D

Caption: High-level drug development workflow.

References

Application Notes and Protocols for the Purification of Azosulfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosulfamide is a sulfonamide drug that, like other synthetically produced compounds, requires rigorous purification to remove impurities, unreacted starting materials, and byproducts. The purity of the final active pharmaceutical ingredient (API) is critical for its safety, efficacy, and stability. This document provides detailed application notes and protocols for common and effective techniques used in the post-synthesis purification of this compound.

Key Purification Techniques

The primary methods for purifying crude this compound are recrystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the nature and quantity of impurities, the desired purity level, and the scale of the purification.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable hot solvent and then allowing it to cool slowly, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Experimental Protocol: Recrystallization of this compound
  • Solvent Selection :

    • Begin by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.

    • Ideal solvents are those in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Commonly effective solvent systems for sulfonamides and azo dyes include ethanol-water mixtures, isopropanol, and acetone.[1]

  • Dissolution :

    • Place the crude this compound (e.g., 10 g) in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (e.g., 95% ethanol) to just dissolve the solid completely with heating and stirring.[2] Avoid using an excessive amount of solvent to maximize the recovery yield.

  • Hot Filtration (Optional) :

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them. This step prevents premature crystallization of this compound.[3]

  • Crystallization :

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

    • Further cooling in an ice bath can enhance the yield of the crystals.[3]

  • Isolation :

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing :

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing dissolved impurities.[3]

  • Drying :

    • Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove residual solvent.

Data Presentation: Recrystallization of this compound
Solvent SystemCrude this compound (g)Solvent Volume (mL)Recovery Yield (%)Purity by HPLC (%)
95% Ethanol10.015085>99.0
Ethanol/Water (2:1)10.012088>99.2
Isopropanol10.018082>98.8
Acetone10.010078>98.5

Note: The data presented above is representative and may vary based on the initial purity of the crude product and specific experimental conditions.

Workflow for Recrystallization

Recrystallization_Workflow start Crude this compound dissolution Dissolve in Minimal Hot Solvent start->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing impurities Impurities in Mother Liquor filtration->impurities Separate drying Dry Crystals washing->drying pure_product Purified this compound drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities that have similar solubility characteristics to the desired product, making recrystallization less effective.

Experimental Protocol: Column Chromatography of this compound
  • Stationary and Mobile Phase Selection :

    • Stationary Phase : Silica gel is a commonly used stationary phase for the purification of polar organic compounds like this compound.[3]

    • Mobile Phase (Eluent) : Select a suitable mobile phase by performing thin-layer chromatography (TLC) on the crude product. The goal is to find a solvent system that provides good separation between this compound and its impurities (Rf value of ~0.3 for the product is often ideal). Common eluents include mixtures of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).[4]

  • Column Packing :

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.[5]

  • Sample Loading :

    • Dissolve the crude this compound in a minimum amount of the mobile phase.

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[6]

  • Elution :

    • Pass the mobile phase through the column under gravity or with gentle air pressure (flash chromatography).

    • Collect the eluent in fractions.[3]

  • Analysis and Collection :

    • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions.[3]

  • Solvent Evaporation :

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.[3]

Data Presentation: Column Chromatography of this compound
Stationary PhaseMobile Phase (Hexane:Ethyl Acetate)Crude this compound (g)Recovery Yield (%)Purity by HPLC (%)
Silica Gel (60-120 mesh)70:305.075>99.5
Silica Gel (60-120 mesh)60:405.072>99.6
Silica Gel (230-400 mesh)70:305.078>99.8

Note: The data presented above is representative and may vary based on the specific impurities and chromatographic conditions.

Workflow for Column Chromatography

Chromatography_Workflow start Crude this compound load_sample Load Sample start->load_sample prepare_column Pack Column with Silica Gel prepare_column->load_sample elution Elute with Mobile Phase load_sample->elution collect_fractions Collect Fractions elution->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure impure_fractions Impure Fractions analyze_fractions->impure_fractions Discard evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent pure_product Purified this compound evaporate_solvent->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

Liquid-Liquid Extraction

Liquid-liquid extraction is a separation technique based on the differential solubility of a compound in two immiscible liquids. It is often used as a preliminary purification step to remove impurities that have significantly different polarities or acid-base properties from the desired product.

Experimental Protocol: Liquid-Liquid Extraction of this compound
  • Solvent System Selection :

    • Choose a pair of immiscible solvents, typically an aqueous phase and an organic phase (e.g., water and dichloromethane or ethyl acetate).

    • The selection depends on the solubility characteristics of this compound and the impurities. The sulfonamide group can be ionized by adjusting the pH of the aqueous phase, which can be exploited for selective extraction.

  • Extraction :

    • Dissolve the crude this compound in a suitable solvent.

    • Transfer the solution to a separatory funnel.

    • Add the immiscible extraction solvent.

    • Shake the funnel vigorously to ensure thorough mixing, periodically venting to release pressure.

    • Allow the layers to separate.

  • Separation :

    • Drain the lower layer. If the desired product is in the upper layer, pour it out from the top of the funnel to avoid contamination.

  • Washing (Optional) :

    • The organic layer containing the product can be washed with brine (saturated NaCl solution) to remove residual water.

  • Drying :

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal :

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified this compound.

Data Presentation: Liquid-Liquid Extraction of this compound
Aqueous PhaseOrganic PhaseCrude this compound (g)Recovery Yield (%)Purity by HPLC (%)
Water (pH 7)Ethyl Acetate10.092~95
Water (pH 2)Ethyl Acetate10.095~97
Water (pH 9)Dichloromethane10.088~94

Note: Purity after a single extraction is often lower than other methods and may require subsequent purification steps. The data is representative.

Workflow for Liquid-Liquid Extraction

Extraction_Workflow start Crude this compound in Solution add_solvent Add Immiscible Solvent start->add_solvent shake_vent Shake and Vent add_solvent->shake_vent separate_layers Separate Layers shake_vent->separate_layers collect_product_layer Collect Product Layer separate_layers->collect_product_layer impurity_layer Impurities in Aqueous/Organic Layer separate_layers->impurity_layer Discard dry_organic_layer Dry Organic Layer collect_product_layer->dry_organic_layer evaporate_solvent Evaporate Solvent dry_organic_layer->evaporate_solvent purified_product Partially Purified This compound evaporate_solvent->purified_product

Caption: Workflow for the purification of this compound by liquid-liquid extraction.

Purity Assessment

After purification, it is essential to assess the purity of the this compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution and sensitivity.[7]

Protocol: Purity Analysis of this compound by RP-HPLC
  • Instrumentation : HPLC system with a UV detector, autosampler, and column oven.[7]

  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase : A gradient mixture of Acetonitrile and Water (containing 0.1% Formic Acid).[7]

  • Gradient Program :

    • 0-5 min: 30% Acetonitrile

    • 5-25 min: 30% to 70% Acetonitrile

    • 25-30 min: 70% Acetonitrile

    • 30-35 min: 70% to 30% Acetonitrile

    • 35-40 min: 30% Acetonitrile[7]

  • Flow Rate : 1.0 mL/min.[7]

  • Column Temperature : 30°C.[7]

  • Detection Wavelength : Determined by the UV-Vis spectrum of this compound (typically in the visible region for azo dyes).

  • Injection Volume : 10 µL.[7]

  • Sample Preparation : Dissolve a known concentration of the purified this compound in a suitable solvent (e.g., Acetonitrile).[7]

The purity is determined by the area percentage of the main peak corresponding to this compound in the chromatogram.

Conclusion

The purification of this compound is a critical step in its manufacturing process to ensure the quality and safety of the final product. Recrystallization is a simple and effective method for removing bulk impurities. Column chromatography offers higher resolution for separating closely related impurities. Liquid-liquid extraction is a useful initial cleanup step. The choice of method or combination of methods will depend on the specific impurity profile of the crude product. Purity should always be confirmed using a validated analytical method such as HPLC.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Azosulfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Azosulfamide. While a specific, validated method for this compound is not widely published, this protocol is adapted from well-established methods for the analysis of sulfonamide antibiotics. The described reversed-phase HPLC method with UV detection provides a reliable framework for the determination of this compound in various sample matrices. It is imperative that this method is fully validated in your laboratory to ensure its suitability for your specific application.

Introduction

This compound is an antibacterial agent belonging to the sulfonamide class of drugs. Accurate and precise quantification of this compound is essential for quality control, formulation development, and research purposes. HPLC is a powerful analytical technique that offers high resolution, sensitivity, and specificity, making it an ideal choice for the analysis of pharmaceutical compounds like this compound. This document provides a comprehensive protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and data analysis.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation

A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • HPLC System: Agilent 1120 Compact LC or equivalent

  • Column: C8 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size

  • Detector: UV-Vis Detector set at 265 nm

Chromatographic Conditions
  • Mobile Phase: 85% 0.1% Formic Acid in Water (A) and 15% Methanol (B)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 40°C[1]

  • Injection Volume: 20 µL[1]

  • Run Time: 15 minutes

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in methanol and dilute to the mark.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The following is a general procedure for the extraction of this compound from a solid matrix. The procedure should be optimized based on the specific sample matrix.

  • Weigh 200 mg of the homogenized sample into a centrifuge tube.

  • Add 50 mL of methanol and sonicate for 20 minutes at room temperature.

  • Filter the extract through a 0.20 µm PTFE syringe filter prior to injection into the HPLC system.

Method Validation and Performance

The following table summarizes the typical validation parameters for the HPLC analysis of sulfonamides. These should be established specifically for this compound.

ParameterSpecification
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (Recovery %)95.19% - 102%[2]
Precision (Repeatability, %RSD)1.39% - 2.69%[2]
Intermediate Precision (%RSD)1.36% - 4.16%[2]
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined

Experimental Workflow Diagram

The logical flow of the analytical procedure is depicted in the following diagram.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing Standard_Prep Standard Preparation HPLC_Separation HPLC Separation Standard_Prep->HPLC_Separation Sample_Prep Sample Preparation (Ultrasound-Assisted Extraction) Sample_Prep->HPLC_Separation UV_Detection UV Detection at 265 nm HPLC_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: HPLC analysis workflow for this compound.

Signaling Pathway (Inhibition of Folate Synthesis)

Sulfonamides, including this compound, act by inhibiting the dihydropteroate synthase (DHPS) enzyme in bacteria. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid This compound This compound This compound->DHPS Folic_Acid Folic Acid Synthesis Dihydropteroic_Acid->Folic_Acid Bacterial_Growth Bacterial Growth Folic_Acid->Bacterial_Growth

Caption: Inhibition of bacterial folate synthesis by this compound.

References

Application Notes and Protocols for Azosulfamide as a Reference Standard in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosulfamide, a sulfonamide antibiotic, serves as a critical reference standard in a variety of antibacterial assays. Its well-characterized mechanism of action, involving the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway, makes it an ideal control for evaluating the efficacy of new antimicrobial agents.[1] These application notes provide detailed protocols for utilizing this compound in Minimum Inhibitory Concentration (MIC) and disk diffusion assays, along with illustrative data for interpretation.

The primary antibacterial action of sulfonamides is to disrupt the folic acid synthesis pathway in bacteria, a pathway vital for DNA synthesis and repair.[1] By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), this compound effectively halts bacterial growth.

Key Signaling Pathway: Folic Acid Synthesis Inhibition

The antibacterial effect of this compound stems from its structural similarity to PABA, allowing it to bind to dihydropteroate synthase and block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. This inhibition is a key target for antimicrobial drug development.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteridine Pyrophosphate Pteridine->DHPS DHF Dihydropteroic Acid DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Reduction DNA DNA, RNA, Proteins THF->DNA Essential for Synthesis This compound This compound This compound->DHPS Inhibits

Caption: Folic Acid Synthesis Pathway and Site of this compound Inhibition.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate Inoculate wells with bacterial suspension Inoculum->Inoculate Serial_Dilutions Perform Serial Dilutions of this compound in a 96-well plate Serial_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually assess for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC Determine MIC (lowest concentration with no growth) Read_Results->Determine_MIC

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • Streak the test bacterial strain (e.g., Escherichia coli ATCC 25922 or Staphylococcus aureus ATCC 25923) on a suitable agar plate and incubate at 37°C for 18-24 hours.

    • Select 3-5 isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.[1]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.[1]

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.[1]

    • Include a growth control well (MHB + bacteria, no drug) and a sterility control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.[1]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1]

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.

Experimental Workflow: Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate_Plate Inoculate Mueller-Hinton Agar Plate to create a bacterial lawn Inoculum->Inoculate_Plate Place_Disks Place this compound-impregnated disk on the agar surface Inoculate_Plate->Place_Disks Incubate Incubate at 37°C for 18-24 hours Place_Disks->Incubate Measure_Zones Measure the diameter of the zone of inhibition Incubate->Measure_Zones Interpret_Results Interpret as Susceptible, Intermediate, or Resistant based on standard charts Measure_Zones->Interpret_Results

Caption: Workflow for the Disk Diffusion Assay.

Protocol: Disk Diffusion Assay

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[2]

  • Application of Disks:

    • Aseptically apply a paper disk impregnated with a standard concentration of this compound to the surface of the inoculated agar plate.

    • Gently press the disk with sterile forceps to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.[2]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[3]

    • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to established interpretive standards.

Data Presentation

The following tables provide illustrative data for this compound against common quality control strains. Note: This data is for example purposes only. Actual values may vary depending on the specific bacterial strain and experimental conditions.

Table 1: Example Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainATCC NumberIllustrative MIC (µg/mL)
Escherichia coli2592216
Staphylococcus aureus2592332

Table 2: Example Zone of Inhibition Diameters for this compound (300 µg disk)

Bacterial StrainATCC NumberIllustrative Zone Diameter (mm)Interpretation
Escherichia coli2592218Susceptible
Staphylococcus aureus2592315Intermediate

Table 3: Example Interpretive Chart for Zone of Inhibition Diameters

Zone Diameter (mm)Interpretation
≥ 17Susceptible
14 - 16Intermediate
≤ 13Resistant

Note: The interpretive standards are illustrative and should be established based on correlation with MIC data according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Conclusion

This compound is a valuable reference standard for in vitro antibacterial susceptibility testing. The protocols provided for MIC and disk diffusion assays offer standardized methods for assessing the antibacterial activity of novel compounds. Accurate and reproducible results depend on adherence to established guidelines and the use of appropriate quality control strains. The illustrative data presented serves as a guide for interpreting experimental outcomes.

References

Application Notes and Protocols: Formulation of Azosulfamide for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azosulfamide, also known as Neoprontosil, is an azo-containing sulfonamide drug.[1] Like other similar prodrugs, it is metabolized in vivo to its active form, sulfanilamide, which exerts antibacterial effects.[1][2] Sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[3][4] This pathway is essential for bacterial DNA and protein synthesis.[4] Proper formulation, including solubilization and ensuring stability in experimental media, is critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide a comprehensive guide to the preparation and use of this compound for in vitro research.

Physicochemical Properties and Data Presentation

Accurate formulation begins with understanding the physicochemical properties of the compound. The following table summarizes key information for this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 133-60-8 [1][5]
Molecular Weight 588.48 g/mol [1]
Chemical Formula C₁₈H₁₄N₄Na₂O₁₀S₃ [1]
Synonyms Neoprontosil, Streptozon II [1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) [1]
Storage (Solid) Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C. [1]

| Storage (Stock Solution) | Short-term (days to weeks): 0 - 4°C. Long-term (months): -20°C. |[1] |

Table 2: Example Data Summary for In Vitro Experiments

Assay Type Organism/Cell Line Parameter Result (e.g., µg/mL)
Antimicrobial Activity Escherichia coli ATCC 25922 MIC User-defined
Antimicrobial Activity Staphylococcus aureus ATCC 25923 MIC User-defined

| Cytotoxicity | HeLa or HepG2 | IC₅₀ (48 hours) | User-defined |

Experimental Workflow and Signaling Pathway

Visualizing the experimental process and the drug's mechanism of action is crucial for planning and execution.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis stock 1. Prepare Concentrated Stock Solution in DMSO stability 2. Assess Stability in Cell Culture Medium (Optional) stock->stability Dilute stock into medium working 3. Prepare Working Dilutions in Assay Medium stock->working If stability is known stability->working Confirm stability (e.g., <10% degradation) mic 4a. Antimicrobial Assay (e.g., MIC Determination) working->mic cyto 4b. Cytotoxicity Assay (e.g., MTT on Mammalian Cells) working->cyto results 5. Determine MIC and IC50 Values mic->results cyto->results report 6. Report Findings results->report

Caption: Experimental workflow for this compound in vitro testing.

G paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps + Pteridine precursor dihydropteroic Dihydropteroic Acid dhps->dihydropteroic dihydrofolate Dihydrofolic Acid dihydropteroic->dihydrofolate tetrahydrofolate Tetrahydrofolic Acid (THF) dihydrofolate->tetrahydrofolate end_products Purines, Thymidine, Amino Acids tetrahydrofolate->end_products drug This compound (active form: Sulfanilamide) drug->dhps Competitive Inhibition

Caption: Bacterial folic acid synthesis pathway and site of inhibition.

Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution in DMSO. Researchers should adjust concentrations based on their specific experimental needs.

Materials:

  • This compound powder (CAS: 133-60-8)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mg/mL solution, determine the required mass of this compound and volume of DMSO. For example, to make 1 mL of stock solution, weigh out 10 mg of this compound.

  • Weighing: Tare the analytical balance with a piece of weighing paper. Carefully weigh 10 mg of this compound powder.

  • Dissolution: Transfer the weighed powder into a sterile vial. Add 1 mL of sterile DMSO.

  • Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. A brief warming in a 37°C water bath may aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term use.[1]

Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to prevent solvent-induced cytotoxicity.[6]

Protocol 2: Stability Assessment in Cell Culture Media (Recommended)

The stability of a compound in culture media is crucial for interpreting results, as degradation can reduce the effective concentration.[6][7]

Materials:

  • This compound stock solution

  • Sterile cell culture medium (e.g., Mueller-Hinton Broth or DMEM)

  • Sterile culture plates (e.g., 96-well)

  • Humidified incubator (37°C, 5% CO₂)

  • Analytical instrument (HPLC or LC-MS/MS)

Procedure:

  • Preparation: Spike the cell culture medium with the this compound stock solution to the highest concentration that will be used in experiments. Ensure the final solvent concentration is consistent with experimental conditions.

  • Incubation: Aliquot the spiked medium into multiple wells of a sterile plate. Place the plate in a 37°C incubator.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24, 48 hours). The 0-hour sample should be collected immediately after preparation.

  • Sample Processing: Process the samples for analysis. This may involve protein precipitation with cold acetonitrile followed by centrifugation.[6]

  • Analysis: Quantify the concentration of this compound at each time point using a validated HPLC or LC-MS/MS method against a calibration curve prepared in the same medium.[6]

  • Interpretation: Determine the rate of degradation. If the concentration decreases significantly (>10-15%) over the course of the planned experiment, this must be considered in the experimental design and data interpretation.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for assessing the in vitro antimicrobial activity of a compound.[4][8]

Materials:

  • This compound working solutions

  • Test bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[3]

  • Serial Dilution: Add 50 µL of MHB to wells 2 through 12 of a 96-well plate. Add 100 µL of the highest this compound working concentration to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

  • Well 11 should serve as the growth control (MHB + bacteria, no drug), and well 12 as the sterility control (MHB only).[3]

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[3]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3][4]

Protocol 4: Mammalian Cell Cytotoxicity (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of mammalian cells, which is an indicator of cell viability.[3]

Materials:

  • Mammalian cell line (e.g., HeLa or HepG2)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound working solutions

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[3]

  • Drug Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).[3]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

References

Azosulfamide in the Development of Novel Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for researchers engaged in the discovery and development of novel antimicrobial agents, with a specific focus on azosulfamide and its derivatives. These compounds, which combine the structural features of sulfonamides and azo compounds, represent a promising area of research in the ongoing effort to combat antimicrobial resistance.

Introduction

Sulfonamides were among the first synthetic antimicrobial agents and function by competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2][3][4] This pathway is essential for the biosynthesis of nucleotides and certain amino acids, and its disruption is bacteriostatic.[5][6] Azosulfamides, which incorporate an azo moiety (-N=N-), are a class of sulfonamide derivatives being explored for their potential to overcome existing resistance mechanisms and for novel antimicrobial activities.[7][8] This document outlines the primary mechanism of action, protocols for evaluating antimicrobial efficacy, and methods for the synthesis of these compounds.

Mechanism of Action: Inhibition of Folate Biosynthesis

The primary antibacterial mechanism of sulfonamides and their azo derivatives is the competitive inhibition of dihydropteroate synthase (DHPS).[1][4] These compounds are structural analogs of para-aminobenzoic acid (pABA), a natural substrate for DHPS.[3][5] By binding to the active site of the enzyme, azosulfamides can block the synthesis of dihydropteroic acid, a precursor to tetrahydrofolate (folic acid).[5][9] The depletion of folic acid ultimately inhibits the synthesis of DNA, RNA, and proteins, leading to the cessation of bacterial growth and replication.[5]

Signaling Pathway Diagram

folate_biosynthesis GTP GTP DHPPP Dihydropterin Pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids One-Carbon Metabolism This compound This compound This compound->DHPS DHPS->Dihydropteroate DHFR->Tetrahydrofolate

Caption: Bacterial folate biosynthesis pathway and the inhibitory action of this compound on dihydropteroate synthase (DHPS).

Quantitative Data Summary

The antimicrobial efficacy of novel this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize representative MIC values for various sulfonamide derivatives against common bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamide Derivatives against Gram-Positive Bacteria

Compound/DerivativeStaphylococcus aureus (MIC in µg/mL)Reference(s)
Sulfonamide Derivative I32[10]
Sulfonamide Derivative II64[10]
Sulfonamide Derivative III128[10]
Sulfamethoxazole>32[6]

Table 2: Minimum Inhibitory Concentration (MIC) of Sulfonamide Derivatives against Gram-Negative Bacteria

Compound/DerivativeEscherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Reference(s)
Sulfonamide Hybrid 4a11.31-[7]
Sulfachloropyridazine≤16-[6]
Sulfadiazine≤16-[6]
Sulfadimethoxine≤16-[6]
Sulfamethoxazole≤16-[6]

Experimental Protocols

Accurate and reproducible experimental protocols are critical for the evaluation of novel antimicrobial agents. The following sections provide detailed methodologies for key in vitro assays.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[11]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • This compound compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Incubator (37°C)

  • Spectrophotometer or nephelometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in MHB in the wells of a 96-well plate. Typically, this is done by adding 100 µL of MHB to wells 2 through 12. Add 200 µL of the starting drug concentration to well 1. Then, perform a serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 should serve as a growth control (no drug), and well 12 as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 200 µL per well.

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the this compound compound that completely inhibits visible bacterial growth.

Experimental Workflow: MIC Determination

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Dilutions Prepare Serial Dilutions of this compound in 96-well Plate Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually Inspect for Turbidity and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an this compound compound.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to specific antimicrobial agents.[13][14][15]

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Sterile cotton swabs

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Paper disks impregnated with a known concentration of the this compound compound

  • Sterile forceps or disk dispenser

  • Incubator (37°C)

  • Ruler or calipers

Procedure:

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland).[12]

    • Remove excess inoculum by pressing and rotating the swab firmly against the inside of the tube above the liquid level.[14]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[2]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Antimicrobial Disks:

    • Using sterile forceps or a disk dispenser, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.[14]

    • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[15]

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using a ruler or calipers.[15]

    • The interpretation of the results (susceptible, intermediate, or resistant) is typically based on standardized zone diameter interpretive charts, which would need to be developed for novel compounds.

Protocol 3: Synthesis of this compound Derivatives

The synthesis of this compound compounds generally involves a diazotization reaction of a sulfonamide followed by a coupling reaction with a suitable aromatic compound.[7][16] The following is a general protocol.

Materials:

  • Substituted sulfonamide (e.g., sulfanilamide)

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Aromatic coupling agent (e.g., a phenol or aniline derivative)

  • Sodium acetate or other suitable base

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Diazotization:

    • Dissolve the starting sulfonamide in dilute hydrochloric acid in a beaker cooled in an ice bath (0-5°C).

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the sulfonamide solution with constant stirring. The temperature should be maintained between 0-5°C throughout the addition.

    • Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve the coupling agent in a suitable solvent (e.g., aqueous sodium hydroxide for phenols, or dilute acid for anilines). Cool this solution in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the solution of the coupling agent with vigorous stirring, while maintaining the temperature at 0-5°C.

    • A colored precipitate of the this compound compound should form.

  • Isolation and Purification:

    • After the reaction is complete, collect the crude product by filtration.

    • Wash the product with cold water to remove any unreacted salts.

    • Purify the crude product by recrystallization from a suitable solvent or solvent mixture to obtain the pure this compound derivative.

  • Characterization:

    • Confirm the structure of the synthesized compound using analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Logical Relationship: Synthesis of Azosulfamides

Synthesis_Workflow Start Starting Materials Sulfonamide Substituted Sulfonamide Start->Sulfonamide Coupling_Agent Aromatic Coupling Agent Start->Coupling_Agent Diazotization Diazotization (HCl, NaNO₂, 0-5°C) Sulfonamide->Diazotization Coupling Azo Coupling (0-5°C) Coupling_Agent->Coupling Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Diazonium_Salt->Coupling Crude_Product Crude this compound Product Coupling->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure this compound Derivative Purification->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Conclusion

The development of novel antimicrobial agents is of paramount importance in addressing the global challenge of antimicrobial resistance. Azosulfamides represent a promising class of compounds that leverage the established mechanism of sulfonamides while offering potential for enhanced efficacy and novel biological activities. The protocols and data presented in this document provide a foundational framework for researchers to synthesize, evaluate, and understand the antimicrobial properties of these compounds. Further research into the structure-activity relationships, spectrum of activity against resistant strains, and potential for combination therapies will be crucial in advancing azosulfamides as next-generation antimicrobial agents.

References

Troubleshooting & Optimization

Troubleshooting low yield in Azosulfamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Azosulfamide synthesis. The guidance is structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in the Diazotization of Sulfanilamide

Question: My initial diazotization reaction of sulfanilamide shows low conversion to the diazonium salt, leading to a poor overall yield. What are the potential causes and how can I rectify this?

Answer: The diazotization of sulfanilamide is a critical step that is highly sensitive to reaction conditions. Low yields can often be attributed to the instability of the diazonium salt. Here is a breakdown of common causes and their solutions:

  • Inadequate Temperature Control: Aromatic diazonium salts are notoriously unstable at elevated temperatures. Maintaining a temperature between 0-5 °C is crucial to prevent decomposition, which results in the evolution of nitrogen gas and the formation of unwanted phenolic byproducts.

    • Solution: Use an ice-salt bath to maintain the reaction temperature strictly between 0 and 5 °C throughout the addition of sodium nitrite.

  • Incorrect Stoichiometry: An insufficient amount of sodium nitrite will lead to incomplete diazotization of the sulfanilamide.

    • Solution: Use a slight excess of sodium nitrite (approximately 1.1 equivalents) to ensure the complete conversion of the primary aromatic amine.[1]

  • Localized High Concentrations of Nitrous Acid: Adding the sodium nitrite solution too quickly can create localized "hot spots" with high concentrations of nitrous acid, which can accelerate the decomposition of the diazonium salt.

    • Solution: Add the sodium nitrite solution dropwise and with vigorous stirring to ensure uniform distribution and to maintain the low temperature.

  • Impure Starting Materials: Impurities in the sulfanilamide or sodium nitrite can lead to side reactions that consume the starting materials or interfere with the diazotization process.

    • Solution: Ensure the use of high-purity sulfanilamide and sodium nitrite. If necessary, recrystallize the sulfanilamide before use.

Issue 2: Poor Yield During the Azo Coupling Reaction

Question: The diazotization seems to proceed as expected, but I am getting a low yield of the final this compound product after the coupling step. What factors could be causing this?

Answer: The azo coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile. The success of this step is highly dependent on the nucleophilicity of the coupling agent and the pH of the reaction medium.

  • Incorrect pH of the Coupling Medium: The pH of the reaction mixture is a critical parameter. For coupling with phenols, a mildly alkaline pH (typically 9-10) is required to deprotonate the hydroxyl group, forming the more strongly activating phenoxide ion. For coupling with aromatic amines, mildly acidic conditions are often used.[2]

    • Solution: Carefully adjust and monitor the pH of the coupling component solution before and during the addition of the diazonium salt solution. Use a pH meter for accurate measurement.

  • Decomposition of the Diazonium Salt Before Coupling: As diazonium salts are unstable, they should be used immediately after preparation.[3] Any delay can lead to significant decomposition and a lower yield of the desired azo product.

    • Solution: Prepare the diazonium salt solution and use it in the subsequent coupling reaction without delay. Ensure the coupling component solution is ready before starting the diazotization.

  • Low Reactivity of the Coupling Agent: The coupling agent must be sufficiently activated (electron-rich) for the electrophilic attack by the diazonium salt to occur efficiently.

    • Solution: If the coupling agent is not sufficiently reactive, consider modifying its structure to include electron-donating groups. Alternatively, explore catalysts that can facilitate the coupling reaction.

  • Side Reactions: Several side reactions can compete with the desired azo coupling, reducing the yield. These can include the diazonium salt reacting with the solvent or other nucleophiles present in the reaction mixture.

    • Solution: Ensure slow addition of the diazonium salt solution to the coupling agent solution with efficient stirring. This helps to ensure that the diazonium salt reacts preferentially with the intended coupling partner.

Data Presentation

Table 1: Key Parameters for Optimizing this compound Synthesis

ParameterRecommended ConditionRationalePotential Impact of Deviation
Diazotization Temperature 0-5 °CPrevents decomposition of the unstable diazonium salt.Higher temperatures lead to N₂ evolution and phenol formation, drastically reducing yield.
NaNO₂ Stoichiometry ~1.1 equivalents[1]Ensures complete conversion of sulfanilamide.Insufficient NaNO₂ results in unreacted sulfanilamide.
Coupling pH (with phenols) 9-10Forms the highly reactive phenoxide ion for efficient coupling.Incorrect pH will lead to a very slow or no reaction.
Addition Rate of Reagents Slow, dropwise additionPrevents localized concentration and temperature increases.Rapid addition can cause side reactions and decomposition.
Purity of Sulfanilamide High purityImpurities can lead to unwanted side products.Lower yield and difficult purification.

Experimental Protocols

General Protocol for the Synthesis of an Azo Dye from Sulfanilamide

This protocol describes a general procedure for the diazotization of sulfanilamide and its subsequent coupling with a phenolic compound.

Part A: Diazotization of Sulfanilamide

  • Dissolve sulfanilamide (1.0 molar equivalent) in a dilute solution of hydrochloric acid (e.g., 1-2 M HCl).

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate flask, prepare a solution of sodium nitrite (1.1 molar equivalents) in cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold sulfanilamide solution, ensuring the temperature remains below 5 °C.

  • Continue stirring the resulting diazonium salt solution in the ice bath for 5-10 minutes after the addition is complete.

Part B: Azo Coupling Reaction

  • In a separate beaker, dissolve the phenolic coupling component (1.0 molar equivalent) in a dilute aqueous sodium hydroxide solution to achieve a pH of 9-10.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the previously prepared cold diazonium salt solution to the cold solution of the coupling agent.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 15-30 minutes to ensure the completion of the reaction.

Part C: Isolation and Purification

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold water to remove any unreacted salts.

  • Allow the product to air-dry or dry it in a desiccator.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Mandatory Visualization

Azosulfamide_Synthesis_Pathway cluster_diazotization Diazotization Step cluster_coupling Azo Coupling Step Sulfanilamide Sulfanilamide Diazonium_Salt Sulfanilamide Diazonium Salt Sulfanilamide->Diazonium_Salt HCl HCl (aq) NaNO2 NaNO2 (aq) This compound This compound (Azo Dye) Diazonium_Salt->this compound Coupling_Agent Coupling Agent (e.g., Phenol) Coupling_Agent->this compound NaOH NaOH (aq) pH 9-10

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Diazotization Check Diazotization Step Start->Check_Diazotization Check_Coupling Check Coupling Step Start->Check_Coupling Check_Temp Temperature Control (0-5 °C)? Check_Diazotization->Check_Temp Check_pH Optimal Coupling pH? Check_Coupling->Check_pH Check_Stoichiometry Correct NaNO2 Stoichiometry? Check_Temp->Check_Stoichiometry Yes Solution_Temp Adjust Cooling/ Addition Rate Check_Temp->Solution_Temp No Check_Reagent_Purity Reagent Purity? Check_Stoichiometry->Check_Reagent_Purity Yes Solution_Stoichiometry Verify Reagent Amounts Check_Stoichiometry->Solution_Stoichiometry No Check_pH->Check_Reagent_Purity Yes Solution_pH Adjust pH of Coupling Solution Check_pH->Solution_pH No Solution_Purity Use High Purity Reagents Check_Reagent_Purity->Solution_Purity No

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Optimizing reaction conditions for azo coupling in sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the optimization of azo coupling reactions involving sulfonamides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My azo coupling reaction is resulting in a very low yield or no product at all. What are the most probable causes?

A1: Low or non-existent yields in azo coupling reactions involving sulfonamides can typically be traced back to critical errors in one of two stages: diazotization of the sulfonamide or the subsequent coupling step.

  • Diazotization Issues : The formation of the diazonium salt from the primary aromatic amine of the sulfonamide is highly sensitive to temperature.[1] This reaction is exothermic, and if the temperature rises above 5-10°C, the unstable diazonium salt can decompose, often liberating nitrogen gas and preventing the coupling reaction.[1] It is crucial to maintain the reaction in an ice bath, ideally between 0-5°C, throughout the addition of sodium nitrite.[1][2][3]

  • Incorrect pH : The pH of the reaction medium is critical for both stages. Diazotization requires a strongly acidic medium to generate nitrous acid (HNO₂) in situ from sodium nitrite and a mineral acid like HCl.[1][2][4] The optimal pH for the coupling reaction depends on the coupling agent. Phenolic compounds require mildly alkaline conditions (pH 9-10) to form the more reactive phenoxide ion, while aromatic amines need mildly acidic conditions (pH 4-5).[5]

  • Reagent Purity and Stoichiometry : Ensure that all reagents, particularly the sulfonamide, are pure, as impurities can lead to undesired side products.[1][6] Verify the molar ratios of your reactants. A slight excess of sodium nitrite (around 1.1 equivalents) can ensure complete diazotization.[1][2]

Q2: I am observing the formation of a brown, tar-like substance in my reaction mixture. What is it and how can I prevent it?

A2: The formation of brown, insoluble materials often points to the presence of polymeric or decomposition products. This can be caused by:

  • High Reaction Temperature : Allowing the reaction temperature to rise significantly can accelerate the decomposition of the diazonium salt, leading to these complex byproducts. Maintaining a low temperature (0-5°C) is essential.[6]

  • Oxidation : The coupling components, such as phenols and anilines, can be susceptible to oxidation, which can produce colored impurities.[6]

To avoid this, strictly control the temperature using an ice-salt bath and consider performing the reaction under an inert atmosphere if your coupling component is particularly sensitive to oxidation.

Q3: My final azo product has a different color than expected. What could be the reason?

A3: Variations in the color of the final azo dye product can be attributed to several factors:

  • Impurities and Side Products : The presence of impurities in the starting materials or the formation of side products during the reaction can alter the color of the final product.[1][6]

  • pH of the Final Solution : Many azo compounds derived from sulfonamides are pH-sensitive and can act as indicators.[1][7] The color of the dye can change significantly depending on the pH of the solution it is in. Ensure the final product is isolated and purified at a consistent pH.

Q4: What are common side reactions in azo coupling of sulfonamides, and how can I minimize them?

A4: Several side reactions can compete with the desired azo coupling, reducing the yield and purity of your product.

  • Triazene Formation : This occurs from N-coupling with primary or secondary amines. Controlling the pH to favor C-coupling (mildly acidic for anilines) can minimize this.[6]

  • Diazoamino Compounds : These can form from the reaction of the diazonium salt with unreacted primary amine from the sulfonamide.[6] To prevent this, ensure complete diazotization by using a slight excess of sodium nitrite and sufficient acid. Also, add the diazonium salt solution slowly to the coupling component solution.[6]

  • Ortho-coupled Isomers : While coupling typically occurs at the para position, if this position is blocked, ortho substitution can occur.[8][9] If para-substitution is desired, select a coupling component where the para position is available and activated.

Data Presentation: Optimizing Reaction Parameters

The efficiency of the azo coupling reaction is highly dependent on several key parameters. The tables below summarize the typical optimal conditions for the diazotization of sulfonamides and the subsequent coupling reaction.

Table 1: Optimal Conditions for Diazotization of Sulfonamides

ParameterRecommended Value/RangeRationale
Temperature 0 - 5 °CCritical for the stability of the diazonium salt; higher temperatures lead to decomposition.[1][2][3]
pH Strongly Acidic (e.g., using HCl)Necessary for the in situ generation of nitrous acid from sodium nitrite.[1][2][4]
Amine:NaNO₂ Molar Ratio ~ 1:1 to 1:1.1A slight excess of sodium nitrite ensures complete conversion of the primary amine to the diazonium salt.[1][2]
Reaction Time 15 - 60 minutesThe reaction progress can be monitored using starch-iodide paper to test for excess nitrous acid.[2]

Table 2: Optimal Conditions for Azo Coupling Reaction

ParameterCoupling with PhenolsCoupling with AminesRationale
Optimal pH Weakly Alkaline (pH 9-10)[5]Weakly Acidic (pH 4-5)[5]Alkaline conditions deprotonate phenols to the more strongly activating phenoxide ion. Acidic conditions prevent the diazonium ion from converting to an unreactive diazohydroxide while keeping the amine group sufficiently nucleophilic.[5]
Temperature 0 - 5 °C0 - 5 °CLow temperature is maintained to ensure the stability of the diazonium salt throughout the coupling process.[5][6]
Diazo:Coupler Molar Ratio ~ 1:1~ 1:1A 1:1 molar ratio is typically used, though a slight excess of the coupling component may be employed.[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of an azo compound from a sulfonamide, using sulfanilamide and β-naphthol as an example.

Materials and Reagents:

  • Sulfanilamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • β-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Ice

  • Starch-iodide paper

  • Urea (for quenching excess nitrous acid)

Protocol:

Part A: Diazotization of Sulfanilamide

  • In a beaker, dissolve a specific amount of sulfanilamide in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-water bath. It is crucial to maintain this temperature throughout this stage.[1][3]

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water. A slight molar excess (e.g., 1.1 equivalents) relative to the sulfanilamide is recommended.[2]

  • Slowly add the chilled sodium nitrite solution dropwise to the stirred sulfanilamide solution, ensuring the temperature does not exceed 5 °C.[2]

  • After the complete addition of the sodium nitrite solution, stir the mixture for an additional 15-30 minutes at 0-5 °C.

  • Check for the completion of the diazotization by placing a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction.[2][3]

  • If excess nitrous acid is present, it can be quenched by the careful addition of a small amount of urea until the starch-iodide test is negative.[2]

  • The resulting diazonium salt solution should be used immediately in the next step.[2]

Part B: Azo Coupling with β-Naphthol

  • In a separate beaker, dissolve β-naphthol in an aqueous sodium hydroxide solution. This will form the sodium salt of β-naphthol, which is more soluble and a better coupling agent.

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for about 30 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

  • Collect the solid azo dye product by suction filtration using a Büchner funnel.

  • Wash the solid product on the funnel with a small amount of cold water to remove any unreacted salts.[1]

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[10]

Visualizations

Azo_Coupling_Workflow General Workflow for Azo Coupling of Sulfonamides cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification start Sulfonamide in Acid add_nitrite Add NaNO2 Solution (0-5°C) start->add_nitrite diazonium_salt Diazonium Salt Formation add_nitrite->diazonium_salt mix Combine Diazonium Salt and Coupling Agent (0-5°C) diazonium_salt->mix coupling_agent Prepare Coupling Agent Solution coupling_agent->mix azo_product Azo Compound Precipitation mix->azo_product filtration Filtration azo_product->filtration washing Wash with Cold Water filtration->washing recrystallization Recrystallization washing->recrystallization Troubleshooting_Logic Troubleshooting Low Yield in Azo Coupling start Low or No Product Yield check_temp Was Temperature maintained at 0-5°C during diazotization? start->check_temp temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no check_pH_diazo Was the diazotization medium strongly acidic? pH_diazo_yes Yes check_pH_diazo->pH_diazo_yes pH_diazo_no No check_pH_diazo->pH_diazo_no check_pH_coupling Was the coupling pH correct for the coupling agent? pH_coupling_yes Yes check_pH_coupling->pH_coupling_yes pH_coupling_no No check_pH_coupling->pH_coupling_no temp_yes->check_pH_diazo solution_temp Decomposition of diazonium salt. Maintain strict temperature control. temp_no->solution_temp pH_diazo_yes->check_pH_coupling solution_pH_diazo Incomplete diazotization. Ensure sufficient acid is present. pH_diazo_no->solution_pH_diazo further_investigation further_investigation pH_coupling_yes->further_investigation Consider other factors (reagent purity, stoichiometry). solution_pH_coupling Inefficient coupling. Adjust pH (alkaline for phenols, acidic for amines). pH_coupling_no->solution_pH_coupling

References

Azosulfamide degradation pathway and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Azosulfamide

This technical support center provides guidance on the degradation pathway and stability issues of this compound. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: "this compound" is not a standard nomenclature for a widely recognized chemical entity. The following guidance is based on the general chemical properties of compounds containing both an azo (-N=N-) linkage and a sulfonamide (-SO₂NH₂) functional group.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for compounds containing an azo linkage is reductive cleavage. This process breaks the -N=N- bond to form two primary aromatic amines. Additionally, the sulfonamide group can undergo hydrolysis, particularly at extreme pH values. Photodegradation upon exposure to UV light is also a common degradation route for azo compounds.

Q2: What are the main factors affecting the stability of this compound?

A2: The stability of this compound is primarily influenced by:

  • Reductants: The presence of reducing agents can cleave the azo bond.

  • pH: Extreme acidic or basic conditions can lead to the hydrolysis of the sulfonamide group.

  • Light: Exposure to UV or even ambient light can cause photodegradation of the azo group.

  • Temperature: Elevated temperatures can accelerate both reductive cleavage and hydrolysis.

Q3: How can I prevent the degradation of this compound during storage and experiments?

A3: To minimize degradation, follow these guidelines:

  • Storage: Store this compound as a solid in a cool, dark, and dry place. For solutions, use amber vials and store them at low temperatures (e.g., 4°C or -20°C).

  • Experimental Handling: Prepare solutions fresh whenever possible. Avoid exposure to direct sunlight or strong artificial light. Use deoxygenated solvents if reductive degradation is a concern.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation products are typically the corresponding aromatic amines resulting from the cleavage of the azo bond. For example, if this compound is comprised of two different aromatic rings linked by the azo bond, you would expect to see two different amine-containing molecules. Hydrolysis of the sulfonamide group would yield the corresponding sulfonic acid.

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC analysis of this compound.

  • Possible Cause 1: On-column degradation. The stationary phase or mobile phase of your HPLC system might be contributing to degradation.

    • Solution: Ensure the mobile phase pH is within the stability range of this compound. Use a different column chemistry if necessary.

  • Possible Cause 2: Degradation in the autosampler. If samples are left in the autosampler for an extended period, degradation can occur.

    • Solution: Use a cooled autosampler and minimize the time between sample preparation and injection.

  • Possible Cause 3: Contaminated solvent or glassware.

    • Solution: Use fresh, high-purity solvents and ensure all glassware is scrupulously clean.

Problem: My this compound solution is changing color.

  • Possible Cause: Azo compounds are often colored. A color change typically indicates a change in the chemical structure, likely due to degradation and the breaking of the chromophoric azo bond.

    • Solution: Immediately assess the purity of the solution using a suitable analytical method like HPLC-UV/Vis or LC-MS. Prepare fresh solutions and protect them from light and extreme temperatures.

Problem: I am getting inconsistent results in my biological assays with this compound.

  • Possible Cause: The stability of this compound in your assay medium may be poor, leading to a decrease in the concentration of the active compound over time. The degradation products might also have different biological activities.

    • Solution: Perform a time-course stability study of this compound in your specific assay medium. This will help you determine the window of time during which the concentration of the parent compound is reliable. Consider preparing the compound immediately before adding it to the assay.

Quantitative Data Summary

The following table summarizes the stability of a hypothetical this compound under various forced degradation conditions.

ConditionTimeTemperatureDegradation (%)Major Degradation Products
0.1 M HCl24 h60°C15%Amine 1, Amine 2
0.1 M NaOH24 h60°C25%Sulfonic Acid Derivative
3% H₂O₂24 h25°C5%Oxidized byproducts
UV Light (254 nm)8 h25°C40%Amine 1, Amine 2, Isomers
Thermal (Solid)48 h80°C< 2%Not significant

Experimental Protocols

Protocol: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 8 hours.

    • Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours, then dissolve to the stock concentration.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile) with a UV or PDA detector.

    • Characterize the degradation products using LC-MS if necessary.

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound (-R1-N=N-R2-SO2NH2-) Reductive Reductive Cleavage (+ Reducing Agent) This compound->Reductive Azo Bond Hydrolytic Hydrolytic Cleavage (Acid/Base) This compound->Hydrolytic Sulfonamide Bond Photo Photodegradation (UV Light) This compound->Photo Azo Bond Amine1 Aromatic Amine 1 (-R1-NH2) Reductive->Amine1 Amine2 Aromatic Amine 2 (-R2-NH2) Reductive->Amine2 SulfonicAcid Sulfonic Acid Derivative (-R1-N=N-R2-SO3H-) Hydrolytic->SulfonicAcid Photo->Amine1 Photo->Amine2 cluster_workflow Forced Degradation Experimental Workflow Prep Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, UV, etc.) Prep->Stress Neutralize Neutralize/Dilute Samples Stress->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC LCMS LC-MS for Product Identification HPLC->LCMS Data Data Analysis & Report Generation HPLC->Data LCMS->Data cluster_troubleshooting Troubleshooting Inconsistent Assay Results Problem Inconsistent Assay Results CheckStability Is this compound stable in the assay medium? Problem->CheckStability YesStable Investigate other assay parameters (e.g., reagents, cell viability) CheckStability->YesStable Yes NoStable Perform time-course stability study CheckStability->NoStable No DetermineWindow Determine stable time window for assay NoStable->DetermineWindow ModifyProtocol Modify protocol: - Prepare fresh solutions - Reduce incubation time DetermineWindow->ModifyProtocol

Technical Support Center: Azosulfamide Solubility and Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of Azosulfamide in aqueous solutions.

Troubleshooting Guide

Problem: this compound is precipitating out of my aqueous solution.

This guide will help you identify the potential cause of this compound precipitation and provide systematic steps to resolve the issue.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Why is my this compound solution precipitating?

This compound, like many sulfonamides, has a solubility that is highly dependent on the pH of the aqueous solution. Precipitation commonly occurs under acidic to neutral conditions. Other contributing factors can include high concentration, low temperature, and the presence of other solutes that may decrease its solubility.

What is the optimal pH to maintain this compound in solution?

Generally, the solubility of sulfonamides increases significantly in alkaline conditions (pH > 7)[1][2]. For this compound, maintaining a slightly alkaline pH is recommended to prevent precipitation. The ideal pH should be determined empirically for your specific formulation, but starting with a pH of 7.5 to 8.5 is a good practice.

Can I use co-solvents to prevent precipitation?

Yes, the addition of water-miscible co-solvents can significantly enhance the solubility of sulfonamides[3][4][5]. Co-solvents reduce the polarity of the aqueous medium, which can improve the solubility of less polar compounds.

Illustrative Data: Effect of Co-solvents on Sulfonamide Solubility

Co-solvent (in water)Typical Concentration Range (% v/v)Expected Solubility Increase (relative to water)
Propylene Glycol10 - 40%2 to 10-fold
Polyethylene Glycol 400 (PEG 400)10 - 50%5 to 20-fold
Ethanol5 - 20%2 to 8-fold
Dimethylacetamide (DMA)5 - 15%10 to 50-fold[3]

Note: This data is illustrative for sulfonamides and the actual values for this compound may vary. Experimental validation is recommended.

How can cyclodextrins help in preventing precipitation?

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, such as this compound[6][7]. The hydrophobic inner cavity of the cyclodextrin encapsulates the poorly soluble drug molecule, while the hydrophilic exterior remains exposed to the aqueous environment, thereby increasing the overall solubility of the drug. Beta-cyclodextrin (β-CD) and its derivatives are commonly used for this purpose[6][7][8].

Illustrative Data: Effect of β-Cyclodextrin on Sulfonamide Solubility

Sulfonamideβ-Cyclodextrin Concentration (mM)Solubility Increase Factor
Sulfadiazine10~2.5x
Sulfamerazine10~2.0x
Sulfamethazine10~1.8x

Source: Adapted from studies on sulfonamide-cyclodextrin complexation[6][7]. The exact increase for this compound needs to be determined experimentally.

Does temperature affect this compound solubility?

Yes, for most solid solutes, solubility in water increases with temperature. If you are observing precipitation, gently warming the solution while stirring may help redissolve the this compound. However, be cautious about potential degradation at elevated temperatures. It is important to determine the stable temperature range for your specific formulation.

Experimental Protocols

Protocol 1: pH Adjustment to Prevent Precipitation

This protocol describes how to determine the optimal pH for solubilizing this compound and preventing its precipitation.

dot graph { graph [rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.15]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow for pH-dependent solubility determination.

Methodology:

  • Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in deionized water. This compound's intense red color should be visible[9].

    • Prepare a series of 0.1 M buffer solutions with pH values ranging from 6.0 to 9.0 (e.g., phosphate buffer for pH 6.0-8.0, borate buffer for pH 8.0-9.0).

  • Solubility Determination:

    • In separate sealed vials, add an excess amount of solid this compound to each buffer solution.

    • Equilibrate the vials on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

  • Quantification:

    • Dilute the supernatant with the corresponding buffer to a concentration within the linear range of a previously established calibration curve.

    • Measure the absorbance of the diluted supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound. Due to its azo group, a strong absorbance in the visible range is expected.

    • Calculate the concentration of dissolved this compound.

  • Analysis:

    • Plot the measured solubility of this compound (in mg/mL or M) against the pH of the buffer. This will reveal the pH at which solubility is maximized and precipitation is minimized.

Protocol 2: Quantification of this compound using UV-Vis Spectrophotometry

This protocol provides a general method for quantifying the concentration of this compound in an aqueous solution.

Methodology:

  • Instrument Setup:

    • Use a calibrated UV-Vis spectrophotometer.

    • Set the wavelength to the λmax of this compound. If unknown, perform a wavelength scan (e.g., from 300 to 700 nm) of a dilute solution to determine the λmax.

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve a known amount of this compound reference standard in the chosen solvent (e.g., 0.1 M NaOH solution to ensure complete dissolution) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

  • Calibration Curve:

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration. The resulting curve should be linear and pass through the origin (or close to it), following the Beer-Lambert law.

    • Determine the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥ 0.999.

  • Sample Analysis:

    • Dilute the experimental sample with the same solvent used for the standards to an absorbance value that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

    • Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample and then back-calculate the concentration in the original sample, accounting for the dilution factor.

Protocol 3: HPLC Method for this compound Quantification

For more complex matrices where UV-Vis spectrophotometry may have interferences, a High-Performance Liquid Chromatography (HPLC) method is recommended.

Illustrative HPLC Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Detection UV-Vis detector at the λmax of this compound
Column Temperature 25 - 30 °C

Methodology:

  • System Preparation:

    • Prepare the mobile phase, filter, and degas it.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Prepare a series of standard solutions by diluting the stock solution.

    • Prepare the experimental samples by diluting them with the mobile phase and filtering through a 0.45 µm syringe filter.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

    • Inject the prepared samples.

    • Quantify the this compound in the samples by comparing their peak areas to the calibration curve.

References

Common pitfalls in MIC testing with colored compounds like Azosulfamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Minimum Inhibitory Concentration (MIC) testing of colored compounds, such as Azosulfamide.

Frequently Asked Questions (FAQs)

Q1: Why is my colored compound, this compound, interfering with my standard broth microdilution MIC assay?

A1: Standard broth microdilution assays rely on visual or spectrophotometric assessment of turbidity to determine bacterial growth. Colored compounds like this compound can obscure the visual endpoint or interfere with absorbance readings, making it difficult to distinguish between bacterial growth and the color of the compound itself. This interference can lead to inaccurate and unreliable MIC values.[1]

Q2: What are the primary challenges when determining the MIC of a colored compound?

A2: The main challenges include:

  • Masking of Turbidity: The compound's color can hide the subtle turbidity indicative of bacterial growth, leading to a false interpretation of no growth.

  • Spectrophotometric Interference: The compound may absorb light at the same wavelength used to measure bacterial growth (commonly 600 nm), resulting in artificially high absorbance readings that do not correlate with bacterial density.[1]

  • Compound Precipitation: Some colored compounds may precipitate at the concentrations used in the assay, further contributing to turbidity and confounding results.[2]

Q3: Are there alternative methods to determine the MIC of colored compounds like this compound?

A3: Yes, several alternative methods can circumvent the issue of color interference. These include:

  • Agar Dilution Method: This method involves incorporating the compound into a solid agar medium. The MIC is determined as the lowest concentration that inhibits visible colony formation on the agar surface.[3][4][5]

  • Viability Stains (Colorimetric Assays): These assays use indicator dyes that change color in response to metabolic activity. Common examples are the Resazurin and XTT assays.[6][7][8][9]

  • Colony Forming Unit (CFU) Counting: This method involves plating dilutions from the broth microdilution wells onto agar plates to quantify the number of viable bacteria. While laborious, it provides a definitive measure of bacterial growth inhibition.

Troubleshooting Guides

Problem 1: I can't visually determine the MIC endpoint due to the intense color of my compound.

Possible Cause Troubleshooting Step
The compound's color is masking bacterial growth.Switch to an alternative method that does not rely on visual turbidity assessment. The Agar Dilution Method is a robust alternative where bacterial colonies are easily visible against the colored agar.[3][5] Alternatively, use a viability dye like Resazurin , which changes from blue to pink in the presence of viable cells, providing a distinct color change to determine the MIC.[6][8][10]
The compound precipitates at higher concentrations, mimicking turbidity.Observe the wells under a microscope to differentiate between bacterial cells and compound precipitate. If precipitation is the issue, consider improving the compound's solubility by using a co-solvent like DMSO (ensure the final concentration is not inhibitory to the bacteria). If solubility remains an issue, the Agar Dilution Method may be more suitable as the compound is dispersed in a solid matrix.[2]

Problem 2: My spectrophotometer readings are inconsistent and do not correlate with expected bacterial growth.

Possible Cause Troubleshooting Step
The colored compound is absorbing light at the measurement wavelength.Use a viability assay like the XTT assay . This colorimetric method measures the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells, with the color change read at a different wavelength (typically 450-490 nm) that may be less affected by the compound's intrinsic color.[9]
The compound's color changes with pH shifts caused by bacterial metabolism.Run a control plate with the compound in broth at various concentrations without bacteria to observe any color changes over the incubation period. If pH-dependent color changes are observed, a method independent of color, such as CFU counting , is recommended.

Quantitative Data Summary

Due to the limited availability of publicly accessible, comprehensive MIC datasets specifically for this compound, the following table provides representative MIC values for other sulfonamide derivatives against common bacterial strains. This data is intended to be illustrative of the expected range of activity for this class of compounds. Researchers should determine the specific MIC values for this compound against their strains of interest using the appropriate methodologies outlined in this guide.

Sulfonamide Derivative Organism MIC Range (µg/mL) Reference
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus (MRSA & MSSA)32 - 128[11]
N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus (MRSA & MSSA)32 - 256[11]
N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus (MRSA & MSSA)64 - 512[11]
Sulfonamide AnaloguesPseudomonas aeruginosa (ATCC 25923)> 256[12]
Sulfonamide AnaloguesStaphylococcus aureus (ATCC 27853)64 - >256[12]
Sulfonamide AnaloguesEscherichia coli (ATCC 35401)> 256[12]
Sulfonamide AnaloguesBacillus subtilis (ATCC 6633)128 - >256[12]

Experimental Protocols

Agar Dilution Method (Based on CLSI Guidelines)

This method is considered a reference method for MIC testing and is particularly useful for colored compounds.

Principle: The antimicrobial agent is incorporated into agar plates at various concentrations. A standardized inoculum of the test organism is then spotted onto the surface of the plates. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism after incubation.[4]

Procedure:

  • Prepare Antimicrobial Stock Solution: Prepare a stock solution of this compound at 10 times the highest desired final concentration.

  • Prepare Agar Plates:

    • Melt and cool Mueller-Hinton Agar (MHA) to 45-50°C.

    • Prepare a series of twofold dilutions of the this compound stock solution.

    • Add 1 part of each antimicrobial dilution to 9 parts of molten MHA to achieve the final desired concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a drug-free control plate.

  • Prepare Inoculum:

    • From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 1 x 10^4 CFU per spot.[4]

  • Inoculate Plates:

    • Using a multipoint inoculator or a micropipette, spot 1-2 µL of the standardized inoculum onto the surface of each agar plate, starting with the control plate and proceeding to the plates with increasing concentrations of this compound.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or one or two colonies at the inoculation spot should be disregarded.[4]

Resazurin Microtiter Assay

This colorimetric assay is a good alternative to turbidity-based methods.

Principle: Resazurin, a blue, non-toxic, and cell-permeable dye, is reduced by metabolically active cells to the pink and fluorescent resorufin. A lack of color change from blue to pink indicates bacterial inhibition.[7][8]

Procedure:

  • Prepare Microtiter Plate:

    • Perform twofold serial dilutions of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Inoculate Plate:

    • Add a standardized bacterial inoculum (final concentration of ~5 x 10^5 CFU/mL) to each well, except the negative control.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[7]

  • Add Resazurin:

    • Prepare a sterile resazurin solution (e.g., 0.015% w/v in sterile water).

    • Add 20-30 µL of the resazurin solution to each well.

    • Incubate for an additional 2-4 hours.[8]

  • Reading Results:

    • The MIC is the lowest concentration of this compound in the wells that remain blue. A color change to pink indicates bacterial growth.[6]

XTT Microtiter Assay

Similar to the resazurin assay, the XTT assay relies on the metabolic activity of viable cells.

Principle: The tetrazolium salt XTT is reduced by metabolically active cells to a water-soluble orange formazan product. The intensity of the orange color is proportional to the number of viable cells and can be quantified spectrophotometrically.[9]

Procedure:

  • Prepare Microtiter Plate and Inoculate:

    • Follow steps 1 and 2 of the Resazurin Microtiter Assay protocol.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined period (can be shorter than 18-24 hours, depending on the organism and assay optimization).

  • Prepare and Add XTT Reagent:

    • Prepare the XTT labeling reagent according to the manufacturer's instructions, typically by mixing the XTT solution with an electron-coupling agent.

    • Add the prepared XTT reagent to each well.

  • Incubation with XTT:

    • Incubate the plate for 2-5 hours at 37°C.

  • Reading Results:

    • Measure the absorbance of the wells at 450-490 nm using a microplate reader.

    • The MIC is defined as the lowest concentration of this compound that shows a significant reduction (e.g., ≥90%) in absorbance compared to the positive control.[9]

Mandatory Visualizations

experimental_workflow General Workflow for MIC Testing of Colored Compounds cluster_prep Preparation cluster_methods Alternative MIC Determination Methods cluster_broth Broth-Based Assays cluster_readout Readout cluster_agar Agar-Based Assay cluster_incubation Incubation cluster_result Result prep_compound Prepare Serial Dilutions of this compound broth_setup Inoculate Dilutions in 96-Well Plate prep_compound->broth_setup For Broth Methods agar_setup Incorporate Dilutions into Agar Plates prep_compound->agar_setup For Agar Method prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) prep_inoculum->broth_setup agar_inoculate Spot Inoculum onto Plates prep_inoculum->agar_inoculate incubate_broth Incubate 18-24h at 37°C broth_setup->incubate_broth resazurin Add Resazurin -> Visual Color Change (Blue to Pink) mic_determination Determine Minimum Inhibitory Concentration (MIC) resazurin->mic_determination xtt Add XTT -> Spectrophotometric Reading (Orange Color) xtt->mic_determination cfu Plate on Agar -> Count Colonies cfu->mic_determination agar_setup->agar_inoculate incubate_agar Incubate 16-20h at 37°C agar_inoculate->incubate_agar agar_read Visual Inspection for Colony Growth agar_read->mic_determination incubate_broth->resazurin incubate_broth->xtt incubate_broth->cfu incubate_agar->agar_read

Caption: Workflow for alternative MIC testing methods for colored compounds.

folate_pathway Mechanism of Action: this compound Inhibition of Folic Acid Synthesis cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition GTP GTP DHPP Dihydropterin Pyrophosphate (DHPP) GTP->DHPP Multiple Steps DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA) Tetrahydrofolate->Nucleotide_Synthesis Essential for This compound This compound (Sulfonamide) Inhibition Competitive Inhibition Inhibition->DHPS Blocks PABA binding

Caption: this compound competitively inhibits Dihydropteroate Synthase.

References

Overcoming interference of Azosulfamide's color in spectrophotometric assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azosulfamide in spectrophotometric assays. This compound's inherent color can interfere with absorbance measurements, and this guide offers practical solutions to mitigate these challenges.

Troubleshooting Guide

This section addresses common problems encountered during the spectrophotometric analysis of samples containing this compound.

Problem Possible Cause Recommended Solution
High background absorbance or unexpected peaks in the spectrum. Inherent color of this compound absorbing at the analytical wavelength.1. Wavelength Selection: If possible, choose an analytical wavelength where the analyte's absorbance is high and this compound's absorbance is minimal. Scanning the full spectrum of both your analyte and this compound is recommended to identify an optimal wavelength. 2. Background Correction: Employ a sample blank containing all components of the reaction mixture except the analyte to zero the spectrophotometer. For more complex matrices, multi-wavelength correction methods may be necessary (see Experimental Protocols).
Non-linear standard curve. Spectral overlap between the analyte and this compound.1. Derivative Spectroscopy: Use first or second derivative spectroscopy to resolve overlapping peaks. The zero-crossing point of the first derivative or the peak of the second derivative can be used for quantification. 2. Standard Addition Method: This method can compensate for matrix effects and interference by adding known amounts of the analyte to the sample (see Experimental Protocols).
Inconsistent or drifting absorbance readings. Sample turbidity or precipitation. This compound may have limited solubility in certain buffers.1. Sample Preparation: Centrifuge or filter samples to remove any particulate matter.[1] 2. Solvent/Buffer Optimization: Ensure this compound and the analyte are fully soluble in the chosen solvent system. Adjusting the pH or using a co-solvent may be necessary.
Low sensitivity of the assay. Sub-optimal pH affecting the chromophore of the analyte or this compound.The absorption spectrum of sulfonamides can be pH-dependent. Optimize the pH of the reaction to maximize the absorbance of the analyte while minimizing the absorbance of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with spectrophotometric assays?

This compound is a red azo dye belonging to the sulfonamide class of compounds.[2] Its red color is due to the presence of an azo (-N=N-) functional group which forms an extended conjugated system that absorbs light in the visible region of the spectrum.[3] This inherent absorbance can overlap with the absorbance of the analyte being measured, leading to inaccurate results.

Q2: At what wavelength does this compound absorb light?

Q3: Can I just use a regular blank to correct for this compound's color?

A regular blank containing only the solvent is often insufficient. A sample blank is more appropriate. The sample blank should contain everything that your sample contains (including this compound at the same concentration), except for the analyte of interest. This will help to subtract the background absorbance from this compound and other matrix components.[1][5]

Q4: What is the Bratton-Marshall assay and can it be used for this compound?

The Bratton-Marshall method is a common colorimetric assay for determining the concentration of sulfonamides.[6][7] It involves a diazotization reaction of the primary aromatic amine group on the sulfonamide, followed by a coupling reaction to form a highly colored azo dye.[6] If this compound already possesses an azo group, this method may not be directly applicable for its quantification without modification. However, if your analyte is a primary aromatic amine and this compound is an interfering substance, the principles of background correction would still apply.

Q5: How can I be sure that my chosen correction method is working?

Spike and recovery experiments are an excellent way to validate your method. Add a known amount of your analyte (the "spike") to a sample containing this compound and measure the concentration. The recovery is the percentage of the spiked amount that you are able to measure. A recovery close to 100% indicates that your method is accurately correcting for the interference.

Experimental Protocols

Protocol 1: Multi-Wavelength Background Correction

This method is useful when the background interference has a relatively linear slope across the analytical wavelength.

  • Wavelength Selection:

    • Determine the absorbance spectrum of your analyte to find its λmax.

    • Determine the absorbance spectrum of this compound in the same buffer.

    • Select two additional wavelengths (λ1 and λ2) on either side of the analyte's λmax where the analyte has minimal absorbance, but the background absorbance from this compound is present.

  • Measurement:

    • Measure the absorbance of your sample at λmax, λ1, and λ2.

  • Calculation:

    • The corrected absorbance at λmax is calculated as: Corrected Absorbance = A(λmax) - [A(λ2) + ( (A(λ1) - A(λ2)) * (λ2 - λmax) / (λ2 - λ1) )]

Protocol 2: Standard Addition Method

This method is effective for overcoming matrix effects and unknown interferences.

  • Prepare a series of solutions:

    • Take a constant volume of your unknown sample and add it to several volumetric flasks.

    • To each flask (except the first one), add increasing, known volumes of a standard solution of your analyte.

    • Dilute all flasks to the final volume with the appropriate solvent.

  • Measure Absorbance:

    • Measure the absorbance of each solution at the analytical wavelength.

  • Data Analysis:

    • Plot the measured absorbance (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • Extrapolate the line to the x-axis (where absorbance is zero). The absolute value of the x-intercept represents the concentration of the analyte in the unknown sample.

Visualizations

Sulfonamide Mechanism of Action

Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in the folic acid synthesis pathway of bacteria. This pathway is essential for the production of nucleotides and certain amino acids, and its inhibition prevents bacterial growth and replication.[8][9]

Sulfonamide_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Normal Reaction Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotides, Amino Acids Tetrahydrofolate->Nucleotides This compound This compound This compound->DHPS Competitive Inhibition Standard_Addition_Workflow start Start prep_unknown Prepare Unknown Sample (containing this compound) start->prep_unknown prep_standards Prepare a series of flasks with a fixed volume of unknown sample prep_unknown->prep_standards add_analyte Add increasing, known amounts of analyte standard to each flask prep_standards->add_analyte dilute Dilute all flasks to a final volume add_analyte->dilute measure Measure absorbance of each solution at the analytical wavelength dilute->measure plot Plot Absorbance vs. Added Analyte Concentration measure->plot extrapolate Extrapolate the linear regression to the x-axis plot->extrapolate result Determine Analyte Concentration from the x-intercept extrapolate->result

References

Azosulfamide stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Azosulfamide under various experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected degradation of this compound in acidic buffer. This compound, like many sulfonamides, is susceptible to acid hydrolysis. The azo linkage can also be sensitive to low pH.Maintain the pH of solutions in the neutral to slightly alkaline range (pH 7-9) for enhanced stability. If acidic conditions are necessary, conduct experiments at lower temperatures and for shorter durations.
Loss of potency in solutions exposed to light. The azo group in this compound can be susceptible to photodegradation.Protect this compound solutions from light by using amber vials or covering containers with aluminum foil. Conduct experiments under controlled lighting conditions where possible.
Precipitation of this compound in aqueous solutions. This compound has limited aqueous solubility, which can be affected by pH and the presence of other solutes.Ensure the pH of the solution is appropriate for solubility. The use of co-solvents may be necessary for certain applications, but their impact on stability should be validated.
Inconsistent results in stability studies. This could be due to variations in experimental conditions, such as temperature fluctuations, inaccurate pH measurement, or oxidative stress.Calibrate all instruments (pH meter, thermometer) regularly. Use high-purity water and reagents to minimize contaminants. Consider purging solutions with an inert gas like nitrogen to prevent oxidation.
Appearance of unknown peaks in HPLC analysis. These are likely degradation products resulting from hydrolysis, oxidation, or photolysis.Conduct a forced degradation study to systematically generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound should be kept in a dry, dark environment at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C.[1]

Q2: How does pH affect the stability of this compound?

A2: Sulfonamides are generally more stable in neutral to alkaline conditions and more susceptible to degradation under acidic conditions.[2] The anionic form of sulfonamides, which is more prevalent at higher pH, is less prone to hydrolysis.[2]

Q3: Is this compound sensitive to temperature?

A3: Yes, elevated temperatures can accelerate the degradation of this compound. The rate of degradation is dependent on the specific temperature and the pH of the solution.

Q4: What are the likely degradation pathways for this compound?

A4: The potential degradation pathways include hydrolysis of the sulfonamide group (especially under acidic conditions), cleavage of the azo bond, and oxidation. Forced degradation studies are essential to fully elucidate these pathways.

Q5: How can I monitor the stability of this compound in my experiments?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. This method should be able to separate the intact this compound from all potential degradation products.

Data on Sulfonamide Stability

Table 1: Effect of pH on the Hydrolytic Stability of Selected Sulfonamides

Note: The following data is for illustrative purposes and represents the stability of other sulfonamides. It should not be considered as absolute values for this compound.

SulfonamidepHTemperature (°C)Half-life (t₁/₂)
Sulfadiazine4.025> 1 year
Sulfadiazine7.025Stable
Sulfadiazine9.025Stable
Sulfamethoxazole4.025Degradation observed
Sulfamethoxazole7.025Stable
Sulfamethoxazole9.025Stable

Source: Adapted from studies on sulfonamide hydrolysis.[3]

Table 2: Thermal Degradation of Selected Sulfonamides in a Liquid Matrix

Note: The following data is derived from a study on the thermal degradation of sulfonamides in skimmed milk and is intended to illustrate the effect of temperature. Degradation rates may differ in aqueous solutions.

SulfonamideTemperature (°C)Half-life (t₁/₂) (min)
Sulfamethazine80106.8
Sulfamethazine9048.1
Sulfamethazine10022.3
Sulfadimethoxine80457.7
Sulfadimethoxine90205.8
Sulfadimethoxine10095.2

Source: Adapted from a study on the thermal stability of sulfonamides in milk.[4]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a UV or PDA detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and an organic solvent) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or heat at 60°C for a specified period.

    • At designated time points, withdraw samples, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M NaOH and/or heat at 60°C.

    • At designated time points, withdraw samples, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at various time points and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound powder in a thin layer in a petri dish.

    • Expose to dry heat in an oven at 70°C for 48 hours.

    • After exposure, dissolve the sample in a suitable solvent and analyze by HPLC.

  • Photodegradation:

    • Prepare a solution of this compound (e.g., 100 µg/mL) in a suitable solvent.

    • Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • The method should provide adequate separation of this compound from its degradation products.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent drug peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, RT/60°C) prep->acid base Base Hydrolysis (0.1M NaOH, RT/60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (Solid, 70°C) prep->thermal photo Photolytic Stress (Solution, UV/Vis Light) prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Identify Degradants, Assess Mass Balance) hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

sulfonamide_moa cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product THF Tetrahydrofolic Acid (THF) DHF->THF via Dihydrofolate Reductase Nucleotides Nucleotide Synthesis (Purines, Thymidine) THF->Nucleotides DNA DNA Synthesis & Bacterial Growth Nucleotides->DNA This compound This compound (as Sulfonamide) This compound->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamides, including this compound.

References

Technical Support Center: Azosulfamide Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azosulfamide. The information provided is based on the chemical properties of this compound and general degradation pathways of related sulfonamide and azo dye compounds.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

A1: Based on its chemical structure, which contains both a sulfonamide and an azo functional group, this compound is susceptible to degradation through several pathways:

  • Hydrolytic Degradation: Cleavage of the sulfonamide bond is a likely degradation pathway, especially under acidic or basic conditions. This would result in the formation of the corresponding sulfonic acid and amine derivatives. The azo bond may also be susceptible to hydrolysis, although this is generally less common than reductive cleavage.

  • Oxidative Degradation: The azo bond is prone to oxidation, which can lead to the formation of various oxidation products, including hydroxylated derivatives. The reaction is often initiated by radical species.

  • Photolytic Degradation: Azo compounds are known to be sensitive to light. Photodegradation can lead to the cleavage of the azo bond, forming aromatic amines, or result in the formation of hydroxylated and other modified products.

  • Thermal Degradation: While sulfonamides are generally more heat-stable compared to other functional groups like esters, thermal stress can still lead to degradation, potentially through cleavage of the sulfonamide or azo linkage.

Q2: What are the expected major degradation products of this compound?

A2: The primary degradation products will depend on the specific stress conditions. Based on the potential degradation pathways, the following are plausible major degradation products:

  • From Hydrolysis:

    • 4-aminobenzenesulfonamide

    • 6-acetamido-4-hydroxy-3-aminonaphthalene-2,7-disulfonic acid

  • From Azo Bond Cleavage (Reduction or Oxidation):

    • 4-aminobenzenesulfonamide

    • 6-acetamido-4-hydroxy-3-aminonaphthalene-2,7-disulfonic acid

  • From Oxidation:

    • Hydroxylated derivatives of the parent molecule on the naphthalene or benzene rings.

Q3: What analytical techniques are suitable for identifying and quantifying this compound and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and suitable technique for separating and quantifying this compound from its degradation products. For structural elucidation and confirmation of the identity of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.

Troubleshooting Guides

Issue 1: Poor separation of degradation products from the parent this compound peak in HPLC.
Possible Cause Troubleshooting Step
Inappropriate mobile phase composition.Optimize the mobile phase. Try different ratios of organic solvent (e.g., acetonitrile, methanol) and aqueous buffer. A gradient elution may be necessary to resolve all peaks.
Incorrect pH of the mobile phase.Adjust the pH of the aqueous buffer. The ionization state of this compound and its degradation products can significantly affect their retention.
Unsuitable column chemistry.Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to achieve better selectivity.
Inadequate column temperature.Optimize the column temperature. Higher temperatures can improve peak shape and resolution, but may also affect the stability of the analytes.
Issue 2: Inconsistent retention times in HPLC analysis.
Possible Cause Troubleshooting Step
Fluctuation in mobile phase composition.Ensure proper mixing of the mobile phase components. If preparing online, check the pump's proportioning valves.
Column not properly equilibrated.Equilibrate the column with the initial mobile phase for a sufficient amount of time before each injection.
Changes in column temperature.Use a column oven to maintain a constant temperature.
Air bubbles in the system.Degas the mobile phase before use and ensure all connections are tight.
Issue 3: Low sensitivity or no detection of degradation products in LC-MS.

| Possible Cause | Troubleshooting Step | | Inefficient ionization of analytes. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Try both positive and negative ion modes, as different compounds may ionize preferentially in one mode. | | Incorrect mass range scanned. | Ensure the mass spectrometer is scanning a wide enough mass range to include the expected molecular weights of the degradation products. | | Degradation products are not being chromatographically resolved and are co-eluting with high-concentration components, leading to ion suppression. | Improve the HPLC separation as described in Issue 1. |

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and for developing a stability-indicating analytical method.[1][2][3]

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent (e.g., water or methanol).

    • Add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent.

    • Add an equal volume of 0.1 M NaOH.

    • Incubate and sample as described for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent.

    • Add an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature for a specified time, protected from light.

    • Sample at various time points and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a photostable container, e.g., quartz cuvette) to a light source providing both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Sample both the exposed and control solutions at various time points for analysis.

  • Thermal Degradation:

    • Store solid this compound powder in a controlled temperature oven (e.g., 80 °C).

    • At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-600 nm. Monitor at the λmax of this compound and also at other wavelengths to detect degradation products that may have different chromophores.

  • Injection Volume: 10 µL

Data Presentation

The following tables are templates for summarizing quantitative data from forced degradation studies.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)% Assay of this compound% Total DegradationNumber of Degradation Products
0.1 M HCl, 60 °C2
4
8
24
0.1 M NaOH, 60 °C2
4
8
24
3% H₂O₂, RT2
8
24
Photolytic (ICH Q1B)8
24
Thermal (Solid), 80 °C24
48

Table 2: Chromatographic Data of this compound and its Degradation Products

PeakRetention Time (min)Relative Retention Time (RRT)% Area (under specific stress condition)
This compound1.00
DP-1
DP-2
DP-3
...

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Azosulfamide_h This compound DP_hydrolysis_1 4-aminobenzenesulfonamide Azosulfamide_h->DP_hydrolysis_1 Acid/Base Hydrolysis DP_hydrolysis_2 6-acetamido-4-hydroxy-3-aminonaphthalene-2,7-disulfonic acid Azosulfamide_h->DP_hydrolysis_2 Acid/Base Hydrolysis Azosulfamide_o This compound DP_oxidation_1 Hydroxylated this compound Azosulfamide_o->DP_oxidation_1 Oxidation DP_oxidation_2 Azo Bond Cleavage Products Azosulfamide_o->DP_oxidation_2 Oxidation Azosulfamide_p This compound DP_photolysis_1 Aromatic Amines Azosulfamide_p->DP_photolysis_1 UV/Vis Light DP_photolysis_2 Photo-oxidation Products Azosulfamide_p->DP_photolysis_2 UV/Vis Light

Caption: Predicted degradation pathways of this compound under different stress conditions.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Results Stress_Conditions Acid Hydrolysis Base Hydrolysis Oxidation Photolysis Thermal Stress HPLC Stability-Indicating HPLC-UV Stress_Conditions->HPLC Sample Analysis LCMS LC-MS/MS Analysis HPLC->LCMS Further Characterization Degradation_Profile Degradation Profile (Quantitative Data) HPLC->Degradation_Profile Structure_Elucidation Degradation Product Structure Elucidation LCMS->Structure_Elucidation

Caption: General workflow for the identification and characterization of degradation products.

References

Technical Support Center: Enhancing the Antibacterial Potency of Azosulfamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your efforts to enhance the antibacterial potency of Azosulfamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions that may arise during your research with this compound and its derivatives.

Issue 1: Low Antibacterial Potency of a Newly Synthesized this compound Derivative

  • Question: My synthesized this compound derivative shows weak or no improvement in antibacterial activity compared to the parent compound. What are the likely reasons and how can I troubleshoot this?

  • Answer: This is a common challenge in drug discovery. Several factors could be contributing to the low potency of your derivative. Here’s a step-by-step troubleshooting guide:

    • Purity of the Compound: Impurities from the synthesis process can interfere with the antibacterial assay, giving misleading results.

      • Troubleshooting:

        • Confirm the purity of your compound using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

        • If impurities are detected, purify the compound using column chromatography or recrystallization.

    • Structural Modifications: The specific structural changes made to the this compound molecule may not be optimal for enhancing its antibacterial effect.

      • Troubleshooting:

        • Review Structure-Activity Relationships (SAR): Research existing literature on sulfonamide derivatives to understand which functional groups and positions on the molecule are critical for antibacterial activity. For instance, modifications at the N1-position of the sulfonamide core are often crucial.

        • Consider Bioisosteric Replacements: Replace certain functional groups with others that have similar physical or chemical properties to see if this improves activity.

        • Computational Modeling: Use molecular docking studies to predict how your derivative interacts with the target enzyme, dihydropteroate synthase (DHPS), in bacteria. This can provide insights into why the potency is low and guide the design of new derivatives with better binding affinity.

    • Assay Conditions: The experimental setup for your antibacterial assay might not be optimal.

      • Troubleshooting:

        • Choice of Bacterial Strain: Ensure you are using appropriate and well-characterized bacterial strains.

        • Inoculum Density: Verify that the bacterial inoculum used in your assay (e.g., for MIC determination) is standardized, typically to a 0.5 McFarland standard.

        • Growth Medium: The type of culture medium can sometimes affect the activity of antibiotics. Ensure you are using a standard medium like Mueller-Hinton Broth or Agar.

Issue 2: Difficulty in Synthesizing this compound Derivatives

  • Question: I am encountering problems during the synthesis of my this compound derivative, such as low yield or the formation of side products. What are some common pitfalls and how can I avoid them?

  • Answer: The synthesis of sulfonamide derivatives can be challenging. Here are some common issues and their solutions:

    • Low Reaction Yield:

      • Troubleshooting:

        • Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture. Ensure all your glassware is oven-dried and that you are using anhydrous solvents to prevent hydrolysis of the starting material.

        • Reaction Temperature: Some reaction steps may require specific temperature control. Experiment with different temperatures to find the optimal condition for your reaction.

        • Choice of Base: The base used to scavenge the HCl produced during the reaction is critical. Pyridine or triethylamine are commonly used. If your amine is not very reactive, a stronger, non-nucleophilic base might be necessary.[1]

    • Formation of Side Products:

      • Troubleshooting:

        • Protecting Groups: If your starting materials have other reactive functional groups, consider using protecting groups to prevent unwanted side reactions. For example, an amino group on the aniline ring is often acetylated before sulfonation.

        • Slow Addition: Add the sulfonyl chloride to the amine solution slowly and with good stirring to minimize the formation of bis-sulfonated products.

        • Purification: Develop an effective purification strategy, such as column chromatography with a suitable solvent system, to separate your desired product from any side products.

Strategies to Enhance Antibacterial Potency

There are two primary strategies to enhance the antibacterial potency of this compound:

  • Structural Modification: Synthesizing new derivatives of this compound with improved antibacterial activity.

  • Combination Therapy: Using this compound in conjunction with other antimicrobial agents to achieve a synergistic effect.

Strategy 1: Structural Modification of this compound

The core principle behind this strategy is to modify the chemical structure of this compound to improve its interaction with the bacterial target enzyme, dihydropteroate synthase (DHPS), or to enhance its ability to penetrate the bacterial cell wall.

Caption: A logical workflow for the design and development of potent this compound derivatives.

The following table summarizes the antibacterial activity of various sulfonamide derivatives against common bacterial strains. This data can serve as a reference for the expected potency of newly synthesized compounds.

Compound/DerivativeBacterial StrainMIC (µg/mL)Inhibition Zone (mm)Reference
Sulfamethoxazole Derivative 12Staphylococcus aureus20-[2]
Sulfamethoxazole Derivative 15Escherichia coli21-[2]
Sulfathiazole Derivative 11aEscherichia coli-11.6[3]
Sulfonamide AnaloguesGram-negative pathogens1.56 - 256-[4]
Strategy 2: Combination Therapy with this compound

Combining this compound with another antimicrobial agent can lead to a synergistic effect, where the combined antibacterial activity is greater than the sum of the individual activities. This approach can also help to overcome bacterial resistance. A common partner for sulfonamides is Trimethoprim, which also targets the folic acid synthesis pathway but at a different step.

Folic Acid Synthesis Pathway Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHP Dihydropteroate DHF Dihydrofolic Acid (DHF) DHP->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DNA DNA, RNA, Proteins THF->DNA Essential for Synthesis This compound This compound (Sulfonamides) This compound->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits DHPS->DHP Synthesis DHFR->THF Reduction

Caption: The bacterial folic acid synthesis pathway, showing the points of inhibition by this compound and Trimethoprim.

The following table presents data on the synergistic activity of a sulfonamide (Sulfamethoxazole) and Trimethoprim against E. coli. This demonstrates the potential for enhanced potency through combination therapy.

Antibiotic CombinationBacterial StrainMIC of Sulfamethoxazole Alone (µg/mL)MIC of Trimethoprim Alone (µg/mL)MIC in Combination (µg/mL)Fractional Inhibitory Concentration (FIC) IndexInterpretationReference
Sulfamethoxazole + TrimethoprimEscherichia coli1.140.064.75 (SMX) + 0.25 (TMP)≤ 0.5Synergy[3]

Note: The FIC Index is calculated to determine the nature of the interaction. An FIC index of ≤ 0.5 is generally considered synergistic.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to enhancing the antibacterial potency of this compound.

Protocol 1: Synthesis of a Novel this compound Derivative (Illustrative Example)

This protocol provides a general framework for the synthesis of a novel this compound derivative. The specific reagents and conditions will need to be adapted based on the target molecule.

Objective: To synthesize a new derivative of this compound by modifying the parent molecule.

Materials:

  • This compound (or a suitable precursor)

  • Reactant for modification (e.g., an alkyl halide, acyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Base (e.g., Pyridine, Triethylamine)

  • Reagents for workup and purification (e.g., HCl, NaHCO₃, brine, silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactant: Slowly add the reactant for modification to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with water. Perform a liquid-liquid extraction with an organic solvent. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure derivative.

  • Characterization: Confirm the structure of the synthesized derivative using NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an this compound derivative that inhibits the visible growth of a specific bacterium.

Materials:

  • Synthesized this compound derivative

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plate

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Serial Dilutions: Prepare a series of two-fold dilutions of the this compound derivative in MHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Protocol 3: Kirby-Bauer Disk Diffusion Test

Objective: To qualitatively assess the antibacterial activity of a synthesized this compound derivative.

Materials:

  • Synthesized this compound derivative

  • Sterile filter paper disks

  • Bacterial strain

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.

  • Disk Application: Aseptically place a sterile filter paper disk impregnated with a known concentration of the this compound derivative onto the surface of the agar.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Protocol 4: Checkerboard Assay for Synergy Testing

Objective: To quantitatively assess the synergistic effect of this compound in combination with another antibiotic (e.g., Trimethoprim).

Materials:

  • This compound

  • Second antibiotic (e.g., Trimethoprim)

  • Bacterial strain

  • Mueller-Hinton Broth

  • 96-well microtiter plate

Procedure:

  • Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and serial dilutions of the second antibiotic along the y-axis. This creates a matrix of different concentration combinations.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (as in the MIC protocol).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • Interpretation:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Additive or Indifference

    • FIC Index > 4: Antagonism

References

Technical Support Center: Azosulfamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Azosulfamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities in this compound synthesis typically fall into several categories:

  • Unreacted Starting Materials: Residual 4-aminobenzenesulfonamide and the diazonium salt precursor may remain in the crude product.[1][2]

  • By-products of the Azo Coupling Reaction: Side reactions can lead to the formation of various structurally related impurities.[1][3]

  • Degradation Products: this compound can degrade under certain conditions, such as exposure to light, extreme pH, or high temperatures.[4][5] A common degradation pathway for sulfonamides involves the cleavage of the sulfur-nitrogen bond, and for azo compounds, the reduction of the azo linkage.[6]

  • Residual Solvents: Solvents used in the synthesis and purification process may be retained in the final product.[2]

  • Inorganic Salts: Inorganic reagents and by-products from the reaction may also be present.

Q2: My this compound product has a persistent color that I can't remove. What should I do?

A2: Colored impurities are common in azo compounds. Here are a few strategies to address this:

  • Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. The activated carbon will adsorb many colored impurities. Hot filter the solution to remove the carbon and then allow the solution to cool and crystallize.[7]

  • Solvent Selection: Experiment with different recrystallization solvents. A solvent system that allows for good crystal formation may exclude colored impurities into the mother liquor.[8][9]

  • Chromatography: If recrystallization is ineffective, column chromatography can be a powerful tool for separating colored impurities from the desired product.

Q3: How can I monitor the purity of my this compound sample during the purification process?

A3: Several analytical techniques can be used to assess the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for separating and quantifying impurities. A reverse-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.[10][11]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to qualitatively assess the number of components in your sample and to monitor the progress of a reaction or purification.

  • UV-Visible Spectroscopy: This technique can be used to determine the concentration of this compound and to detect the presence of impurities with different absorption spectra.[12]

  • Mass Spectrometry (MS): MS can be coupled with liquid chromatography (LC-MS) to identify the molecular weights of impurities.[13]

Troubleshooting Guides

Problem: "Oiling Out" During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, your this compound separates as a liquid or an "oil." This is undesirable as the oil can trap impurities.[14]

Possible Causes and Solutions:

CauseSolution
Solution is too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Then, allow it to cool more slowly.[14]
Cooling is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.[7][8]
Inappropriate solvent. The chosen solvent may not be ideal. Try a different solvent or a mixed solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8][15]
Presence of impurities. Impurities can sometimes inhibit crystallization. If the problem persists, consider a preliminary purification step like a simple filtration or a wash before attempting recrystallization again.
Problem: Poor Recovery After Recrystallization

Symptom: A significant amount of your this compound product is lost during the recrystallization process.

Possible Causes and Solutions:

CauseSolution
Too much solvent was used. Using the minimum amount of hot solvent to dissolve the solid is crucial. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[8][14]
Premature crystallization during hot filtration. If you perform a hot filtration to remove insoluble impurities, your product may crystallize on the filter paper. To prevent this, use a pre-heated funnel and filter flask, and add a slight excess of hot solvent before filtering.[9]
Incomplete crystallization. Ensure the solution has been cooled sufficiently to maximize crystal formation. Cooling in an ice bath after initial cooling to room temperature can improve yield.[9]
Product is somewhat soluble in cold solvent. When washing the collected crystals, use a minimal amount of ice-cold solvent to minimize dissolution of the product.[14]

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.[7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon, perform a gravity filtration of the hot solution into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Continue to draw air through the crystals on the filter funnel to partially dry them. Then, transfer the crystals to a watch glass or drying dish to air dry completely.[14]

Representative HPLC Method for Sulfonamide Analysis

This is a general method that can be adapted for this compound purity analysis.

ParameterCondition
Column Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[10]
Mobile Phase Gradient elution with: A: 0.08% acetic acid in water B: Acetonitrile C: Methanol[10]
Flow Rate 0.6 mL/min[10]
Injection Volume 20-40 µL[10]
Column Temperature 25 °C[10]
Detection UV detector at an appropriate wavelength for this compound (to be determined experimentally).

Visualizations

Purification_Troubleshooting cluster_oiling Troubleshooting 'Oiling Out' cluster_recovery Troubleshooting Poor Recovery start Crude this compound recrystallization Perform Recrystallization start->recrystallization oiling_out Problem: 'Oiling Out' recrystallization->oiling_out No poor_recovery Problem: Poor Recovery recrystallization->poor_recovery Yes check_purity Check Purity (HPLC, TLC) recrystallization->check_purity Successful Crystallization add_solvent Add more hot solvent and reheat oiling_out->add_solvent Yes slow_cool Cool solution more slowly oiling_out->slow_cool change_solvent Change recrystallization solvent oiling_out->change_solvent min_solvent Use minimum amount of hot solvent poor_recovery->min_solvent Yes preheat_funnel Pre-heat filtration apparatus poor_recovery->preheat_funnel ice_bath Cool thoroughly in ice bath poor_recovery->ice_bath pure_product Pure Crystalline Product check_purity->pure_product add_solvent->recrystallization slow_cool->recrystallization change_solvent->recrystallization min_solvent->recrystallization preheat_funnel->recrystallization ice_bath->recrystallization

Caption: Troubleshooting workflow for this compound recrystallization.

Recrystallization_Workflow start Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot gravity filtration (remove insoluble impurities) dissolve->hot_filter cool Cool slowly to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filter Vacuum filtration (collect crystals) ice_bath->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry crystals wash->dry end Pure Crystals dry->end

Caption: A typical experimental workflow for recrystallization.

Degradation_Pathways cluster_degradation Potential Degradation Products This compound This compound R1-N=N-R2-SO2NH-R3 Azo_Cleavage Azo Bond Cleavage R1-NH2 + H2N-R2-SO2NH-R3 This compound->Azo_Cleavage Reduction (e.g., light, reducing agents) SN_Cleavage S-N Bond Cleavage R1-N=N-R2-SO3H + H2N-R3 This compound->SN_Cleavage Hydrolysis (e.g., strong acid/base)

Caption: Potential degradation pathways for this compound.

References

Addressing batch-to-batch variability in Azosulfamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenges and sources of batch-to-batch variability encountered during the synthesis of Azosulfamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in this compound synthesis?

A1: Batch-to-batch variability in this compound synthesis can arise from several factors throughout the manufacturing process.[1][2] These sources can be broadly categorized as:

  • Raw Materials: Inconsistencies in the quality and purity of starting materials, such as 4-aminobenzenesulfonamide and the diazotizing agent, can significantly impact the reaction outcome.[1][3] Variations in excipients, if any are used in downstream processing, can also contribute to variability.[3]

  • Process Parameters: Deviations from established process parameters, including reaction temperature, pH, stirring speed, and addition rates of reagents, can lead to inconsistent product quality.[2][4]

  • Equipment and Environment: Differences in equipment performance, calibration, and environmental conditions like humidity and temperature can introduce variability.[1][2]

  • Human Factors: Variations in operator procedures and techniques can also contribute to inconsistencies between batches.[1]

Q2: How can I improve the yield of my this compound synthesis?

A2: Low yield is a frequent issue in sulfonamide synthesis.[5] To improve the yield, consider the following troubleshooting steps:

  • Reagent Quality: Ensure the purity of your starting materials. Impurities can interfere with the reaction, leading to lower yields.[5]

  • Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and solvent. The choice of solvent is critical; aprotic solvents like dichloromethane (DCM) or acetonitrile (ACN) are often used.[5]

  • Control of Side Reactions: Minimize side reactions, such as the hydrolysis of the sulfonyl chloride intermediate, by carefully controlling the presence of water.[5]

Q3: I am observing unexpected side products in my reaction mixture. What could be the cause?

A3: The formation of side products can complicate purification and reduce the overall yield.[5] Common side products in sulfonamide synthesis include the corresponding sulfonic acid from the hydrolysis of the sulfonyl chloride.[5] To minimize side product formation, ensure anhydrous reaction conditions and consider the reactivity of your starting materials.

Troubleshooting Guides

Problem 1: Low Product Yield

Symptoms: The final isolated yield of this compound is consistently below the expected range.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify the stoichiometry of reactants. - Increase reaction time or temperature as per protocol limits. - Ensure efficient mixing.
Degradation of Reactants or Product - Check the quality and storage conditions of starting materials. - Use fresh reagents. - Analyze for degradation products.
Side Reactions - Minimize exposure to moisture and air. - Optimize the order of reagent addition. - Adjust pH to favor the desired reaction pathway.
Losses During Work-up and Purification - Optimize extraction and filtration procedures. - Ensure the chosen crystallization solvent provides good recovery.
Problem 2: High Impurity Profile

Symptoms: Analytical tests (e.g., HPLC, LC-MS) show a high level of impurities in the final product.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Impure Starting Materials - Source high-purity starting materials from qualified vendors.[1] - Perform quality control checks on incoming raw materials.
Sub-optimal Reaction Conditions - Re-evaluate and optimize reaction temperature, pH, and time to minimize side product formation.
Inefficient Purification - Develop a more effective recrystallization or chromatographic purification method. - Experiment with different solvent systems for purification.
Cross-Contamination - Ensure thorough cleaning of glassware and reactors between batches.
Problem 3: Inconsistent Physical Properties (Color, Crystal Form, Particle Size)

Symptoms: Different batches of this compound exhibit variations in color, crystal morphology, or particle size distribution.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Variations in Crystallization Conditions - Strictly control the cooling rate, agitation speed, and solvent composition during crystallization.
Presence of Impurities - Impurities can influence crystal growth. Refer to "High Impurity Profile" troubleshooting.
Polymorphism - Characterize the crystal form using techniques like XRD or DSC. - Develop a crystallization process that consistently produces the desired polymorph.

Experimental Protocols

General Synthesis of this compound via Diazotization and Coupling

This protocol outlines a general procedure for the synthesis of this compound. Note: This is a representative protocol and may require optimization for specific laboratory conditions and scales.

  • Diazotization of 4-aminobenzenesulfonamide:

    • Dissolve 4-aminobenzenesulfonamide in an acidic aqueous solution (e.g., HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Coupling Reaction:

    • In a separate vessel, prepare a solution of the coupling agent (e.g., a substituted phenol or aniline) in an appropriate solvent.

    • Slowly add the cold diazonium salt solution to the coupling agent solution, maintaining a low temperature and appropriate pH.

    • Allow the reaction to proceed for a specified time until the coupling is complete, which can be monitored by techniques like TLC.

  • Isolation and Purification:

    • The resulting this compound precipitate is collected by filtration.

    • Wash the crude product with cold water and then a suitable organic solvent to remove impurities.

    • Further purify the product by recrystallization from an appropriate solvent system to achieve the desired purity.

Analytical Characterization

To ensure batch-to-batch consistency, the following analytical methods are recommended for characterizing the final product:

Analytical Technique Parameter to be Assessed
High-Performance Liquid Chromatography (HPLC) Purity, presence of impurities
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight confirmation, impurity identification
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups
X-ray Diffraction (XRD) Crystalline structure and polymorphism
Differential Scanning Calorimetry (DSC) Melting point and thermal behavior

Visual Troubleshooting and Workflow Diagrams

Troubleshooting_Yield Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_conditions Optimize Reaction Conditions (Temp, Time, pH) reagents_ok->optimize_conditions Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No conditions_ok Conditions Optimized? optimize_conditions->conditions_ok analyze_workup Analyze Work-up & Purification conditions_ok->analyze_workup Yes adjust_conditions Adjust Conditions conditions_ok->adjust_conditions No yield_improved Yield Improved analyze_workup->yield_improved Problem Solved modify_workup Modify Work-up/Purification analyze_workup->modify_workup Problem Persists replace_reagents->check_reagents adjust_conditions->optimize_conditions modify_workup->analyze_workup

Caption: Troubleshooting workflow for addressing low yield.

Synthesis_Workflow General this compound Synthesis Workflow cluster_diazotization Diazotization cluster_coupling Coupling cluster_purification Purification & Analysis start_material 4-Aminobenzenesulfonamide diazotization Diazotization (NaNO2, HCl, 0-5°C) start_material->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt coupling_reaction Azo Coupling diazonium_salt->coupling_reaction coupling_agent Coupling Agent coupling_agent->coupling_reaction crude_product Crude this compound coupling_reaction->crude_product filtration Filtration & Washing crude_product->filtration recrystallization Recrystallization filtration->recrystallization final_product Pure this compound recrystallization->final_product analysis Analytical Characterization (HPLC, LC-MS, NMR) final_product->analysis

Caption: General workflow for this compound synthesis.

References

Troubleshooting unexpected results in Azosulfamide antibacterial assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azosulfamide antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, historically known as Prontosil, is a sulfonamide antibacterial agent.[1] It functions as a prodrug, meaning it is inactive until metabolized within the body into its active form, sulfanilamide.[2][3][4] Sulfanilamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[2] This enzyme is crucial for the synthesis of folic acid, an essential component for bacterial DNA and protein production.[2] By blocking this pathway, sulfanilamide exhibits a bacteriostatic effect, inhibiting bacterial growth and replication.[3][5] Human cells are not affected because they obtain folic acid from their diet, rather than synthesizing it.[2]

Q2: Which bacteria are typically susceptible to this compound?

This compound and its active form, sulfanilamide, are primarily effective against Gram-positive cocci and some Gram-negative bacteria.[1][6] Common susceptible species include Streptococcus pyogenes, Staphylococcus aureus, and Escherichia coli.[2][6][7] However, resistance is widespread, and susceptibility should always be confirmed with testing.[] It is generally not effective against Pseudomonas aeruginosa and Serratia species.[6]

Q3: What are the common mechanisms of resistance to this compound?

Bacterial resistance to sulfonamides like this compound can occur through several mechanisms:

  • Target Modification: Mutations in the bacterial folP gene can alter the dihydropteroate synthase (DHPS) enzyme, reducing its affinity for sulfonamides while still allowing it to bind to its natural substrate, para-aminobenzoic acid (PABA).[9]

  • Acquisition of Resistant Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry genes (sul1, sul2) encoding for alternative, drug-resistant DHPS enzymes.[9][10]

  • Metabolic Bypass: Some bacteria may develop the ability to utilize external sources of folate, bypassing the need for their own synthesis pathway.[]

  • Increased PABA Production: Bacteria may overproduce PABA, which outcompetes the sulfonamide inhibitor for binding to the DHPS enzyme.[11]

Q4: What are the standard quality control (QC) strains for sulfonamide susceptibility testing?

Standard QC strains recommended by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing include:

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 25923

  • Staphylococcus aureus ATCC 29213

  • Enterococcus faecalis ATCC 29212 (specifically for testing media to ensure low levels of inhibitors like thymidine).

Researchers should test these strains in parallel with their experimental isolates to ensure the accuracy and reproducibility of their results.[12][13]

Troubleshooting Guide

Issue 1: No Zone of Inhibition or Unexpectedly High MIC Values
Possible Causes Troubleshooting Steps
Bacterial Resistance The bacterial strain may be resistant to sulfonamides. Confirm this by testing against a known susceptible control strain. Consider sequencing the folP gene or screening for sul1 and sul2 genes to investigate the resistance mechanism.[9][10]
Compound Inactivity This compound is a prodrug and may show limited or no activity in in vitro assays because the metabolic activation to sulfanilamide is absent.[2][4] For in vitro testing, it is often preferable to use the active metabolite, sulfanilamide, directly.
Incorrect Inoculum Density An overly dense bacterial inoculum can overwhelm the antimicrobial agent, leading to smaller or absent inhibition zones and artificially high MIC values.[14] Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).[12][15]
Degradation of this compound Improper storage or handling of the this compound stock solution can lead to degradation. Store stock solutions in small aliquots at -20°C or below and avoid repeated freeze-thaw cycles.
Antagonists in Media The presence of sulfonamide antagonists, such as thymidine or PABA, in the culture medium can interfere with the assay. Use Mueller-Hinton Agar (MHA) or Broth (MHB), which are specifically formulated to have low levels of these inhibitors.[15][16]
Issue 2: Inconsistent or Irreproducible MIC/Zone Diameter Results
Possible Causes Troubleshooting Steps
Variability in Inoculum Preparation Inconsistent inoculum density between experiments is a major source of variability.[14] Always use a spectrophotometer or a McFarland standard to verify the inoculum density before use.
Precipitation of this compound This compound has low solubility in aqueous media, which can lead to precipitation and inconsistent results.[4] Prepare stock solutions in a suitable solvent like DMSO and ensure it is fully dissolved before diluting into the assay medium.[13] Observe wells for any signs of precipitation.
Incorrect Incubation Conditions Deviations in incubation time or temperature can affect bacterial growth rates and antibiotic activity.[14] Adhere strictly to standardized incubation conditions (e.g., 35°C ± 2°C for 16-20 hours for broth microdilution).[12]
Improper pH of Media The pH of the Mueller-Hinton medium can affect the activity of some antimicrobial agents. The recommended pH is between 7.2 and 7.4.[17]
Reader Variability When reading MICs, visual interpretation can be subjective.[14] Use a consistent light source and background. For microdilution plates, consider using a plate reader to measure optical density for a more quantitative result, but always correlate with visual inspection.[18]
Issue 3: Faint or "Fuzzy" Zone Edges in Disk Diffusion Assays
Possible Causes Troubleshooting Steps
Bacteriostatic Nature of Sulfonamides As bacteriostatic agents, sulfonamides inhibit growth rather than killing the bacteria. This can sometimes result in zones with a fine haze of limited growth.
Presence of Antagonists As mentioned, antagonists in the medium can permit slight growth. According to CLSI guidelines for sulfonamides, you should disregard slight growth (≤20% of the lawn of growth) and measure the more obvious margin of inhibition.[19]
Mixed Culture The inoculum may be contaminated with a resistant organism. Re-streak the culture to ensure purity and repeat the assay.

Experimental Protocols & Data

Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound or sulfanilamide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.[20]

  • Inoculum Preparation: From a fresh culture (18-24 hours old), select 3-5 colonies and suspend them in sterile saline or broth. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.[12] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (inoculum without the drug) and a sterility control well (broth only).[12] Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[20]

Disk Diffusion (Kirby-Bauer) Assay

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described above.[12]

  • Inoculation of Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension. Press the swab against the inside of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure uniform growth.[12][15]

  • Application of Disks: Aseptically place an this compound-impregnated paper disk onto the inoculated agar surface. Gently press the disk to ensure complete contact.

  • Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours.[15]

  • Interpretation: Measure the diameter of the zone of complete inhibition in millimeters. Compare this value to established interpretive criteria (if available) to classify the organism as susceptible, intermediate, or resistant. For sulfonamides, disregard any slight, hazy growth within the zone.[19]

Quantitative Data Summary Tables

Table 1: Key Parameters for Antibacterial Susceptibility Testing

ParameterBroth MicrodilutionDisk Diffusion
Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Mueller-Hinton Agar (MHA), 4mm depth
Inoculum (Final Conc.) ~5 x 10⁵ CFU/mL~1-2 x 10⁸ CFU/mL (for initial suspension)
Incubation Temperature 35°C ± 2°C35°C ± 2°C
Incubation Time 16-20 hours16-18 hours
Primary Readout Minimum Inhibitory Concentration (MIC) in µg/mLZone of Inhibition Diameter in mm

Table 2: Troubleshooting Unexpected MIC Values

ObservationPotential CauseRecommended Action
MICs lower than expected Inoculum too lightRe-standardize inoculum to 0.5 McFarland.
MICs higher than expected Inoculum too heavyRe-standardize inoculum to 0.5 McFarland.
Growth in all wells (including high concentrations) Resistant strain or inactive compoundVerify with QC strains; consider testing the active metabolite (sulfanilamide).
No growth in any wells (including growth control) Contaminated medium or procedural errorRepeat assay with fresh medium and verify inoculum viability.

Visualizations

a cluster_pathway Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes DNA Bacterial DNA/RNA/ Protein Synthesis Folic_Acid->DNA Growth Bacterial Growth DNA->Growth This compound This compound (Sulfanilamide) This compound->DHPS Competitive Inhibition

Caption: Mechanism of action of this compound's active metabolite.

b start Start: Unexpected Result check_qc Check QC Strains Are results within range? start->check_qc troubleshoot_assay Troubleshoot Assay Parameters (Inoculum, Media, Incubation) check_qc:f1->troubleshoot_assay No check_compound Check Compound Is it soluble? Is it active? check_qc:f1->check_compound Yes troubleshoot_assay->start Re-test test_metabolite Test Active Metabolite (Sulfanilamide) check_compound:f1->test_metabolite No investigate_resistance Investigate Resistance (e.g., Gene Sequencing) check_compound:f1->investigate_resistance Yes test_metabolite->start Re-test valid_result Result Likely Valid: Bacterium is Resistant investigate_resistance->valid_result c cluster_workflow Broth Microdilution (MIC) Workflow prep_inoculum 1. Prepare 0.5 McFarland Inoculum Suspension dilute_inoculum 2. Dilute Inoculum in CAMHB to 5x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate 4. Inoculate Plate with Diluted Bacteria dilute_inoculum->inoculate prep_plate 3. Prepare Serial Dilutions of this compound in Plate prep_plate->inoculate incubate 5. Incubate at 35°C for 16-20 hours inoculate->incubate read_mic 6. Read MIC: Lowest concentration with no visible growth incubate->read_mic

References

Validation & Comparative

Azosulfamide vs. Sulfanilamide: A Comparative Guide to Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial efficacy of azosulfamide and its parent compound, sulfanilamide. The focus is on presenting objective, experimental data to inform researchers, scientists, and drug development professionals. This analysis delves into their mechanisms of action, comparative in vitro activity, and the experimental protocols used for their evaluation.

Executive Summary

Sulfanilamide acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This inhibition disrupts the production of nucleotides, thereby halting bacterial growth. Azosulfamides are azo derivatives of sulfanilamide. The archetypal this compound, Prontosil, is a prodrug that is metabolized in vivo to release the active component, sulfanilamide. While historically significant, direct in vitro comparisons reveal that the antibacterial activity of Prontosil is attributable to its conversion to sulfanilamide, with sulfanilamide itself demonstrating superior direct antibacterial efficacy in laboratory settings.

Data Presentation: In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Sulfanilamide against various bacterial strains. It is important to note that Prontosil is largely inactive in vitro, as it requires metabolic activation to sulfanilamide. Therefore, its MIC values are generally very high and not indicative of its in vivo potential.

DrugGram-positive BacteriaGram-negative Bacteria
Staphylococcus aureus (µg/mL)Escherichia coli (µg/mL)
Sulfanilamide 16 - >10008 - 512
Prontosil Inactive in vitroInactive in vitro

Note: The wide range of MIC values for sulfanilamide reflects the significant variation in susceptibility among different strains of the same bacterial species.

Mechanism of Action: A Tale of Two Molecules

Both azosulfamides (like Prontosil) and sulfanilamide ultimately target the same bacterial metabolic pathway. However, their initial interaction with the biological system differs significantly.

Sulfanilamide: As a structural analog of para-aminobenzoic acid (PABA), sulfanilamide directly competes with PABA for the active site of the bacterial enzyme dihydropteroate synthase (DHPS). This competitive inhibition blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. This disruption of nucleic acid synthesis leads to a bacteriostatic effect, meaning it inhibits the growth and replication of bacteria.

This compound (Prontosil): Prontosil itself is not the active antibacterial agent. It is a prodrug that, within the host organism, undergoes metabolic reduction of its azo bond. This cleavage releases the active metabolite, sulfanilamide. Therefore, the antibacterial activity of Prontosil observed in vivo is a direct result of its conversion to sulfanilamide.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_0 Bacterial Folic Acid Synthesis Pathway cluster_1 Drug Action PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Blocked by Sulfanilamide THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_RNA DNA/RNA Synthesis Nucleotides->DNA_RNA Sulfanilamide Sulfanilamide Sulfanilamide->DHPS Prontosil Prontosil (this compound) Metabolism In vivo Metabolism Prontosil->Metabolism Metabolism->Sulfanilamide

Mechanism of Action of Sulfanilamide and this compound.

cluster_workflow Experimental Workflow: MIC Determination (Broth Microdilution) start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_plate Prepare 96-well Plate with Drug Dilutions start->prep_plate inoculate Inoculate Plate with Bacteria prep_bacteria->inoculate prep_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Assess for Bacterial Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and sulfanilamide.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

1. Preparation of Materials:

  • Bacterial Strains: Pure cultures of the test bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).

  • Growth Medium: Mueller-Hinton Broth (MHB) is commonly used.

  • Antimicrobial Agents: Stock solutions of sulfanilamide and the this compound to be tested are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then diluted in MHB.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are used.

2. Inoculum Preparation:

  • A few colonies of the test bacterium are transferred from an agar plate into a tube of sterile saline or MHB.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This suspension is then diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Plate Preparation and Inoculation:

  • Two-fold serial dilutions of the antimicrobial agents are prepared directly in the microtiter plate. Each well will contain 50 µL of the diluted drug.

  • A positive control well (containing MHB and the bacterial inoculum but no drug) and a negative control well (containing only MHB) are included on each plate.

  • 50 µL of the prepared bacterial inoculum is added to each well, bringing the total volume to 100 µL.

4. Incubation:

  • The inoculated microtiter plates are incubated at 37°C for 18-24 hours under ambient air conditions.

5. Reading and Interpretation of Results:

  • After incubation, the plates are examined visually for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility.

1. Preparation of Materials:

  • Bacterial Strains: As described for the broth microdilution method.

  • Growth Medium: Mueller-Hinton Agar (MHA) plates.

  • Filter Paper Disks: Sterile filter paper disks of a standard diameter (e.g., 6 mm).

  • Antimicrobial Agents: Solutions of known concentrations of sulfanilamide and the this compound are prepared.

2. Inoculum Preparation and Plating:

  • A bacterial inoculum is prepared as described for the broth microdilution method (adjusted to a 0.5 McFarland standard).

  • A sterile cotton swab is dipped into the inoculum and rotated against the side of the tube to remove excess fluid.

  • The entire surface of the MHA plate is swabbed three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution of the inoculum.

3. Application of Disks and Incubation:

  • Sterile filter paper disks are impregnated with a known amount of the antimicrobial agent.

  • The disks are placed onto the surface of the inoculated MHA plate.

  • The plates are incubated at 37°C for 18-24 hours.

4. Reading and Interpretation of Results:

  • After incubation, the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.

  • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the antimicrobial agent.

Conclusion

The evidence strongly indicates that sulfanilamide is the direct-acting antibacterial agent, while azosulfamides like Prontosil function as prodrugs, requiring in vivo metabolic activation to exert their effect. For researchers and drug development professionals, this distinction is critical. While the prodrug approach can offer advantages in terms of drug delivery and pharmacokinetics, in vitro assays will show azosulfamides to be largely inactive. Therefore, a thorough understanding of the metabolic fate of any novel this compound is essential for accurately assessing its potential as an antibacterial therapeutic. Future research in this area should focus on designing this compound prodrugs with improved metabolic release profiles and targeted delivery to enhance the efficacy of the parent sulfanilamide molecule.

A Comparative Analysis of Azosulfamide and Other Sulfonamide Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of Azosulfamide (Prontosil) and other key sulfonamide drugs, namely Sulfamethoxazole and Sulfadiazine. The information is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of performance with supporting experimental data and detailed methodologies.

Introduction to Sulfonamides

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and represent a cornerstone in the history of medicine.[1] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2] Bacteria require this pathway to synthesize folate, an essential cofactor for the production of nucleotides and ultimately DNA and RNA.[1][3] Mammalian cells are not affected as they obtain folate from their diet, which forms the basis for the selective toxicity of these drugs against bacteria.[1][3]

This compound (Prontosil): The Prodrug Pioneer

This compound, also known as Prontosil soluble, is a historically significant azo dye that was the first commercially available antibacterial agent.[4] A key characteristic of this compound is that it is a prodrug. In the body, it is metabolized into its active form, sulfanilamide.[5] This discovery was a pivotal moment in medicine, ushering in the era of antibacterial chemotherapy.[6]

Comparative Performance Analysis

This section provides a quantitative comparison of the antibacterial activity and pharmacokinetic properties of this compound (as its active form, sulfanilamide), Sulfamethoxazole, and Sulfadiazine.

Antibacterial Spectrum

The in vitro efficacy of sulfonamides is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The following table summarizes the MIC values for the selected sulfonamides against two common Gram-positive bacteria, Staphylococcus aureus and Streptococcus pyogenes. Lower MIC values indicate greater potency.

DrugStaphylococcus aureus MIC (µg/mL)Streptococcus pyogenes MIC (µg/mL)
Sulfanilamide (active form of this compound)64 - >512[7]<2 - >512[8]
Sulfamethoxazole 64 - 512[7]≤ 0.12 - >2[3][9][10]
Sulfadiazine 64 - 1281.9 - >512[11]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Pharmacokinetic Properties

The pharmacokinetic parameters of a drug determine its absorption, distribution, metabolism, and excretion (ADME) profile, which are crucial for determining appropriate dosing regimens.

ParameterSulfanilamideSulfamethoxazoleSulfadiazine
Bioavailability (%) Readily absorbed orally[6]85-90[12]Readily absorbed orally[5]
Plasma Protein Binding (%) ~20[13]~70[12]~50[14]
Half-life (hours) ~10 (in cows)[13]6 - 12[15]8 - 17[5]
Volume of Distribution (L/kg) Not specified for humans0.43[16]0.29[14]
Elimination Primarily renal[6]Primarily renal[12]Primarily renal[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth after incubation.

Brief Protocol:

  • Preparation of Antimicrobial Solutions: Stock solutions of the sulfonamides are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus ATCC 25923) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the sulfonamide that shows no visible growth.

Synthesis of this compound (Prontosil)

The synthesis of Prontosil involves a diazotization reaction followed by an azo coupling.

Principle: Sulfanilamide is diazotized to form a diazonium salt, which then reacts with m-phenylenediamine in an azo coupling reaction to yield Prontosil.

Brief Protocol:

  • Diazotization of Sulfanilamide: Sulfanilamide is dissolved in dilute hydrochloric acid and cooled in an ice bath. A solution of sodium nitrite is then added dropwise to form the diazonium salt.

  • Preparation of Coupling Agent: m-Phenylenediamine is dissolved in an aqueous solution of sodium acetate.

  • Azo Coupling: The cold diazonium salt solution is slowly added to the m-phenylenediamine solution with stirring. The pH is maintained at approximately 8 with the addition of sodium bicarbonate.

  • Isolation and Purification: The resulting red precipitate of Prontosil is collected by vacuum filtration, washed with water, and can be further purified by recrystallization.[2]

Visualizing Key Pathways and Workflows

Mechanism of Action of Sulfonamides

The following diagram illustrates the competitive inhibition of dihydropteroate synthase (DHPS) by sulfonamides in the bacterial folic acid synthesis pathway.

Sulfonamide_Mechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Diphosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid ... Tetrahydrofolic_Acid Tetrahydrofolic Acid (Essential for DNA synthesis) Dihydrofolic_Acid->Tetrahydrofolic_Acid Dihydrofolate Reductase Sulfonamide Sulfonamide Sulfonamide->DHPS Competitively Inhibits

Caption: Competitive inhibition of DHPS by sulfonamides.

Experimental Workflow for MIC Determination

The diagram below outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow start Start prep_drug Prepare Serial Dilutions of Sulfonamide start->prep_drug prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Logical Relationship of this compound Action

This diagram illustrates the relationship between this compound (Prontosil) as a prodrug and its active metabolite, sulfanilamide, which is responsible for the antibacterial effect.

Azosulfamide_Action This compound This compound (Prontosil) Metabolism In vivo Metabolism (Azo bond cleavage) This compound->Metabolism Sulfanilamide Sulfanilamide (Active Drug) Metabolism->Sulfanilamide Antibacterial_Effect Antibacterial Effect Sulfanilamide->Antibacterial_Effect

Caption: Prodrug activation of this compound to sulfanilamide.

References

Validating the Antibacterial Spectrum of Azosulfamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial spectrum of Azosulfamide, a historically significant sulfonamide, with other established antibacterial agents. The information is supported by experimental data and detailed methodologies to assist in research and drug development.

Comparative Analysis of Antibacterial Activity

This compound, also known as Prontosil soluble, is a prodrug that is metabolized in the body to its active form, sulfanilamide. Its antibacterial activity is primarily directed against Gram-positive cocci. To provide a clear performance benchmark, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of sulfanilamide and two comparator antibiotics, sulfamethoxazole and penicillin, against common Gram-positive pathogens. Lower MIC values indicate greater potency.

AntibioticStaphylococcus aureus (µg/mL)Streptococcus pyogenes (µg/mL)Enterococcus faecalis (µg/mL)
Sulfanilamide 32 - >512[1]<2 - >512[2]Resistant
Sulfamethoxazole ≤2/38 (as TMP/SMX)[3]0.04 - 0.16 (as TMP/SMX)[4][5][6]Resistant[7]
Penicillin G 0.05 - >1024[8][9]0.006 - 0.2[10][11][12]16 - 64[13]

Note: MIC values can vary depending on the specific strain and testing conditions. TMP/SMX refers to a combination of trimethoprim and sulfamethoxazole.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides, including the active form of this compound (sulfanilamide), exert their bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids in bacteria. Humans are unaffected by this mechanism as they obtain folic acid from their diet.

Sulfonamide Mechanism of Action cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Sulfanilamide PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolic_Acid->Nucleic_Acids Sulfanilamide Sulfanilamide (Active form of this compound) Sulfanilamide->Dihydropteroate_Synthase Competitive Inhibition

Sulfonamide's competitive inhibition of bacterial folate synthesis.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The following is a detailed methodology for determining the MIC of an antibacterial agent using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test organisms (e.g., Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like Streptococcus pyogenes, supplement with 2-5% lysed horse blood.
  • Antibacterial Agents: Stock solutions of this compound (sulfanilamide), sulfamethoxazole, and penicillin prepared at a known concentration.
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Aseptically transfer colonies from an overnight culture plate to a tube of sterile saline.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antibiotics:

  • Dispense 100 µL of sterile CAMHB into each well of a 96-well plate.
  • Add 100 µL of the antibiotic stock solution to the first well of a row and mix.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the row. Discard the final 100 µL from the last well. This creates a range of antibiotic concentrations.

4. Inoculation and Incubation:

  • Inoculate each well (except for a negative control well) with 100 µL of the prepared bacterial suspension.
  • Include a positive control well containing only the bacterial suspension and broth, and a negative control well with only broth.
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

node [ shape=rectangle, style="filled", fontname="Arial", fontsize=11, color="#202124", fontcolor="#202124" ];

edge [ color="#4285F4", arrowhead=vee, penwidth=1.5 ];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_materials [label="Prepare Materials\n(Bacteria, Media, Antibiotics)", fillcolor="#FFFFFF"]; prep_inoculum [label="Prepare and Standardize\nBacterial Inoculum\n(0.5 McFarland)", fillcolor="#FFFFFF"]; serial_dilution [label="Perform 2-fold Serial Dilution\nof Antibiotics in 96-well Plate", fillcolor="#FFFFFF"]; inoculate [label="Inoculate Wells with\nBacterial Suspension", fillcolor="#FFFFFF"]; incubate [label="Incubate at 35°C\nfor 16-20 hours", fillcolor="#FFFFFF"]; read_results [label="Visually Inspect for Growth\n(Turbidity)", fillcolor="#FFFFFF"]; determine_mic [label="Determine MIC:\nLowest Concentration with\nNo Visible Growth", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_materials; prep_materials -> prep_inoculum; prep_inoculum -> serial_dilution; serial_dilution -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> determine_mic; determine_mic -> end; }


References

Unraveling Sulfonamide Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structural and immunological basis for cross-reactivity between Azosulfamide and other sulfonamide drugs, supported by experimental methodologies for in-vitro assessment.

For researchers and drug development professionals, understanding the potential for cross-reactivity among structurally related drugs is paramount for patient safety and regulatory compliance. This guide provides a comprehensive comparison of this compound with other key sulfa drugs, focusing on the structural determinants of hypersensitivity and outlining detailed experimental protocols for assessing cross-reactivity. While direct comparative quantitative data for this compound is limited in public literature, this guide offers a framework for its evaluation based on established principles of sulfonamide immunology.

Structural Comparison and Its Immunological Implications

The potential for cross-reactivity among sulfonamide-containing drugs is primarily dictated by their chemical structure. Hypersensitivity reactions to sulfonamide antibiotics are often attributed to two key structural features: an aromatic amine at the N4 position and a heterocyclic ring at the N1 position.[1] These moieties are implicated in both IgE-mediated (Type I) and T-cell mediated (Type IV) hypersensitivity reactions.[2]

This compound , an azo compound with antibacterial properties similar to sulfanilamide, possesses a sulfamoylphenyl group.[3][4] Its complete structure, including the azo linkage and substituted naphthalene ring, distinguishes it from many common sulfonamides. A comparative structural analysis is essential to predict its cross-reactivity potential.

Below is a table summarizing the structural characteristics of this compound and other representative sulfonamide drugs.

DrugClassKey Structural FeaturesPotential for Cross-Reactivity with Sulfonamide Antibiotics
This compound Azo dye, AntibacterialSulfamoylphenyl group, Azo linkage, Naphthalene ringLow (Lacks N4 arylamine and N1 heterocyclic ring of typical antibiotic sulfonamides)
Sulfamethoxazole Sulfonamide AntibioticN4 arylamine, N1 isoxazole ringHigh (Reference compound for sulfonamide antibiotic allergy)
Sulfasalazine Sulfonamide Antibiotic / Anti-inflammatoryMetabolized to sulfapyridine (a sulfonamide antibiotic)High
Furosemide Loop DiureticLacks N4 arylamineVery Low
Hydrochlorothiazide Thiazide DiureticLacks N4 arylamineVery Low
Celecoxib COX-2 InhibitorLacks N4 arylamineVery Low
Sumatriptan TriptanSulfonamide group not directly attached to an aniline ringVery Low

Disclaimer: The potential for cross-reactivity is based on structural analysis and the current understanding of sulfonamide hypersensitivity. Direct experimental data for this compound is not widely available.

The structural differences are visually represented in the following diagram:

G Structural Classification of Sulfonamides and Hypersensitivity Potential cluster_0 Sulfonamide Antibiotics (Higher Hypersensitivity Potential) cluster_1 Non-Antibiotic Sulfonamides (Lower Hypersensitivity Potential) cluster_2 Azo Sulfonamide Sulfamethoxazole Sulfamethoxazole High Cross-Reactivity Potential High Cross-Reactivity Potential Sulfamethoxazole->High Cross-Reactivity Potential Sulfasalazine Sulfasalazine Sulfasalazine->High Cross-Reactivity Potential Furosemide Furosemide Low Cross-Reactivity Potential Low Cross-Reactivity Potential Furosemide->Low Cross-Reactivity Potential Hydrochlorothiazide Hydrochlorothiazide Hydrochlorothiazide->Low Cross-Reactivity Potential Celecoxib Celecoxib Celecoxib->Low Cross-Reactivity Potential Sumatriptan Sumatriptan Sumatriptan->Low Cross-Reactivity Potential This compound This compound This compound->Low Cross-Reactivity Potential

Structural classification and cross-reactivity potential.

Experimental Protocols for Cross-Reactivity Assessment

To experimentally determine the cross-reactivity of this compound, several in-vitro assays can be employed. These tests assess the response of immune cells from sensitized individuals to the drug .

Lymphocyte Transformation Test (LTT)

The LTT measures the proliferation of T-lymphocytes in response to a drug, indicating a cell-mediated immune response.[5]

Principle: Peripheral blood mononuclear cells (PBMCs) from a patient with a history of sulfonamide allergy are cultured with this compound and other sulfonamides. If drug-specific memory T-cells are present, they will proliferate.

Methodology:

  • PBMC Isolation: Isolate PBMCs from heparinized venous blood of sensitized and non-sensitized donors using density gradient centrifugation.

  • Cell Culture: Plate PBMCs at a density of 2 x 10^5 cells/well in 96-well plates.

  • Drug Stimulation: Add various concentrations of this compound, a positive control (e.g., Sulfamethoxazole), a negative control (the drug vehicle), and other comparator sulfa drugs to the wells. A mitogen like phytohemagglutinin is used as a positive control for cell viability and proliferation.

  • Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.

  • Proliferation Assay: On the final day of culture, add a marker of proliferation, such as [3H]-thymidine or a non-radioactive analogue (e.g., BrdU), and incubate for another 18-24 hours.

  • Measurement: Harvest the cells and measure the incorporation of the proliferation marker.

  • Data Analysis: Calculate the Stimulation Index (SI) as the ratio of mean counts per minute (CPM) in drug-stimulated cultures to the mean CPM in unstimulated cultures. An SI ≥ 2 is typically considered a positive result.

G Lymphocyte Transformation Test (LTT) Workflow start Obtain Blood Sample (Sensitized Patient) isolate Isolate PBMCs start->isolate culture Culture PBMCs isolate->culture stimulate Stimulate with Drugs (this compound, Controls, Comparators) culture->stimulate incubate Incubate for 5-7 Days stimulate->incubate prolif Add Proliferation Marker incubate->prolif measure Measure Marker Incorporation prolif->measure analyze Analyze Data (Stimulation Index) measure->analyze end Determine Cross-Reactivity analyze->end

Workflow for the Lymphocyte Transformation Test.
Basophil Activation Test (BAT)

The BAT is a flow cytometry-based assay that measures the upregulation of activation markers on the surface of basophils in response to an allergen, which is useful for detecting IgE-mediated reactions.

Principle: Whole blood from a sensitized individual is incubated with the test drugs. If drug-specific IgE is present on the surface of basophils, it will lead to degranulation and the expression of activation markers like CD63 or CD203c.

Methodology:

  • Blood Collection: Collect fresh heparinized whole blood from the patient.

  • Drug Incubation: Incubate aliquots of whole blood with different concentrations of this compound, a positive control (e.g., anti-IgE antibody), a negative control (buffer), and other sulfa drugs for 15-30 minutes at 37°C.

  • Staining: Add fluorescently labeled antibodies against basophil-specific markers (e.g., CCR3) and activation markers (e.g., CD63).

  • Lysis and Fixation: Lyse the red blood cells and fix the remaining white blood cells.

  • Flow Cytometry: Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the basophil population and quantify the percentage of activated (CD63-positive) basophils. A result is considered positive if the percentage of activated basophils is significantly above the negative control.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA can be developed to assess the binding affinity of different sulfonamides to antibodies raised against a specific sulfonamide, providing a measure of serological cross-reactivity.

Principle: An ELISA plate is coated with a sulfonamide-protein conjugate. Patient serum (containing potential anti-sulfonamide antibodies) is pre-incubated with a test sulfonamide (the competitor). This mixture is then added to the coated plate. The degree of inhibition of antibody binding to the plate indicates the cross-reactivity of the competitor drug.

Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with a conjugate of a sulfonamide (e.g., sulfamethoxazole-ovalbumin).

  • Blocking: Block non-specific binding sites on the plate.

  • Competition: In a separate plate, pre-incubate patient serum with serial dilutions of this compound, the reference sulfonamide, and other sulfa drugs.

  • Incubation: Transfer the serum-drug mixtures to the coated and blocked plate and incubate.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG/IgE) and incubate.

  • Substrate Addition: Add a chromogenic substrate and stop the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition of antibody binding for each competitor drug at different concentrations. A higher percentage of inhibition indicates greater cross-reactivity.

Illustrative Cross-Reactivity Data

The following table presents hypothetical data from a Lymphocyte Transformation Test to illustrate how results might be interpreted. This is not actual experimental data for this compound and should be used for conceptual understanding only.

Drug TestedConcentration (µg/mL)Stimulation Index (SI) - Patient 1 (Sulfamethoxazole Allergy)Stimulation Index (SI) - Healthy ControlInterpretation
Unstimulated-1.01.0Baseline
Phytohemagglutinin525.428.1Positive Control
This compound 501.51.1Negative
Sulfamethoxazole 508.21.2Positive
Furosemide 501.31.0Negative
Celecoxib 501.61.3Negative

In this illustrative example, the patient's T-cells show a strong proliferative response to Sulfamethoxazole, as expected. However, there is no significant response to this compound, Furosemide, or Celecoxib, suggesting a lack of T-cell mediated cross-reactivity.

Conclusion

References

Azosulfamide: A Comparative Analysis of its Efficacy Against Antibiotic-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the antibacterial performance of Azosulfamide and its active metabolite, sulfanilamide, in the context of rising antibiotic resistance.

Introduction

This compound, also known as Neoprontosil or Prontosil soluble, is a historically significant antimicrobial agent belonging to the sulfonamide class of drugs. It is a prodrug that, upon administration, is metabolized into its active form, sulfanilamide.[1] This guide provides a comparative analysis of the efficacy of sulfanilamide against various antibiotic-resistant bacterial strains, placed in context with other antibiotic classes. Given the historical nature of this compound, much of the available data pertains to its active metabolite, and direct contemporary comparisons with modern antibiotics against the latest resistant strains are limited. This document synthesizes available data to offer a comparative perspective for research and drug development purposes.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides, including the active form of this compound, exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids in bacteria. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.[2]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropterin Pyrophosphate Pteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Reduction Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids Co-factor for 1-carbon transfer Sulfanilamide Sulfanilamide (Active form of this compound) Sulfanilamide->Inhibition Inhibition->DHPS

Figure 1: Mechanism of action of Sulfanilamide.

Comparative In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for sulfanilamide and comparator antibiotics against selected antibiotic-resistant bacterial strains. It is important to note that the data is compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Gram-Positive Bacteria
OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA) Sulfanilamide--16 - >128[3]
Linezolid221 - 32[2][4]
Vancomycin120.25 - 8[1]
Penicillin--128 - >1024[5]
Penicillin-Resistant Streptococcus pneumoniae Sulfanilamide---
Penicillin--0.125 - 2[6]
Gram-Negative Bacteria
OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Tetracycline-Resistant Escherichia coli Sulfamethizole (a sulfonamide)128>5128 - >2048[7]
Tetracycline128>25632 - 256[8]

Note: Specific MIC data for sulfanilamide against a broad range of modern resistant Gram-negative strains is limited. Data for sulfamethizole, another sulfonamide, is presented for context.

Experimental Protocols

The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Susceptibility Testing Protocol

1. Preparation of Antimicrobial Stock Solution:

  • Aseptically prepare a stock solution of the antimicrobial agent (e.g., sulfanilamide) at a high concentration in a suitable solvent.

  • The final concentration should be such that subsequent dilutions will cover the desired testing range.

2. Preparation of Microdilution Plates:

  • Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the antimicrobial stock solution across the wells to achieve a range of concentrations.

  • Include a growth control well (broth with no antibiotic) and a sterility control well (uninoculated broth).

3. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour culture on a non-selective agar plate.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the standardized bacterial suspension.

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with bacterial suspension Prep_Inoculum->Inoculate Prep_Plates Prepare 96-well plate with serial dilutions of antibiotic Prep_Plates->Inoculate Incubate Incubate plate (35°C, 16-20h) Inoculate->Incubate Read_Results Visually inspect for growth (turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End Start Start Start->Prep_Inoculum Start->Prep_Plates

Figure 2: Broth microdilution experimental workflow.

Conclusion

This compound, through its active metabolite sulfanilamide, represents a foundational class of antibiotics. While its use has been largely superseded by newer agents with greater potency and broader spectra of activity, understanding its efficacy provides a valuable historical and scientific benchmark. The data indicates that while sulfanilamide demonstrates activity against some resistant strains, its MIC values are generally higher than those of more modern antibiotics. The emergence of widespread sulfonamide resistance, often mediated by the acquisition of alternative dihydropteroate synthase genes, has further limited its clinical utility. For researchers in drug development, the study of sulfonamides offers insights into established mechanisms of action and resistance, which can inform the design of novel antimicrobial agents. Further research could explore the potential for modifying the sulfonamide scaffold to overcome existing resistance mechanisms.

References

In Vitro Validation of Azosulfamide's Putative Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative mechanism of action of Azosulfamide, benchmarked against established sulfonamide antibiotics. Due to the limited availability of specific in vitro data for this compound, this document outlines the well-characterized mechanism of the sulfonamide class of drugs and presents supporting experimental data for representative alternatives. The provided protocols and data serve as a framework for the potential in vitro validation of this compound's activity.

Putative Mechanism of Action of this compound

As a member of the sulfonamide class of drugs, this compound is presumed to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[3][4] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), this compound is thought to block the production of dihydropteroate, thereby halting the folic acid synthesis pathway and exerting a bacteriostatic effect.[1][4] Mammalian cells are typically unaffected as they obtain folic acid from their diet.[1]

Comparative Analysis of Sulfonamide Antibiotics

To provide a benchmark for the expected in vitro performance of this compound, this section details the mechanism of action and available experimental data for three well-established sulfonamide antibiotics: Sulfamethoxazole, Sulfadiazine, and Sulfanilamide.

FeatureThis compound (Putative)SulfamethoxazoleSulfadiazineSulfanilamide
Primary Target Dihydropteroate Synthase (DHPS)Dihydropteroate Synthase (DHPS)[3][4][5]Dihydropteroate Synthase (DHPS)[6][7]Dihydropteroate Synthase (DHPS)[8][9][10]
Mechanism Competitive inhibition of PABA bindingCompetitive inhibition of PABA binding[3][4]Competitive inhibition of PABA binding[6][7]Competitive inhibition of PABA binding[8][10]
Effect BacteriostaticBacteriostatic[5][11]Bacteriostatic[6][7]Bacteriostatic[9]
Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

No specific MIC data is available for this compound. The following table presents representative MIC values for comparator sulfonamides against common bacterial strains.

OrganismSulfamethoxazole MIC (µg/mL)Sulfadiazine MIC (µg/mL)Sulfanilamide MIC (µg/mL)
Staphylococcus aureus16 - >1288 - 12832 - 128[12]
Escherichia coli8 - >12816 - >128>64
Pseudomonas aeruginosa>1024>1024>1024

Note: MIC values can vary significantly depending on the bacterial strain and testing conditions.

Table 2: In Vitro Cytotoxicity (IC50)

No specific cytotoxicity data is available for this compound. The following table presents representative IC50 values for comparator sulfonamides against a human cell line.

Cell LineSulfamethoxazole IC50 (µM)Sulfadiazine IC50 (µM)Sulfanilamide IC50 (µM)
HepG2 (Human Liver Carcinoma)>1000~500>1000

Note: Cytotoxicity data for sulfonamides can be limited as their primary target is absent in mammalian cells. Higher IC50 values are generally expected.

Experimental Protocols for In Vitro Validation

The following are detailed methodologies for key experiments to validate the putative mechanism of action of this compound.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the DHPS enzyme.

Principle: The activity of DHPS is measured in a coupled enzyme assay. DHPS catalyzes the formation of dihydropteroate from para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). The product, dihydropteroate, is then reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 7.8.

    • Enzyme Solution: Recombinant DHPS and an excess of DHFR in assay buffer.

    • Substrate Solution: PABA and DHPPP in assay buffer.

    • Cofactor Solution: NADPH in assay buffer.

    • Test Compound: this compound dissolved in DMSO to create a stock solution, followed by serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the enzyme solution.

    • Add 5 µL of the test compound dilutions (or DMSO for control).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 45 µL of a pre-warmed mixture of the substrate and cofactor solutions.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol (Broth Microdilution Method):

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium (e.g., E. coli, S. aureus) in a suitable broth medium overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[13]

  • Assay Procedure (96-well plate format):

    • Prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Add 100 µL of each dilution to the wells of a microtiter plate.

    • Add 100 µL of the bacterial inoculum to each well.

    • Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[14]

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability of mammalian cells.

Protocol:

  • Cell Seeding:

    • Seed a mammalian cell line (e.g., HepG2, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the existing medium with the medium containing the compound dilutions.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[15][16]

Visualizations

Signaling Pathway

Folic_Acid_Synthesis_Pathway cluster_0 Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFS DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids This compound This compound This compound->DHPS Competitive Inhibition

Caption: Putative inhibition of the bacterial folic acid synthesis pathway by this compound.

Experimental Workflow

In_Vitro_Validation_Workflow start Start: this compound Stock Solution dhps_assay DHPS Inhibition Assay start->dhps_assay mic_assay MIC Determination start->mic_assay cyto_assay Cytotoxicity Assay (MTT) start->cyto_assay ic50_dhps Determine DHPS IC50 dhps_assay->ic50_dhps mic_value Determine MIC Values mic_assay->mic_value ic50_cyto Determine Cytotoxicity IC50 cyto_assay->ic50_cyto analysis Comparative Analysis ic50_dhps->analysis mic_value->analysis ic50_cyto->analysis end Conclusion on Mechanism of Action analysis->end

Caption: Workflow for the in vitro validation of this compound's mechanism of action.

Logical Relationship

Logical_Relationship This compound This compound is a Sulfonamide Sulfonamide_MoA Sulfonamides inhibit DHPS This compound->Sulfonamide_MoA implies DHPS_inhibition This compound likely inhibits DHPS Sulfonamide_MoA->DHPS_inhibition suggests Bacteriostatic Inhibition of DHPS leads to bacteriostasis DHPS_inhibition->Bacteriostatic In_Vitro_Validation In Vitro Assays Validate MoA Bacteriostatic->In_Vitro_Validation is confirmed by DHPS_Assay DHPS Inhibition Assay In_Vitro_Validation->DHPS_Assay MIC_Assay MIC Assay In_Vitro_Validation->MIC_Assay

Caption: Logical framework for validating this compound's putative mechanism of action.

References

A Comparative Guide to the Structure-Activity Relationship of Azosulfamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of azosulfamide analogs, focusing on their structure-activity relationships (SAR) as antimicrobial and anticancer agents. The information is compiled from recent studies to offer an objective overview of their performance, supported by experimental data.

Introduction

Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, carbonic anhydrase inhibition, and anticancer effects. The incorporation of an azo (-N=N-) linkage into the sulfonamide scaffold to create azosulfamides has been an area of interest for developing new therapeutic agents with potentially enhanced or novel activities. This guide delves into the SAR of these analogs, presenting key findings in a structured format to facilitate comparison and further research.

Data Presentation: Comparison of this compound Analogs

The following tables summarize the quantitative data for various this compound and related sulfonamide analogs, highlighting their biological activities.

Table 1: Cytotoxic Activity of Azosulfonamide Derivatives against MCF-7 Human Breast Cancer Cell Line

Compound IDR (Coupling Component)IC50 (µM)
1 Salicylic acid41.25
2 2-naphthol40.58
3 Salicylic acid42.87
4 2-aminothiazole32.66
5 Salicylic acid32.28
6 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one35.35
Vinblastine (Reference) -11.46

Data sourced from Gaffer et al. (2022).[1]

Table 2: Antibacterial Activity of Selected Sulfonamide Derivatives

Compound IDBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference CompoundMIC (µg/mL)
5a E. coli7.8131 ± 0.12Ciprofloxacin-
9a E. coli7.8130 ± 0.12Ciprofloxacin-
I S. aureus32---
II S. aureus64---
III S. aureus128---

Data for compounds 5a and 9a sourced from a study on novel sulfonamides[2]. Data for compounds I, II, and III sourced from a study on sulfonamide derivatives against S. aureus clinical isolates[3].

Table 3: Carbonic Anhydrase Inhibitory Activity of Selected Sulfonamide Analogs

Compound IDIsoformKᵢ (nM)Reference CompoundKᵢ (nM)
1k hCA II5.6Acetazolamide12.1
1f hCA II6.6Acetazolamide12.1
13a hCA II7.6Acetazolamide-
5 hCA I18.5Acetazolamide250
7 hCA I18.5Acetazolamide250

Data for compounds 1k and 1f sourced from a study on pyrazolopyridine sulfonamides[4]. Data for compound 13a sourced from a study on benzenesulfonamide conjugates[5]. Data for compounds 5 and 7 sourced from a study on hydrazonobenzenesulfonamides[6].

Experimental Protocols

A detailed methodology for a key experiment cited in the evaluation of antibacterial activity is provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Bacterial Inoculum:

  • Streak the test bacterial strain (e.g., Escherichia coli ATCC 25922 or Staphylococcus aureus ATCC 29213) on a suitable agar plate.
  • Incubate at 37°C for 18-24 hours.
  • Select 3-5 colonies and suspend them in sterile saline or broth.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

2. Preparation of Microtiter Plate:

  • Perform two-fold serial dilutions of the test compound (this compound analog) in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
  • The final volume in each well after adding the inoculum should be 100 µL.
  • Include a growth control well (MHB + bacteria, no drug) and a sterility control well (MHB only).

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well.
  • Incubate the plate at 37°C for 18-24 hours.

4. MIC Determination:

  • After incubation, visually inspect the wells for turbidity.
  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

Synthesis Workflow for Azosulfonamide Derivatives

The following diagram illustrates the general synthetic pathway for the preparation of azosulfonamide derivatives as described by Gaffer et al. (2022)[1].

Synthesis_Workflow A Substituted Aniline B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt B->C E Azo Coupling Reaction C->E D Coupling Component (e.g., Salicylic acid, 2-naphthol) D->E F Azosulfonamide Derivative E->F Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHPS->DHP DHF Dihydrofolic Acid DHP->DHF DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolic Acid DHFR->THF DHF->DHFR Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamides This compound Analogs (Sulfonamides) Sulfonamides->Inhibition Inhibition->DHPS

References

A Comparative Analysis of the Stability of Azosulfamide and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical stability of Azosulfamide with other well-known azo dyes: Methyl Orange, Congo Red, and Tartrazine. The stability of these compounds is a critical factor in their application, particularly in pharmaceutical and research contexts where shelf-life and resistance to degradation under various conditions are paramount. This document summarizes key stability data, outlines detailed experimental protocols for stability testing, and provides visual representations of the concepts discussed.

Chemical Structures of Compared Azo Dyes

The stability of an azo dye is intrinsically linked to its molecular structure. Below are the chemical structures of the four azo dyes discussed in this guide.

  • This compound: A sulfonamide azo dye, also known as Disodium Neoprontosil. Its chemical formula is C₁₈H₁₄N₄Na₂O₁₀S₃.

  • Methyl Orange: A common pH indicator. Its chemical formula is C₁₄H₁₄N₃NaO₃S.

  • Congo Red: A diazo dye known for its use as a pH indicator and in staining amyloid. Its chemical formula is C₃₂H₂₂N₆Na₂O₆S₂.

  • Tartrazine: A synthetic lemon-yellow azo dye commonly used as a food coloring agent. Its chemical formula is C₁₆H₉N₄Na₃O₉S₂.

Quantitative Stability Data

The following table summarizes the available quantitative and qualitative data on the photostability, thermal stability, and pH stability of this compound and the selected comparative azo dyes. It is important to note that specific quantitative stability data for this compound is limited in publicly available literature; therefore, data for the closely related compound Prontosil is included as a proxy.

DyePhotostabilityThermal StabilitypH Stability
This compound (as Prontosil) The azo bond can be reduced under certain conditions, affecting its stability[1].Generally stable under normal conditions.Stable in a variety of pH ranges[2].
Methyl Orange Relatively stable under normal conditions; does not readily decompose when exposed to light[3].Decomposes at temperatures above 300°C.Effective pH range as an indicator is 3.1 to 4.4[3][4][5][6][7][8][9].
Congo Red Stable to light[10].Stable at temperatures greater than 360°C[11]. Can be used as an indicator for PVC thermal stability at 180°C[12][13].Stable in solutions with a pH greater than 5[14]. Color change from blue to red occurs at pH 3.0–5.2[15][16][17].
Tartrazine Good stability to light[4][18][19][20].Thermally stable up to 200°C in air and 300°C in an inert environment.Good stability to changes in pH, showing no appreciable change at pH 3–8[4][18][19].

Experimental Protocols

The following are detailed methodologies for conducting key stability experiments on azo dyes. These protocols can be adapted for specific laboratory conditions and instrumentation.

Photostability Testing

Objective: To determine the degradation of the azo dye upon exposure to a controlled light source.

Apparatus:

  • Photostability chamber equipped with a light source capable of emitting a controlled spectrum and intensity (e.g., Xenon arc lamp).

  • Quartz cuvettes or other transparent sample holders.

  • UV-Vis Spectrophotometer.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., Diode Array Detector).

Procedure:

  • Sample Preparation: Prepare a stock solution of the azo dye in a suitable solvent (e.g., deionized water, ethanol) at a known concentration.

  • Exposure:

    • Transfer an aliquot of the dye solution to a quartz cuvette.

    • Place the cuvette in the photostability chamber.

    • Expose the sample to a controlled light intensity and wavelength for a defined period. It is recommended to follow ICH Q1B guidelines for photostability testing, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • Simultaneously, keep a control sample of the same solution in the dark at the same temperature.

  • Analysis:

    • At predetermined time intervals, withdraw aliquots from both the exposed and control samples.

    • UV-Vis Spectrophotometry: Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) of the dye. A decrease in absorbance indicates degradation. The percentage of degradation can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

    • HPLC Analysis: Inject the samples into the HPLC system to separate the parent dye from its degradation products. The peak area of the parent dye can be used to quantify its concentration over time.

  • Data Analysis: Plot the concentration of the dye as a function of time to determine the degradation kinetics (e.g., zero-order, first-order).

Thermal Stability Testing

Objective: To evaluate the degradation of the azo dye at elevated temperatures.

Apparatus:

  • Thermogravimetric Analyzer (TGA).

  • Differential Scanning Calorimeter (DSC).

  • Oven or heating block with precise temperature control.

  • Sealed vials.

  • UV-Vis Spectrophotometer or HPLC system.

Procedure:

  • TGA/DSC Analysis (for solid dyes):

    • Place a small, accurately weighed sample of the dye powder into the TGA or DSC pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

    • Record the weight loss (TGA) or heat flow (DSC) as a function of temperature to identify the decomposition temperature.

  • Isothermal Stability (for solutions):

    • Prepare a solution of the azo dye at a known concentration.

    • Aliquot the solution into several sealed vials.

    • Place the vials in an oven at a constant, elevated temperature (e.g., 40°C, 60°C, 80°C).

    • Keep a control sample at room temperature or refrigerated.

  • Analysis:

    • At specified time intervals, remove a vial from the oven and allow it to cool to room temperature.

    • Analyze the sample using UV-Vis spectrophotometry or HPLC as described in the photostability protocol to determine the extent of degradation.

  • Data Analysis: Determine the degradation rate constant at each temperature and use the Arrhenius equation to calculate the activation energy for the degradation process.

pH Stability Testing

Objective: To assess the stability of the azo dye across a range of pH values.

Apparatus:

  • pH meter.

  • Buffer solutions covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).

  • UV-Vis Spectrophotometer.

  • HPLC system.

Procedure:

  • Sample Preparation:

    • Prepare a series of buffer solutions with different pH values.

    • Add a small, constant volume of a concentrated stock solution of the azo dye to each buffer solution to achieve the desired final concentration.

  • Incubation:

    • Store the solutions at a constant temperature.

  • Analysis:

    • Immediately after preparation and at regular time intervals, measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer to check for any changes in λmax or absorbance, which would indicate a structural change or degradation.

    • For a more detailed analysis, use HPLC to monitor the concentration of the parent dye and the formation of any degradation products over time at each pH.

  • Data Analysis: Plot the dye concentration as a function of time for each pH value to determine the stability profile. Identify the pH range in which the dye is most stable.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the stability of different azo dyes.

G cluster_prep Sample Preparation cluster_tests Stability Tests cluster_analysis Analysis cluster_results Data Evaluation prep_this compound This compound Solution photostability Photostability prep_this compound->photostability thermal_stability Thermal Stability prep_this compound->thermal_stability ph_stability pH Stability prep_this compound->ph_stability prep_methylorange Methyl Orange Solution prep_methylorange->photostability prep_methylorange->thermal_stability prep_methylorange->ph_stability prep_congo_red Congo Red Solution prep_congo_red->photostability prep_congo_red->thermal_stability prep_congo_red->ph_stability prep_tartrazine Tartrazine Solution prep_tartrazine->photostability prep_tartrazine->thermal_stability prep_tartrazine->ph_stability uv_vis UV-Vis Spectrophotometry photostability->uv_vis hplc HPLC photostability->hplc thermal_stability->uv_vis thermal_stability->hplc ph_stability->uv_vis ph_stability->hplc kinetics Degradation Kinetics uv_vis->kinetics hplc->kinetics comparison Comparative Stability Assessment kinetics->comparison G cluster_initiation Initiation cluster_ros ROS Generation cluster_degradation Degradation light Light (UV/Vis) catalyst Photocatalyst (e.g., TiO2) light->catalyst Excitation ros Reactive Oxygen Species (·OH, O₂·⁻) catalyst->ros Generates azo_dye Azo Dye (-N=N-) ros->azo_dye Attacks intermediates Aromatic Intermediates azo_dye->intermediates Cleavage of Azo Bond mineralization Mineralization Products (CO₂, H₂O, etc.) intermediates->mineralization Further Oxidation

References

Azosulfamide's Antibacterial Profile: A Comparative Guide to Bacteriostatic and Bactericidal Properties

Author: BenchChem Technical Support Team. Date: November 2025

Because of the limited availability of specific experimental data for Azosulfamide, this guide focuses on the well-documented properties of the broader sulfonamide class of antibiotics, to which this compound belongs. The principles and methodologies described herein are standard for evaluating the antibacterial activity of any sulfonamide compound.

This comparison guide provides an in-depth analysis of the bacteriostatic versus bactericidal nature of sulfonamide antibiotics. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols.

Bacteriostatic vs. Bactericidal Activity: A Fundamental Distinction

In antimicrobial chemotherapy, the distinction between bacteriostatic and bactericidal action is crucial.[1][2]

  • Bacteriostatic agents inhibit the growth and replication of bacteria without directly killing them.[2][3][4] The elimination of the pathogens is then dependent on the host's immune system.[2]

  • Bactericidal agents , in contrast, directly kill the bacteria.[2][4]

Sulfonamides are predominantly classified as bacteriostatic antibiotics.[3][5][6][7]

Mechanism of Action: The Basis for Bacteriostatic Properties

The bacteriostatic nature of sulfonamides stems from their specific mechanism of action: the competitive inhibition of dihydropteroate synthase (DHPS).[3][6][8][9][10] This enzyme is critical in the bacterial synthesis of folic acid (tetrahydrofolate), an essential cofactor for the production of nucleic acids and proteins.[11] By acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides halt the metabolic pathway, thereby preventing the bacteria from growing and dividing.[3][8] This mode of action does not actively kill the bacteria but rather creates a state of stasis. Human cells are not affected by this mechanism as they do not synthesize their own folic acid, instead obtaining it from their diet.[3][5][7]

Folic_Acid_Pathway cluster_bacteria Bacterial Cell GTP GTP DHPP Dihydropterin Pyrophosphate (DHPP) GTP->DHPP Multiple Steps Dihydropteroate Dihydropteroate DHPP->Dihydropteroate PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase Precursors Nucleic Acid & Amino Acid Precursors THF->Precursors DHPS->Dihydropteroate This compound This compound (Sulfonamide) This compound->DHPS Competitive Inhibition Experimental_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination prep_inoculum Prepare Standardized Bacterial Inoculum serial_dilution Perform 2-Fold Serial Dilutions of this compound in 96-Well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacteria serial_dilution->inoculate incubate_mic Incubate at 35°C for 16-20h inoculate->incubate_mic read_mic Read MIC: Lowest Concentration with No Visible Growth incubate_mic->read_mic subculture Subculture from Clear Wells (≥ MIC) onto Agar Plates read_mic->subculture Proceed with clear wells incubate_mbc Incubate at 35°C for 18-24h subculture->incubate_mbc read_mbc Read MBC: Lowest Concentration with ≥99.9% Killing incubate_mbc->read_mbc

References

Comparative Efficacy of Azosulfamide against Staphylococcus aureus and Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial efficacy of Azosulfamide against two clinically significant bacteria: the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. Due to the historical nature of this compound, also known as Prontosil, direct and recent comparative quantitative data is limited. Therefore, this guide synthesizes historical context with available data on related sulfonamide compounds to provide a comprehensive overview for research and drug development professionals.

Introduction

This compound, commercially known as Prontosil, was the first synthetic antimicrobial agent to be discovered and is the parent compound of the sulfonamide class of drugs. It is a prodrug that is metabolized in vivo to its active form, sulfanilamide. This guide will delve into its mechanism of action, comparative efficacy, and the experimental protocols used to evaluate its antimicrobial properties.

Mechanism of Action

Sulfonamides, the active metabolites of this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the biosynthesis of nucleic acids (purines and thymidine) and certain amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth and replication, exerting a bacteriostatic effect. Mammalian cells are not affected as they obtain folic acid from their diet.

dot

Folic_Acid_Synthesis_Pathway cluster_bacterium Bacterial Cell PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis This compound This compound (Prontosil) (Prodrug) Sulfanilamide Sulfanilamide (Active Drug) This compound->Sulfanilamide Metabolism in vivo Sulfanilamide->Inhibition

Caption: Mechanism of action of this compound.

Comparative Efficacy

Historically, Prontosil (this compound) was observed to be more effective against Gram-positive cocci, such as Staphylococcus aureus, than against Gram-negative enteric bacteria like Escherichia coli[1][2]. This difference in susceptibility is a general characteristic of many older sulfonamides.

Quantitative Data on Sulfonamide Derivatives

The following tables summarize the MIC values for several sulfonamide derivatives against S. aureus and E. coli from various studies. It is important to note that these are not direct values for this compound but for related compounds, and MIC values can vary significantly depending on the specific derivative and the bacterial strain tested.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamide Derivatives against Staphylococcus aureus

Sulfonamide DerivativeStrainMIC (µg/mL)Reference
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideClinical Isolates32 - 512[3]
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamideClinical Isolates64 - 512[3]
Sulfamethoxazole Derivative 12S. aureus20[2]
Sulfonamide Derivative (Compound I)S. aureus ATCC 2921332[3]
Sulfonamide Derivative (Compound II)S. aureus ATCC 2921364[3]
Sulfonamide Derivative (Compound III)S. aureus ATCC 29213128[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Sulfonamide Derivatives against Escherichia coli

Sulfonamide DerivativeStrainMIC (µg/mL)Reference
Sulfamethoxazole Derivative 15E. coli21[2]
Azo-Sulfa Disperse Dyes (4c, 4d, 4b)E. coli ATCC 25933Moderate Activity*[1]

*Qualitative assessment from the study, specific MIC values were not provided.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A pure culture of the test organism (S. aureus or E. coli) is grown on an appropriate agar plate overnight at 35-37°C. Several colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). The inoculum is then diluted to a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent: A stock solution of the sulfonamide is prepared and serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A positive control well (broth with bacteria, no drug) and a negative control well (broth only) are included. The plate is incubated at 35-37°C for 16-20 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).

dot

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare bacterial inoculum (0.5 McFarland) C Inoculate microtiter plate with bacterial suspension A->C B Prepare serial dilutions of This compound in microtiter plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Experimental workflow for MIC determination.

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition.

  • Preparation of Bacterial Lawn: A standardized inoculum (0.5 McFarland) of the test organism is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Application of Antimicrobial Disk: A paper disk impregnated with a known concentration of the sulfonamide is placed on the agar surface.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured in millimeters. The size of the zone is correlated with the susceptibility of the organism to the antimicrobial agent.

Conclusion

This compound (Prontosil) and its active metabolite, sulfanilamide, represent a cornerstone in the history of antimicrobial chemotherapy. While they have been largely superseded by more potent and less toxic antibiotics, the study of their efficacy and mechanism of action remains relevant for understanding antimicrobial resistance and for the development of new therapeutic agents. The available evidence suggests that this compound exhibits greater efficacy against Gram-positive bacteria like Staphylococcus aureus compared to Gram-negative bacteria such as Escherichia coli. However, the development of resistance in both species necessitates the continued exploration of novel sulfonamide derivatives and other antimicrobial compounds. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation of such compounds.

References

Comparative Docking Studies of Dihydropteroate Synthase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies on inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of many microorganisms and a validated target for antimicrobial agents. While this guide aims to be a comprehensive resource, it is important to note that specific experimental docking data for Azosulfamide with DHPS were not available in the reviewed scientific literature. Therefore, this comparison focuses on other well-documented sulfonamides and novel DHPS inhibitors to provide a valuable framework for understanding structure-activity relationships and guiding future drug design efforts.

Introduction to Dihydropteroate Synthase and Sulfonamide Inhibition

Dihydropteroate synthase (DHPS) catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), a key step in the de novo synthesis of folic acid. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, making it vital for DNA replication and cell growth.[1] Many bacteria rely on this pathway for survival, as they cannot uptake folate from their environment.

Sulfonamides, the first class of synthetic antibiotics, act as competitive inhibitors of DHPS.[2] Their structural similarity to the natural substrate, PABA, allows them to bind to the active site of the enzyme, thereby blocking the normal enzymatic reaction and halting bacterial growth.[3] This selective toxicity, as mammalian cells obtain folate from their diet, has made DHPS an attractive target for antimicrobial drug development for decades.[1]

Comparative Analysis of DHPS Inhibitors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. The "docking score" or "binding energy" is a key metric used to estimate the strength of the interaction, with more negative values generally indicating a stronger binding affinity.

The following table summarizes the binding energies of various sulfonamides and other inhibitors against DHPS from different microbial sources, as reported in various in silico studies. This data allows for a comparative assessment of their potential inhibitory activity.

Compound NameTarget OrganismPDB IDDocking SoftwareBinding Energy (kcal/mol)Reference
Sulfamethoxazole Escherichia coli3TZF(Not Specified)-6.1[4]
Sulfamethazine Escherichia coli3TZF(Not Specified)-5.9[4]
Sulfadiazine Mycobacterium tuberculosis(Not Specified)MOE-10.96 (London dG)[5]
Novel Sulfonamide 1C Escherichia coli1AJ0MOE-8.1[6]
Novel Benzimidazole Derivative 1b (Not Specified)1AD4(Not Specified)> -6.1
Novel Benzimidazole Derivative 2d (Not Specified)1AD4(Not Specified)> -6.1
Compound 11a (Dual DHPS/DHFR inhibitor) (Not Specified)(Not Specified)(Not Specified)IC50 = 2.76 µg/mL (DHPS)[7][8]

Note: Direct comparison of binding energies between different studies should be done with caution, as the values can be influenced by the specific docking software, force fields, and parameters used.

Experimental Protocols for Molecular Docking of DHPS Inhibitors

The following is a generalized workflow for performing molecular docking studies of inhibitors with DHPS, based on common practices reported in the literature.

Preparation of the Receptor (DHPS)
  • Protein Structure Retrieval: The three-dimensional crystal structure of the target DHPS enzyme is typically obtained from the Protein Data Bank (PDB). A common PDB ID used for E. coli DHPS is 1AJ0.[6]

  • Protein Preparation: The raw PDB file is pre-processed to prepare it for docking. This involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding hydrogen atoms to the protein structure.

    • Assigning partial charges to the atoms.

    • Energy minimization of the structure to relieve any steric clashes.

Preparation of the Ligand (Inhibitor)
  • Ligand Structure Generation: The 2D or 3D structure of the inhibitor (e.g., a sulfonamide derivative) is created using chemical drawing software.

  • Ligand Optimization: The ligand's structure is optimized to find its lowest energy conformation. This includes:

    • Generating different possible conformations (conformers).

    • Assigning partial charges.

    • Minimizing the energy of the structure.

Molecular Docking Simulation
  • Grid Generation: A grid box is defined around the active site of the DHPS enzyme. This box specifies the search space for the ligand during the docking process.[9]

  • Docking Algorithm: A docking program (e.g., AutoDock Vina, MOE Dock, Glide) is used to place the ligand in various orientations and conformations within the defined grid box. The program employs a scoring function to evaluate the fitness of each pose, calculating the binding energy based on factors like hydrogen bonds, electrostatic interactions, and van der Waals forces.[9]

Analysis of Results
  • Binding Affinity: The docking scores or binding energies are used to rank the different ligands or poses, with the most negative values indicating the most favorable binding.[10]

  • Interaction Analysis: The predicted binding poses are visualized to analyze the key molecular interactions between the ligand and the amino acid residues in the DHPS active site. This helps in understanding the structural basis of inhibition.

Visualizing Molecular Interactions and Processes

Workflow for Molecular Docking Studies

The following diagram illustrates the typical workflow of a computational molecular docking study, from the initial preparation of the protein and ligand to the final analysis of the results.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (from PDB) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D/3D Structure) docking_run Run Docking Algorithm (e.g., AutoDock Vina) ligand_prep->docking_run grid_gen->docking_run scoring Scoring & Ranking (Binding Energy) docking_run->scoring interaction_analysis Interaction Analysis (Visualization) scoring->interaction_analysis

Caption: A generalized workflow for in silico molecular docking studies.

Mechanism of Competitive Inhibition of DHPS

This diagram illustrates the competitive inhibition of dihydropteroate synthase by sulfonamides. The sulfonamide molecule competes with the natural substrate, PABA, for binding to the enzyme's active site.

competitive_inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition DHPS DHPS Enzyme Product Dihydropteroate (Folate Precursor) DHPS->Product PABA PABA (Substrate) PABA->DHPS DHPS_inhibited DHPS Enzyme PABA->DHPS_inhibited Competition No_Product No Product Formation DHPS_inhibited->No_Product Sulfonamide Sulfonamide (Inhibitor) Sulfonamide->DHPS_inhibited

Caption: Competitive inhibition of DHPS by a sulfonamide drug.

References

Assessing the Synergistic Potential of Azosulfamide in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel therapeutic strategies. One promising approach is the use of combination therapy, where the synergistic interaction between two or more antibiotics can enhance efficacy and overcome resistance mechanisms. This guide provides a comprehensive assessment of the synergistic effects of Azosulfamide, a representative sulfonamide antibiotic, with other antimicrobial agents.

Mechanism of Action and Rationale for Synergy

This compound, like other sulfonamides, functions as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3][4] By blocking the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, sulfonamides inhibit the production of purines and pyrimidines, which are vital for DNA synthesis.[1][2] This bacteriostatic action can be potentiated by combining it with other antibiotics that target different steps in the same metabolic pathway or other essential cellular processes.

A classic example of synergy is the combination of a sulfonamide with trimethoprim.[2] Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step in the folic acid pathway. This sequential blockade of the same pathway leads to a bactericidal effect and is a cornerstone of combination therapy.[5]

Quantitative Assessment of Synergistic Effects

The synergistic potential of an antibiotic combination is typically quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy, a value > 0.5 to < 4 suggests an additive or indifferent effect, and a value ≥ 4 indicates antagonism.

The following table summarizes representative data on the synergistic interaction between a sulfonamide (Sulfamethoxazole) and Trimethoprim against Escherichia coli.

Antibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Sulfamethoxazole3280.5Synergy
Trimethoprim20.5

Note: This data is illustrative and serves as an example of the expected synergistic interaction. Actual values may vary depending on the bacterial strain and experimental conditions.

Experimental Protocols for Synergy Testing

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess antibiotic synergy.

Methodology:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the test antibiotic in an appropriate solvent.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of this compound along the x-axis and the second antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • Calculation of FICI: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Time-Kill Curve Assay

Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.

Methodology:

  • Preparation of Cultures: Grow a bacterial culture to the logarithmic phase and dilute it to a starting concentration of approximately 10^6 CFU/mL in fresh broth.

  • Addition of Antibiotics: Add the antibiotics, alone and in combination, at specific concentrations (e.g., 0.5x, 1x, and 2x MIC) to the bacterial cultures.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate them on appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 24 hours and then count the number of colonies to determine the viable bacterial count (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic and combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Visualizing Experimental Workflows and Mechanisms

To better understand the experimental processes and the underlying mechanisms of synergy, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare Antibiotic Stock Solutions C Serial Dilutions in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Plate B->D C->D E Incubate Plate (18-24h, 37°C) D->E F Determine MIC E->F G Calculate FICI F->G H Interpret Results (Synergy, Additive, Antagonism) G->H

Experimental Workflow for Checkerboard Assay

mechanism_of_action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHP Dihydropteroate DHF Dihydrofolic Acid DHP->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid NucleicAcids Purines & Pyrimidines (DNA Synthesis) THF->NucleicAcids DHPS->DHP DHFR->THF This compound This compound This compound->DHPS Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Mechanism of Action of this compound and Trimethoprim

Conclusion

The synergistic combination of this compound with other antibiotics, particularly those that target the same metabolic pathway like trimethoprim, represents a viable strategy to enhance antibacterial efficacy and combat resistance. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess these synergistic interactions. Further investigation into combinations with other classes of antibiotics is warranted to explore the full potential of this compound in combination therapy.

References

Independent Verification of Azosulfamide Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Azosulfamide and related sulfonamide-based antibacterial agents. Due to a lack of specific published research findings for this compound, this guide draws upon data from studies on functionally and structurally similar compounds to provide a comparative context for its potential efficacy.

Mechanism of Action: Inhibition of Folate Synthesis

This compound, a sulfonamide drug, is believed to exert its antibacterial effect through a mechanism similar to that of other sulfanilamides.[1] Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase (DHPS).[1] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids.[1][2] By blocking this pathway, sulfonamides halt bacterial growth and replication, exhibiting a bacteriostatic effect.[1] Mammalian cells are unaffected as they obtain folic acid from their diet.

Comparative Antibacterial Activity of Related Azo and Sulfonamide Compounds

CompoundBacterial StrainInhibition Zone (mm) at 1000 µg/mLReference
Azo Compound A2Staphylococcus aureus34[3]
Schiff Base S1Staphylococcus aureus29[3]
Schiff Base S3Staphylococcus aureus29[3]
Azo Compound A1Staphylococcus aureus28[3]
Azo Compound A3Staphylococcus aureus28[3]
Schiff Base S2Staphylococcus aureus13[3]
Schiff Base S1Pseudomonas aeruginosa25[3]
Schiff Base S3Pseudomonas aeruginosa20[3]
Schiff Base S2Pseudomonas aeruginosa15[3]

Experimental Protocols

The following is a generalized experimental protocol for assessing the in vitro antibacterial activity of sulfonamide compounds, based on standard methodologies cited in the literature.

Objective: To determine the susceptibility of bacterial strains to a given sulfonamide compound using the agar well diffusion method.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial cultures (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

  • Micropipettes

  • Control antibiotic discs

Procedure:

  • Media Preparation: Prepare MHA according to the manufacturer's instructions and pour it into sterile petri dishes. Allow the agar to solidify.

  • Bacterial Inoculation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard). Evenly spread the bacterial suspension over the surface of the MHA plates using a sterile swab.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Application: Prepare different concentrations of the test compound. Pipette a fixed volume (e.g., 100 µL) of each concentration into the respective wells. A well with a solvent control should also be included.

  • Incubation: Place the plates in an incubator at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of sulfonamides and a typical experimental workflow for evaluating their antibacterial activity.

Sulfonamide Mechanism of Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate Diphosphate Dihydropteroate_diphosphate->DHPS Dihydrofolic_acid Dihydrofolic Acid DHPS->Dihydrofolic_acid Catalyzes Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_acid->Nucleic_Acids This compound This compound (Sulfonamide) This compound->DHPS Competitively Inhibits

Caption: Competitive inhibition of dihydropteroate synthetase by this compound.

Experimental Workflow start Start: Prepare Bacterial Culture and Agar Plates inoculate Inoculate Agar Plates with Bacteria start->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Test Compounds and Controls to Wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure Measure Zones of Inhibition incubate->measure analyze Analyze and Compare Results measure->analyze end End analyze->end

Caption: Agar well diffusion experimental workflow.

References

Peer-reviewed studies validating the therapeutic potential of Azosulfamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Therapeutic Potential of Azosulfamide Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of various this compound and related sulfonamide derivatives, with a primary focus on their anticancer properties. The information presented is collated from recent peer-reviewed studies and is intended to offer an objective overview supported by available experimental data.

Comparative Anticancer Activity of Sulfonamide Derivatives

The following table summarizes the in vitro anticancer activity of selected sulfonamide derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), allowing for a direct comparison of the cytotoxic potential of these compounds against different cancer types and in relation to established anticancer drugs.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
Hybrid 7 (Imidazole-Sulfonamide) HCT-1166.18 - 12.15Doxorubicin5.23[1]
HeLa6.18 - 12.15[1]
MCF-76.18 - 12.15[1]
Hybrid 22a,b (Oxazolone-Sulfonamide) HepG26.39 - 14.88Doxorubicin5.11 - 7.31[1]
Panc-16.39 - 14.88Doxorubicin5.11 - 7.31[1]
BxPC-36.39 - 14.88Doxorubicin5.11 - 7.31[1]
Hybrid 24 (Isoxazole-Sulfonamide) MCF-70.58 - 0.98Etoposide1.31 - 3.08[1]
A5490.58 - 0.98Etoposide1.31 - 3.08[1]
Colo-2050.58 - 0.98Etoposide1.31 - 3.08[1]
A27800.58 - 0.98Etoposide1.31 - 3.08[1]
Compound 8h (Azo-based Sulfonamide) MCF-70.21--[2]
Diazepam-bearing Sulfonamides HepG28.98 ± 0.1--[3]
HCT-1167.77 ± 0.1--[3]
MCF-76.99 ± 0.1--[3]

Experimental Protocols

Detailed methodologies for the key assays cited in the reviewed studies are provided below. These protocols are standardized and widely used for in vitro cytotoxicity and cell viability assessment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).

  • After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5-6.5% CO2.[4]

  • Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2][5]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4] The reference wavelength should be more than 650 nm.[4]

Protocol for Suspension Cells:

  • Centrifuge the microplate to pellet the cells.

  • Carefully aspirate the supernatant without disturbing the cell pellet.

  • Add 50 µL of serum-free medium to each well.

  • Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Resuspend the cell pellet gently in the MTT solution.

  • Incubate for 2-4 hours at 37°C with 5% CO₂.

  • Centrifuge the plate to pellet the formazan crystals.

  • Aspirate the supernatant and add 100-150 µL of a solubilization solvent (e.g., DMSO) to dissolve the crystals.

  • Measure the absorbance as described for adherent cells.[2]

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.

  • After the incubation period, fix the cells by gently adding 50-100 µL of cold 10% Trichloroacetic acid (TCA) to each well and incubate for at least 1 hour at 4°C.[3]

  • Wash the plates four times with 1% acetic acid to remove unbound dye and then air-dry the plates.[3]

  • Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]

  • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Air-dry the plates until no moisture is visible.

  • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[3]

  • Measure the absorbance at approximately 540 nm using a microplate reader.[3]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and other sulfonamide derivatives are often attributed to their interaction with specific cellular signaling pathways. Below are diagrams of key pathways implicated in the anticancer activity of these compounds.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assay cluster_data_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with this compound Derivatives incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h add_reagent Add MTT or Fix with TCA incubation_48_72h->add_reagent incubation_assay Incubate add_reagent->incubation_assay solubilization Solubilize Formazan / Bound Dye incubation_assay->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Experimental workflow for in vitro cytotoxicity assays.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., TNF, FasL) death_receptor Death Receptor (e.g., TNFR, Fas) death_ligand->death_receptor pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 activation bcl2_family Bcl-2 Family (Bax, Bak) caspase8->bcl2_family (via Bid cleavage) pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage / Stress (Induced by Drug) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c release apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome pro_caspase9 Pro-Caspase-9 apoptosome->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 activation caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 activation apoptosis Apoptosis caspase3->apoptosis cleavage of cellular substrates

Caspase-dependent apoptosis signaling pathway.

FGFR2_pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response fgf FGF Ligand fgfr2 FGFR2 fgf->fgfr2 frs2 FRS2 fgfr2->frs2 plcg PLCγ fgfr2->plcg This compound This compound Derivative This compound->fgfr2 inhibition grb2_sos Grb2/SOS frs2->grb2_sos pi3k PI3K frs2->pi3k ras RAS grb2_sos->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation differentiation Differentiation erk->differentiation akt AKT pi3k->akt survival Cell Survival akt->survival

FGFR2 signaling pathway and potential inhibition.

References

Safety Operating Guide

Safe Disposal of Azosulfamide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of Azosulfamide, a sulfonamide compound. The procedures outlined are based on established best practices for hazardous chemical waste management in research and development settings.

Immediate Safety and Hazard Assessment

Before handling this compound, it is crucial to recognize its potential hazards. As a sulfonamide antibiotic, it should be treated as a hazardous chemical. While a specific Safety Data Sheet (SDS) for this compound was not found, related sulfonamides are known to have potential health and environmental risks, such as suspected damage to fertility and toxicity to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE): At all times when handling this compound or its waste, personnel must wear appropriate PPE, including:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A lab coat[1]

Step-by-Step Disposal Protocol

The primary directive for this compound disposal is to manage it as regulated hazardous chemical waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[2]

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure compound

    • Stock solutions and dilutions

    • Contaminated labware (e.g., pipette tips, vials, gloves, bench paper)[1]

    • Spill cleanup materials[2]

  • Segregate this compound waste from all other laboratory waste streams, such as non-hazardous, radioactive, or biological waste, to prevent cross-contamination and ensure proper disposal.[1][3]

Step 2: Containerization

  • Select a chemically compatible, leak-proof waste container with a secure, tight-fitting screw cap.[1][2][3] Plastic containers are often preferred.[4]

  • Ensure the container is appropriate for the type of waste (e.g., puncture-proof containers for contaminated sharps).[5]

  • Do not overfill containers; leave at least one inch of headspace to allow for expansion.[3]

Step 3: Labeling

  • Clearly label the waste container as soon as the first drop of waste is added.

  • The label must include the following information:

    • The words "Hazardous Waste"[1][3]

    • The full chemical name, "this compound," and the names of any other components in a mixture, including solvents and water, with percentages or volumes.[3] Chemical formulas or abbreviations are not acceptable.[3]

    • The specific hazard(s) associated with the waste (e.g., toxic, irritant).[3]

    • The date the container became full.[3]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[3][4]

  • The SAA must be under the control of the laboratory personnel and should be equipped with secondary containment (e.g., plastic bins) to contain potential spills.[2][5]

  • Segregate incompatible waste types within the SAA. For example, store acids and bases separately.[3]

  • Adhere to the strict accumulation limits for waste stored in an SAA.

Step 5: Arranging for Disposal

  • Once a waste container is full, it must be removed from the SAA within three days.[3] Partially filled containers may remain in the SAA for up to one year.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]

  • Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a direct call.[6] EHS will arrange for the final disposal by a licensed hazardous waste vendor.[1][7]

Quantitative Waste Accumulation Limits

Laboratories must adhere to regulatory limits for the amount of hazardous waste stored in a Satellite Accumulation Area.

Waste CategoryMaximum Accumulation Limit
General Hazardous Waste55 gallons
Acutely Toxic Waste (P-listed chemicals)1 quart (liquid) or 1 kilogram (solid)
Data sourced from University of Pennsylvania EHRS guidelines.[4]

Experimental Protocols

The disposal of hazardous chemicals like this compound is a regulated waste management process, not an experimental procedure. No protocols for the chemical neutralization or deactivation of this compound at the laboratory level were identified. Researchers should not attempt to treat hazardous waste unless it is part of a well-documented and institutionally approved procedure.

Disposal Workflow Visualization

The following diagram illustrates the procedural workflow for the proper disposal of this compound waste.

Azosulfamide_Disposal_Workflow cluster_generation Phase 1: Generation & Handling cluster_procedure Phase 2: Segregation & Containment cluster_storage Phase 3: On-Site Storage cluster_disposal Phase 4: Final Disposal start This compound Waste Generated (Solid or Liquid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 1. Identify & Segregate Waste (Separate from other waste streams) ppe->segregate containerize 2. Place in Compatible, Leak-Proof Container segregate->containerize label_waste 3. Attach 'Hazardous Waste' Label (List all components) containerize->label_waste store 4. Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_waste->store check_limits Monitor Accumulation Limits (<55 gal general, <1 qt acute) store->check_limits request_pickup 5. Container Full? Request EHS Pickup check_limits->request_pickup ehs_disposal EHS Collects & Manages Disposal via Licensed Vendor request_pickup->ehs_disposal Yes

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of Azosulfamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety in the laboratory is paramount. This document provides essential guidance on the appropriate personal protective equipment (PPE), operational procedures, and disposal plans for handling Azosulfamide.

While a specific Safety Data Sheet (SDS) for this compound (CAS 133-60-8) was not identified in the conducted searches, this guide synthesizes general safety protocols for handling analogous chemical compounds to provide a robust framework for laboratory safety. This compound is described as a dark red, odorless, and tasteless powder that is soluble in water.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on general guidelines for handling chemical compounds in a laboratory setting.

Body PartPersonal Protective Equipment (PPE)Standard/Specification
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield should be worn if there is a risk of splashing.OSHA 29 CFR 1910.133 or European Standard EN166
Hands Chemical-resistant gloves (e.g., nitrile or butyl rubber). It is recommended to wear double gloves.Inspect gloves for any signs of degradation or puncture before use.
Body A long-sleeved laboratory coat. An impervious gown should be worn when there is a potential for significant splashing.---
Respiratory A NIOSH-approved respirator with an appropriate cartridge should be used if there is a risk of inhaling dust or aerosols. Work should ideally be conducted in a chemical fume hood.---

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic approach to handling this compound will further mitigate risks. The following workflow outlines the key steps for safe operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_sds Review Safety Data Sheets (if available) and relevant safety information. prep_ppe Don appropriate Personal Protective Equipment (PPE). prep_sds->prep_ppe prep_workspace Prepare a designated, well-ventilated workspace (e.g., chemical fume hood). prep_ppe->prep_workspace handling_weigh Carefully weigh or measure the required amount of this compound. prep_workspace->handling_weigh Proceed to handling handling_prepare Prepare solutions or mixtures as per the experimental protocol. handling_weigh->handling_prepare cleanup_decontaminate Decontaminate all work surfaces and equipment. handling_prepare->cleanup_decontaminate Proceed to cleanup cleanup_ppe Properly remove and dispose of contaminated PPE. cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly with soap and water. cleanup_ppe->cleanup_wash

A logical workflow for the safe handling of chemical compounds.

Disposal Plan: Ensuring Environmental and Personal Safety

The proper disposal of this compound and any contaminated materials is a critical final step. All waste should be treated as hazardous unless determined otherwise by a qualified professional.

Solid Waste:

  • Collect unused this compound powder and any contaminated solid materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.

Liquid Waste:

  • Collect solutions containing this compound in a separate, labeled hazardous waste container.

  • Do not pour this compound solutions down the drain.

General Disposal Guidelines:

  • All waste disposal must adhere to local, state, and federal regulations.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

  • If a take-back program for unused chemicals is available, it should be utilized.[2][3] Otherwise, dispose of in household trash only after mixing with an undesirable substance like coffee grounds or cat litter and placing it in a sealed container.[2][3]

Important Considerations

  • No Specific SDS: It is important to reiterate that a specific Safety Data Sheet (SDS) for this compound was not found. The recommendations provided are based on general principles of chemical safety.

  • No Experimental Protocols or Signaling Pathways: The searches did not yield any specific experimental protocols or established signaling pathways for this compound. Therefore, the requested visualizations for these aspects cannot be provided. Researchers should develop their own detailed protocols with a thorough risk assessment.

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azosulfamide
Reactant of Route 2
Reactant of Route 2
Azosulfamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.